molecular formula C9H7NO4S-2 B11825766 Quinoline;sulfate

Quinoline;sulfate

カタログ番号: B11825766
分子量: 225.22 g/mol
InChIキー: WSZKUEZEYFNPID-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinoline;sulfate is a useful research compound. Its molecular formula is C9H7NO4S-2 and its molecular weight is 225.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C9H7NO4S-2

分子量

225.22 g/mol

IUPAC名

quinoline;sulfate

InChI

InChI=1S/C9H7N.H2O4S/c1-2-6-9-8(4-1)5-3-7-10-9;1-5(2,3)4/h1-7H;(H2,1,2,3,4)/p-2

InChIキー

WSZKUEZEYFNPID-UHFFFAOYSA-L

正規SMILES

C1=CC=C2C(=C1)C=CC=N2.[O-]S(=O)(=O)[O-]

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to Quinoline Sulfate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of quinoline (B57606) sulfate (B86663) and the related, biologically active compound, 8-hydroxyquinoline (B1678124) sulfate. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and potential applications of these compounds.

Chemical Structure and Identification

Quinoline sulfate exists in a few distinct forms, primarily as the simple salt of quinoline and sulfuric acid, and as the sulfate salt of its hydroxylated derivative, 8-hydroxyquinoline. It is crucial to distinguish between these compounds as their properties and applications differ significantly.

Quinoline Sulfate is the salt formed from the reaction of the weak base quinoline with sulfuric acid. Depending on the stoichiometry, it can exist as quinoline bisulfate (1:1) or quinoline sulfate.

8-Hydroxyquinoline Sulfate is the sulfate salt of 8-hydroxyquinoline, a chelating agent with a range of biological activities.

The chemical structures of these compounds are presented below.

cluster_quinoline Quinoline cluster_sulfuric_acid Sulfuric Acid cluster_quinoline_sulfate Quinoline Sulfate q C₉H₇N qs [C₉H₇NH]⁺HSO₄⁻ or (C₉H₇NH)₂SO₄²⁻ q->qs + sa H₂SO₄ sa->qs

Figure 1: Formation of Quinoline Sulfate.

cluster_8hq 8-Hydroxyquinoline cluster_sulfuric_acid Sulfuric Acid cluster_8hq_sulfate 8-Hydroxyquinoline Sulfate hq C₉H₇NO hqs (C₉H₇NOH)₂SO₄ hq->hqs + sa H₂SO₄ sa->hqs

Figure 2: Formation of 8-Hydroxyquinoline Sulfate.

Physicochemical Properties

The physical and chemical properties of quinoline sulfate and 8-hydroxyquinoline sulfate are summarized in the tables below for easy comparison.

Table 1: Physical Properties
PropertyQuinoline Sulfate8-Hydroxyquinoline Sulfate
Appearance White to grayish-white or light brown crystalline powder.[1]Pale yellow to yellow crystalline powder.[2]
Molecular Formula C₉H₇N·H₂SO₄ (bisulfate)[1](C₉H₇NO)₂·H₂SO₄
Molecular Weight 227.24 g/mol (bisulfate)[3]388.4 g/mol [2]
Melting Point Data unavailable~175 °C[2]
Boiling Point Data unavailable267 °C at 760 mmHg (of 8-hydroxyquinoline)[2]
Solubility Slightly soluble in water.[1]>=10 g/100 mL in water at 19 °C; slightly soluble in DMSO and methanol.[2]
CAS Number 530-66-5 (bisulfate)[1]134-31-6[2]
Table 2: Chemical Properties
PropertyQuinoline Sulfate8-Hydroxyquinoline Sulfate
Acidity Aqueous solutions are acidic (pH < 7.0).[1]Aqueous solutions are acidic; a 2% solution has a pH of 3.2.[4]
Reactivity Reacts as an acid to neutralize bases.[1]Reacts as an acid to neutralize bases.[2]
Sensitivity Sensitive to light.[1]Data unavailable

Experimental Protocols

This section details the methodologies for the synthesis and analysis of quinoline sulfate and its derivatives.

Synthesis of Quinoline Sulfate

The formation of quinoline sulfate is a straightforward acid-base reaction. Quinoline, a weak base, reacts with sulfuric acid to form the corresponding salt.[3]

General Protocol:

  • Dissolve quinoline in a suitable organic solvent.

  • Slowly add a stoichiometric amount of concentrated sulfuric acid with stirring. The reaction is exothermic and may require cooling.

  • The quinoline sulfate salt will precipitate from the solution.

  • The precipitate can be collected by filtration, washed with a non-polar solvent to remove any unreacted starting material, and dried.

Synthesis of 8-Hydroxyquinoline Sulfate

8-Hydroxyquinoline is commercially synthesized via the Skraup reaction, followed by sulfation.

Skraup Synthesis of 8-Hydroxyquinoline: This method involves the reaction of o-aminophenol with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent (e.g., o-nitrophenol or arsenic acid).[5]

Protocol Outline:

  • Glycerol is dehydrated by sulfuric acid to form acrolein.

  • o-Aminophenol undergoes a Michael addition to acrolein.

  • The intermediate undergoes acid-catalyzed cyclization.

  • The resulting dihydroquinoline derivative is oxidized to 8-hydroxyquinoline.

start Start: o-Aminophenol, Glycerol, H₂SO₄, Oxidizing Agent step1 Dehydration of Glycerol to Acrolein start->step1 step2 Michael Addition of o-Aminophenol to Acrolein step1->step2 step3 Acid-Catalyzed Cyclization step2->step3 step4 Oxidation to 8-Hydroxyquinoline step3->step4 end_product Product: 8-Hydroxyquinoline step4->end_product

Figure 3: Skraup Synthesis of 8-Hydroxyquinoline.

Sulfation of 8-Hydroxyquinoline: The synthesized 8-hydroxyquinoline is then reacted with sulfuric acid to form 8-hydroxyquinoline sulfate.

Protocol:

  • Dissolve 8-hydroxyquinoline in a suitable solvent (e.g., ethanol).

  • Slowly add a stoichiometric amount of sulfuric acid while stirring.

  • The 8-hydroxyquinoline sulfate will precipitate.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the analysis and quantification of quinoline sulfate and 8-hydroxyquinoline sulfate.

HPLC Method for Quinoline Sulfate Analysis:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water with a suitable buffer, such as phosphoric acid.

  • Detection: UV detection at an appropriate wavelength.

HPLC Method for 8-Hydroxyquinoline Sulfate Analysis:

  • Column: LiChrosorb RP-18 column.[2]

  • Mobile Phase: Acetonitrile-water (65:35 v/v), with the pH adjusted to 3.05 with phosphoric acid.[2]

  • Detection: UV detection at 240 nm.[4]

sample Sample Preparation (e.g., Dissolution, Filtration) hplc HPLC System sample->hplc column Reversed-Phase C18 Column hplc->column detector UV Detector column->detector mobile_phase Mobile Phase Delivery (Acetonitrile/Water/Buffer) mobile_phase->column data Data Acquisition and Analysis detector->data

Figure 4: General HPLC Workflow for Analysis.

Biological Activity and Signaling Pathways

While quinoline itself has limited direct biological applications, its derivatives, particularly 8-hydroxyquinoline and its salts, exhibit a wide range of biological activities.

8-Hydroxyquinoline Sulfate is known for its antimicrobial, antifungal, and chelating properties. Its biological effects are often attributed to its ability to chelate metal ions, which can disrupt essential cellular processes in microorganisms.

More recently, 8-hydroxyquinoline and its derivatives have been investigated for their potential in treating neurodegenerative diseases and cancer. One of the pathways implicated in its neuroprotective effects is the calpain-calpastatin signaling pathway .

Calpains are calcium-dependent proteases that, when overactivated, can lead to cell death. Calpastatin is the endogenous inhibitor of calpains. Studies have shown that 8-hydroxyquinoline derivatives can modulate this pathway, potentially by attenuating the increase in calpain expression under conditions of cellular stress, such as high glucose levels in neuronal cells.

high_glucose High Glucose Stress ca_influx Increased Intracellular Ca²⁺ high_glucose->ca_influx calpain_activation Calpain Activation ca_influx->calpain_activation cell_death Neuronal Cell Death calpain_activation->cell_death hq_sulfate 8-Hydroxyquinoline Sulfate calpain_inhibition Attenuation of Calpain Expression hq_sulfate->calpain_inhibition calpain_inhibition->calpain_activation

Figure 5: Modulation of Calpain Pathway by 8-Hydroxyquinoline Sulfate.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and analysis of quinoline sulfate and 8-hydroxyquinoline sulfate. The clear distinction between these two compounds is essential for researchers in the field. While quinoline sulfate serves as a basic salt, 8-hydroxyquinoline sulfate and its parent compound exhibit significant biological activities that warrant further investigation for potential therapeutic applications. The provided experimental protocols and pathway diagrams serve as a valuable resource for scientists working with these molecules.

References

An In-depth Technical Guide to the Mechanisms of Action of Quinoline-Based Compounds in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. While "quinoline sulfate" is not a distinct active pharmaceutical ingredient, numerous quinoline derivatives, often formulated as sulfate (B86663) salts to enhance solubility and stability, exhibit significant biological activity. This technical guide provides a comprehensive overview of the primary mechanisms of action for quinoline-based compounds, focusing on their roles as antimalarial, anticancer, and antibacterial agents. This document details the molecular interactions, signaling pathways, and cellular effects of these compounds, supported by quantitative data and detailed experimental protocols to aid in research and development.

Antimalarial Mechanism of Action

Quinoline-based antimalarials, such as chloroquine (B1663885) and mefloquine (B1676156), are critical in the treatment of malaria. Their primary mechanism of action targets the unique physiology of the Plasmodium parasite during its intraerythrocytic stage.

Inhibition of Hemozoin Biocrystallization

The parasite digests hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme.[1][2] To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble crystalline form called hemozoin.[2] Quinoline antimalarials disrupt this detoxification process. Chloroquine, a dibasic compound, accumulates to high concentrations in the acidic food vacuole.[1] Here, it binds to heme, preventing its polymerization into hemozoin.[1][2] The resulting buildup of free heme is toxic to the parasite, leading to its death.[1]

Signaling Pathway: Inhibition of Hemozoin Formation

Hemozoin_Inhibition cluster_parasite Plasmodium Parasite cluster_vacuole Acidic Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Quinoline Quinoline Derivative (e.g., Chloroquine) Parasite Death Parasite Death Heme->Parasite Death Toxicity Quinoline->Heme Binding

Caption: Quinoline derivatives inhibit hemozoin formation in the parasite's food vacuole.

Alternative Mechanisms

More lipophilic quinolines, such as mefloquine and quinine, do not accumulate in the food vacuole to the same extent as chloroquine and may have alternative or additional sites of action.[1] Research suggests that these compounds may interact with parasite proteins and be transported into the parasite via pathways for phospholipid uptake.[1] Mefloquine has been shown to target the parasite's 80S ribosome, thereby inhibiting protein synthesis.

Quantitative Data: Antimalarial Activity

The following table summarizes the in vitro activity of various quinoline derivatives against Plasmodium falciparum.

CompoundStrainIC50 (µg/mL)Reference
Novel Quinoline DerivativesP. falciparum0.014 - 15.87[3]
ChloroquineP. falciparum0.49[3]
Quinoline-pyrimidine calixareneP. falciparum0.043[4]
Quinoline-sulfonamide hybridP. falciparum (3D7)0.01 - 0.05 µM[4]
Quinoline-sulfonamide hybridP. falciparum (K1)0.36 - 0.41 µM[4]
Experimental Protocol: In Vitro Antimalarial Assay

This protocol is based on the isotopic microtest method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

Materials:

  • P. falciparum culture (chloroquine-sensitive or resistant strain)

  • Human erythrocytes (O+)

  • RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, and human serum

  • Test compounds dissolved in DMSO

  • [³H]-hypoxanthine

  • 96-well microtiter plates

  • Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

  • Cell harvester and scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.

  • Add a synchronized culture of P. falciparum-infected erythrocytes (ring stage, 1% parasitemia, 2.5% hematocrit) to each well.

  • Include positive (no drug) and negative (uninfected erythrocytes) controls.

  • Incubate the plates for 24 hours at 37°C in the specified gas mixture.

  • Add [³H]-hypoxanthine to each well and incubate for a further 18-24 hours.

  • Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.

Experimental Workflow: In Vitro Antimalarial Assay

Antimalarial_Assay start Start prep_compounds Prepare serial dilutions of test compounds start->prep_compounds add_culture Add synchronized P. falciparum culture prep_compounds->add_culture incubate1 Incubate for 24h at 37°C add_culture->incubate1 add_hypoxanthine Add [³H]-hypoxanthine incubate1->add_hypoxanthine incubate2 Incubate for 18-24h add_hypoxanthine->incubate2 harvest Harvest cells and measure radioactivity incubate2->harvest calculate Calculate IC50 values harvest->calculate end End calculate->end

Caption: Workflow for determining the in vitro antimalarial activity of quinoline compounds.

Anticancer Mechanism of Action

Quinoline derivatives have emerged as promising anticancer agents with multiple mechanisms of action, including DNA intercalation and inhibition of topoisomerase enzymes.

DNA Intercalation

Certain planar quinoline derivatives can insert themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. Quinoline-based compounds can inhibit the activity of topoisomerase I and II. By stabilizing the enzyme-DNA cleavage complex, these inhibitors prevent the re-ligation of the DNA strands, leading to the accumulation of DNA strand breaks and subsequent cell death.

Signaling Pathway: Topoisomerase Inhibition

Topoisomerase_Inhibition cluster_cell Cancer Cell cluster_nucleus Nucleus DNA Supercoiled DNA Cleavage_Complex Enzyme-DNA Cleavage Complex DNA->Cleavage_Complex Topoisomerase Action Topoisomerase Topoisomerase Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Re-ligation Quinoline Quinoline Derivative DNA_Breaks DNA Strand Breaks Cleavage_Complex->DNA_Breaks Inhibition of Re-ligation Quinoline->Cleavage_Complex Stabilization Apoptosis Apoptosis DNA_Breaks->Apoptosis

Caption: Quinoline derivatives can inhibit topoisomerase, leading to DNA damage and apoptosis.

Quantitative Data: Anticancer Activity

The following table presents the cytotoxic activity of various quinoline derivatives against different human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Quinoline-chalcone derivative (12e)MGC-803 (Gastric)1.38[5]
Quinoline-chalcone derivative (12e)HCT-116 (Colon)5.34[5]
Quinoline-chalcone derivative (12e)MCF-7 (Breast)5.21[5]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 ± 3.35 µg/mL[6]
7-chloro-4-quinolinylhydrazone derivativeSF-295 (CNS)0.314 - 4.65 µg/cm³[6]
Benzo[h]quinoline derivative (6e)A549 (Lung)1.86 - 3.91[7]
Experimental Protocol: Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human topoisomerase I

  • 10x Topoisomerase I reaction buffer

  • Test compounds dissolved in DMSO

  • Stop solution (e.g., containing SDS and proteinase K)

  • Agarose (B213101) gel electrophoresis system

  • Ethidium (B1194527) bromide or other DNA stain

Procedure:

  • In a reaction tube, combine the reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

  • Add purified topoisomerase I to initiate the reaction.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding the stop solution.

  • Perform agarose gel electrophoresis to separate the supercoiled and relaxed forms of the DNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control (no inhibitor).

Antibacterial Mechanism of Action

Quinoline derivatives, particularly the fluoroquinolones, are a major class of synthetic antibiotics. Their mechanism of action involves the inhibition of bacterial DNA synthesis.

Inhibition of DNA Gyrase and Topoisomerase IV

Bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV are essential enzymes for DNA replication, recombination, and repair. DNA gyrase introduces negative supercoils into the DNA, while topoisomerase IV is involved in the decatenation of daughter chromosomes after replication. Quinolone antibiotics target the complex of these enzymes with DNA, leading to the stabilization of the cleavage complex and the accumulation of double-strand DNA breaks, which is lethal to the bacteria.

Quantitative Data: Antibacterial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of representative quinoline derivatives against common bacterial pathogens.

CompoundBacteriumMIC (µg/mL)Reference
CiprofloxacinEscherichia coli0.013 - 1[8]
CiprofloxacinStaphylococcus aureus0.125 - 8[8]
LevofloxacinEscherichia coli≤ 0.06 - 2[8]
LevofloxacinStaphylococcus aureus0.06 - >8.0[8]
Nalidixic AcidEscherichia coli0.50 - 64[8]
Novel quinoline derivative (14)S. pneumoniae, B. subtilis, P. aeruginosa, E. coli0.66 - 3.98[9]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized quantitative technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Test bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in a suitable solvent

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial twofold dilutions of the quinoline derivatives in CAMHB in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test bacterium to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well containing the serially diluted compound with the bacterial suspension.

  • Include positive (bacteria and broth, no antibiotic) and negative (broth only) controls.

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth.

Logical Relationship: Quinolone Resistance Mechanisms

Quinolone_Resistance cluster_bacteria Bacterium cluster_resistance Resistance Mechanisms Quinolone Quinolone Antibiotic Target DNA Gyrase / Topoisomerase IV Quinolone->Target Inhibition Resistance Bacterial Resistance Efflux_Pump Efflux Pump Reduced_Uptake Reduced Uptake Target_Mutation Target Site Mutation Target_Mutation->Target Alters Binding Site Efflux_Overexpression Efflux Pump Overexpression Efflux_Overexpression->Efflux_Pump Increases Expulsion Porin_Modification Porin Modification Porin_Modification->Reduced_Uptake Decreases Permeability

Caption: Common mechanisms of bacterial resistance to quinolone antibiotics.

Conclusion

Quinoline and its derivatives represent a versatile and powerful class of compounds with diverse and potent biological activities. Their mechanisms of action, ranging from the disruption of parasitic detoxification pathways to the inhibition of essential host-cell and bacterial enzymes, underscore their importance in modern medicine. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is crucial for the development of new, more effective quinoline-based therapeutics and for overcoming the challenges of drug resistance. This guide serves as a foundational resource for researchers dedicated to advancing the field of drug discovery and development.

References

Spectroscopic Properties of Quinoline Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of quinoline (B57606) and its sulfate (B86663) salt. Due to the limited availability of specific data for quinoline sulfate, this document focuses on the spectroscopic characteristics of the parent quinoline molecule, with additional context provided for the influence of protonation and the sulfate counter-ion. Furthermore, recognizing the common conflation with the highly fluorescent quinine (B1679958) sulfate, a comparative section on its distinct spectroscopic properties is included. This guide details experimental methodologies for key spectroscopic techniques, presents quantitative data in structured tables, and utilizes graphical representations to illustrate experimental workflows.

Introduction

Quinoline, a heterocyclic aromatic organic compound, forms the core structure of a wide array of synthetic and natural products, many of which exhibit significant biological activity. Its derivatives are integral to the development of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1] Understanding the spectroscopic properties of the quinoline scaffold is crucial for structure elucidation, purity assessment, and the investigation of intermolecular interactions, which are fundamental aspects of drug discovery and development.[1]

This guide explores the spectroscopic characteristics of quinoline, primarily focusing on UV-Visible, Fluorescence, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). While direct and comprehensive spectroscopic data for quinoline sulfate is scarce in publicly available literature, the properties of the quinolinium cation (protonated quinoline), which is the form present in the sulfate salt, are discussed based on the available information for quinoline in acidic media.

UV-Visible Absorption Spectroscopy

The electronic absorption spectrum of quinoline arises from π → π* transitions within the aromatic system. The spectrum is sensitive to solvent polarity and pH. In acidic solutions, protonation of the nitrogen atom leads to changes in the absorption maxima.

Quantitative Data: UV-Visible Absorption
CompoundSolvent/Conditionλmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference
QuinolineEthanol226, 276, 313-[2]
QuinolineWater225, 275, 312-[2]
Quinine Sulfate0.05 M H₂SO₄~310, ~3495,700 at 349.0 nm[3][4]
Quinine Sulfate0.5 M H₂SO₄3495,700[4]
Experimental Protocol: UV-Visible Spectroscopy

A standardized protocol for obtaining UV-Visible absorption spectra of quinoline derivatives involves the following steps:

  • Sample Preparation: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., ethanol, water, or a buffered solution). Perform serial dilutions to obtain a concentration that results in an absorbance reading between 0.1 and 1.0 AU.

  • Instrumentation: Utilize a double-beam UV-Visible spectrophotometer.

  • Blank Correction: Use the solvent as a blank to zero the instrument.

  • Data Acquisition: Record the absorption spectrum over a desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Quinoline itself is weakly fluorescent. However, many of its derivatives, most notably quinine, are strong fluorophores. The fluorescence properties are highly dependent on the molecular structure, solvent, and pH. Quinine sulfate is a well-established fluorescence standard.

Quantitative Data: Fluorescence Emission
CompoundSolvent/ConditionExcitation λ (nm)Emission λmax (nm)Quantum Yield (Φ)Reference
Quinine Sulfate0.05 M H₂SO₄310~4500.546[3]
Quinine Sulfate0.5 M H₂SO₄310~4500.546[5]
Quinine SulfateMethanol/H₂SO₄-449.11-[6]
Quinine SulfateVarious pH buffers350450pH-dependent[7]
Experimental Protocol: Fluorescence Spectroscopy

The following protocol is a general guideline for measuring the fluorescence of quinoline derivatives:

  • Sample Preparation: Prepare a series of dilute solutions of the sample in a suitable solvent (e.g., 0.05 M H₂SO₄ for quinine sulfate). The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[3]

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

  • Parameter Setup: Set the excitation wavelength and scan the emission spectrum over a relevant range. For quinine sulfate, an excitation wavelength of 310 nm or 350 nm is commonly used.[3][7]

  • Data Acquisition: Measure the fluorescence intensity as a function of wavelength.

  • Data Correction: Correct the spectra for instrument-specific variations in lamp intensity and detector response.

  • Quantum Yield Determination (Optional): The fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield (e.g., quinine sulfate itself).

Experimental Workflow: Fluorescence Analysis

Fluorescence_Workflow cluster_prep Sample Preparation cluster_instrument Instrumentation cluster_acq Data Acquisition & Analysis Prep Prepare Dilute Solutions (Abs < 0.1) Inst Spectrofluorometer Setup (Excitation λ, Emission Scan) Prep->Inst Load Sample Acq Measure Fluorescence Spectrum Inst->Acq Corr Correct Spectra Acq->Corr Analysis Determine Emission Maxima & Quantum Yield Corr->Analysis

Caption: Workflow for fluorescence spectroscopy analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of quinoline shows characteristic bands for aromatic C-H stretching, C=C and C=N ring stretching, and out-of-plane C-H bending vibrations. The presence of the sulfate ion in quinoline sulfate would introduce strong absorption bands corresponding to S=O stretching vibrations.

Quantitative Data: FT-IR Peak Assignments for Quinine Sulfate
Wavenumber (cm⁻¹)AssignmentReference
3734O-H stretching[8]
2962Alkyl C-H stretching[8]
1624Alkenes C=C stretching[8]
1457Alkyl C-H deformation[8]
1381Aryl C-N stretching[8]
1235Methoxy C-O stretching[8]
1156Alcoholic O-H deformation[8]
1077Methoxy C-O stretching[8]
730Aryl C-H deformation[8]
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples with minimal preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet without the sample.

  • Sample Spectrum: Record the IR spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Spectral Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the chemical environment of individual atoms. Both ¹H and ¹³C NMR are essential for the structural elucidation of quinoline derivatives.[1] Chemical shifts are influenced by the electronic effects of substituents and, in the case of quinoline sulfate, by the protonation of the nitrogen atom.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve an appropriate amount of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.[1]

  • Instrumentation: Utilize a high-resolution NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural assignments.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts (δ), coupling constants (J), and splitting patterns to elucidate the molecular structure.

Logical Relationship: NMR Data to Structure

NMR_Structure_Logic cluster_data NMR Spectral Data cluster_info Structural Information ChemicalShifts Chemical Shifts (δ) ElectronicEnv Electronic Environment ChemicalShifts->ElectronicEnv CouplingConstants Coupling Constants (J) Connectivity Atom Connectivity CouplingConstants->Connectivity Integration Integration ProtonCount Relative Proton Count Integration->ProtonCount Structure Molecular Structure Elucidation ElectronicEnv->Structure Connectivity->Structure ProtonCount->Structure

Caption: Elucidating molecular structure from NMR data.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For quinoline, the molecular ion peak is readily observed. In the case of quinoline sulfate, electrospray ionization (ESI) in positive ion mode would likely show a peak corresponding to the protonated quinoline molecule [M+H]⁺.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Sample Introduction: Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and study the fragmentation patterns to confirm the structure.

Conclusion

References

Quinoline Sulfate: A Technical Guide to its Solubility in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of quinoline (B57606) sulfate (B86663). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available data, outlining a detailed experimental protocol for determining solubility, and providing a logical workflow for this process. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with quinoline sulfate.

Introduction to Quinoline Sulfate

Quinoline sulfate is the salt form of quinoline, a heterocyclic aromatic organic compound. The addition of a sulfate group generally influences the compound's polarity and, consequently, its solubility profile. Understanding the solubility of quinoline sulfate in various solvents is crucial for a wide range of applications, including its use as a reagent in chemical synthesis, in the manufacturing of dyes, and as a precursor for other specialty chemicals[1]. Accurate solubility data is fundamental for designing and optimizing experimental conditions, developing formulations, and ensuring the reproducibility of scientific results.

Quantitative Solubility Data

Table 1: Quantitative Solubility of Quinoline Sulfate

SolventSolubilityTemperatureMethod
Water1 - 5 mg/mL20°C (68°F)Not Specified

Note: The data presented is based on available information and should be confirmed experimentally for specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of quinoline sulfate in various solvents. This protocol is based on the widely accepted "shake-flask" method, which is a standard for measuring the equilibrium solubility of a solid in a liquid[2][3].

Materials and Equipment
  • Quinoline sulfate (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone) of analytical grade

  • Analytical balance (accurate to at least 0.1 mg)

  • Glass vials with screw caps (B75204) and PTFE septa

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of quinoline sulfate to a series of vials, ensuring there is more solid than will dissolve.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

    • Shake the vials for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to perform a preliminary time-to-equilibrium study by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours) to ensure equilibrium has been reached.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of quinoline sulfate of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of quinoline sulfate in the saturated solution.

    • Construct a calibration curve from the standard solutions to accurately quantify the concentration in the experimental sample.

  • Data Analysis:

    • The determined concentration represents the solubility of quinoline sulfate in the specific solvent at the tested temperature.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of quinoline sulfate solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess quinoline sulfate B Add known volume of solvent A->B C Shake at constant temperature (24-48h) B->C D Allow to settle C->D E Withdraw and filter supernatant D->E F Quantify concentration (e.g., HPLC-UV) E->F G Determine Solubility F->G

References

The Luminescence of a Heterocycle: A Technical Guide to Quinoline Sulfate as a Fluorescent Compound

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide explores the discovery, history, and fluorescent properties of quinoline (B57606) sulfate (B86663). Intended for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the core principles governing the fluorescence of this compound, detailed experimental protocols for its characterization, and a historical perspective on its significance in the evolution of fluorescence spectroscopy.

Discovery and Historical Context

The story of quinoline's fluorescence is intrinsically linked to the very origins of the study of this optical phenomenon. While the parent heterocycle, quinoline, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, it was its more complex derivative, quinine (B1679958), that played a pivotal role in the early history of fluorescence.[1]

In 1845, Sir John Herschel first observed a "celestial blue" luminescence from a solution of quinine sulfate when exposed to sunlight.[2] This phenomenon, which he termed "epipolic dispersion," was later investigated in detail by Sir George Gabriel Stokes. In 1852, Stokes published a seminal paper in which he coined the term "fluorescence" and described what is now known as the Stokes Shift – the phenomenon where the emitted light has a longer wavelength than the absorbed light.[2]

While much of the early and contemporary research has focused on quinine sulfate due to its high and stable fluorescence quantum yield, the fundamental fluorescent entity is the protonated quinoline ring system, known as the quinolinium ion. The addition of sulfuric acid to quinoline results in the formation of quinolinium sulfate, and it is the quinolinium cation that is responsible for the observed fluorescence. N-heterocycles like quinoline are weakly fluorescent in their neutral state but can exhibit significantly enhanced fluorescence upon protonation.[3] This is because protonation alters the electronic structure, favoring radiative decay (fluorescence) over non-radiative decay pathways.[3]

The historical development of fluorescent compounds is also intertwined with the work of scientists like Paul Ehrlich, who pioneered the use of synthetic dyes for biological staining in the late 19th century. Ehrlich's work on the selective staining of tissues and microorganisms laid the groundwork for the development of fluorescent probes for biological imaging, a field where quinoline and its derivatives continue to be relevant.

Photophysical Properties of Quinolinium Sulfate

The fluorescence of quinoline sulfate in acidic solution is attributed to the quinolinium cation. The key photophysical parameters are summarized below. It is important to note that while quinine sulfate is a widely used fluorescence standard with a high quantum yield, the quantum yield of the simpler quinolinium sulfate is more modest but still significant, especially upon protonation.

Table 1: Photophysical Properties of Protonated Quinoline (Quinolinium Ion)

ParameterValueConditionsReference(s)
Excitation Maximum (λex)~310-330 nmAcidic aqueous solution[3]
Emission Maximum (λem)~367-416 nmAcidic aqueous solution[3]
Quantum Yield (ΦF)Up to 0.27In the presence of strong acids[3]
Fluorescence Lifetime (τ)~12-13 nsFor 1-methyl-7-amino-quinolinium[4]

Note: The fluorescence properties of quinolinium ions are highly dependent on the solvent, pH, and the presence of substituents on the quinoline ring. The data presented here are representative values for the fundamental quinolinium fluorophore. For comparison, quinine sulfate in 0.1 M sulfuric acid has a significantly higher quantum yield of approximately 0.58.[5]

Experimental Protocols

Synthesis of Quinoline Sulfate

Quinoline sulfate can be prepared by the direct reaction of quinoline with sulfuric acid.

Materials:

Procedure:

  • In a flask, dissolve quinoline in ethanol.

  • Slowly add a stoichiometric amount of concentrated sulfuric acid to the solution while stirring. The reaction is exothermic and should be cooled in an ice bath.

  • The quinoline sulfate salt will precipitate from the solution.

  • Filter the precipitate and wash with cold anhydrous diethyl ether.

  • Recrystallize the crude product from ethanol to obtain purified quinoline sulfate crystals.

  • Dry the crystals under vacuum.

G cluster_synthesis Synthesis of Quinoline Sulfate quinoline Quinoline dissolution Dissolve Quinoline in Ethanol quinoline->dissolution h2so4 Sulfuric Acid reaction Acid Addition (Ice Bath) h2so4->reaction dissolution->reaction precipitation Precipitation of Quinoline Sulfate reaction->precipitation filtration Filtration and Washing precipitation->filtration recrystallization Recrystallization from Ethanol filtration->recrystallization drying Drying under Vacuum recrystallization->drying product Purified Quinoline Sulfate drying->product

Caption: Workflow for the synthesis of quinoline sulfate.

Measurement of Fluorescence Spectra

Instrumentation:

  • Spectrofluorometer with an excitation and emission monochromator

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of quinoline sulfate in 0.1 M sulfuric acid.

  • Preparation of Working Solutions: Prepare a series of dilutions of the stock solution in 0.1 M sulfuric acid.

  • Measurement of Excitation Spectrum:

    • Set the emission monochromator to the wavelength of maximum emission (approximately 370-420 nm).

    • Scan the excitation monochromator over a range of wavelengths (e.g., 250-350 nm).

    • The resulting spectrum will show the wavelengths of light that are most effective at exciting fluorescence.

  • Measurement of Emission Spectrum:

    • Set the excitation monochromator to the wavelength of maximum excitation.

    • Scan the emission monochromator over a range of wavelengths (e.g., 350-500 nm).

    • The resulting spectrum will show the distribution of emitted fluorescence intensity.

G cluster_fluorescence_measurement Fluorescence Spectroscopy Workflow prep_stock Prepare Stock Solution (Quinoline Sulfate in 0.1 M H₂SO₄) prep_working Prepare Working Dilutions prep_stock->prep_working set_emission Set Emission λmax prep_working->set_emission set_excitation Set Excitation λmax prep_working->set_excitation scan_excitation Scan Excitation Wavelengths set_emission->scan_excitation excitation_spectrum Obtain Excitation Spectrum scan_excitation->excitation_spectrum scan_emission Scan Emission Wavelengths set_excitation->scan_emission emission_spectrum Obtain Emission Spectrum scan_emission->emission_spectrum

Caption: Experimental workflow for fluorescence spectroscopy.

Application in pH Sensing: A Mechanistic Overview

The fluorescence of the quinolinium ion is highly dependent on pH. In neutral or basic solutions, the quinoline nitrogen is deprotonated, and the compound is weakly fluorescent. In acidic solutions, the nitrogen is protonated to form the quinolinium cation, which exhibits significantly enhanced fluorescence. This "turn-on" fluorescence in response to a decrease in pH allows quinolinium sulfate to function as a simple fluorescent pH indicator.

The underlying mechanism is a shift in the nature of the lowest energy excited state upon protonation. In the neutral quinoline, non-bonding electrons on the nitrogen can lead to non-radiative decay pathways. Protonation lowers the energy of these non-bonding orbitals, making the π-π* transition the lowest energy excited state, which is more likely to decay via fluorescence.[3]

G cluster_ph_sensing Quinolinium-Based pH Sensing Mechanism quinoline Quinoline (Low Fluorescence) quinolinium Quinolinium Ion (High Fluorescence) quinoline->quinolinium Protonation h_plus H⁺ (Low pH) h_plus->quinoline oh_minus OH⁻ (High pH) quinolinium->quinoline Deprotonation quinolinium->oh_minus

Caption: Protonation-dependent fluorescence of quinoline.

Conclusion

Quinoline sulfate, while often overshadowed by its more famous derivative quinine sulfate, is a fundamentally important fluorescent compound. Its fluorescence, arising from the protonated quinolinium ion, provides a clear and historically significant example of how the chemical environment can modulate the photophysical properties of a molecule. The principles of its pH-dependent fluorescence are foundational to the design of more complex fluorescent probes used in modern chemical and biological research. This guide provides the essential historical context, quantitative data (for the core fluorophore), and detailed experimental protocols for researchers to understand and utilize the fluorescent properties of this classic heterocyclic compound.

References

An In-depth Technical Guide to Quinoline Sulfate Derivatives and Their Basic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of quinoline (B57606) sulfate (B86663) derivatives, focusing on their synthesis, basic properties, and the influence of the sulfate group on their chemical behavior. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and visual representations of key chemical processes.

Introduction to Quinoline and its Derivatives

Quinoline, a heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring.[1][2] This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][3] Quinoline derivatives have found applications as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][4] The introduction of a sulfate or sulfonic acid group onto the quinoline ring system significantly alters its physicochemical properties, particularly its basicity and solubility, which in turn can modulate its biological activity and pharmacokinetic profile.

Synthesis of Quinoline Sulfate Derivatives

The synthesis of quinoline derivatives can be achieved through various named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[2] The introduction of a sulfonic acid group is typically achieved through electrophilic sulfonation of the quinoline ring.

General Experimental Protocol for Sulfonation of Quinoline

The sulfonation of quinoline primarily yields quinoline-8-sulfonic acid and quinoline-5-sulfonic acid.[4] The reaction conditions can be tuned to favor one isomer over the other. A general laboratory-scale procedure is as follows:

Materials:

  • Quinoline

  • Fuming sulfuric acid (oleum)

  • Ice

  • Water

  • Sodium hydroxide (B78521) (for neutralization)

Procedure:

  • In a fume hood, carefully add quinoline dropwise to chilled fuming sulfuric acid with constant stirring. The temperature should be maintained below 10°C.

  • After the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 130°C for the preferential formation of the 8-isomer) and maintain for several hours.

  • Allow the mixture to cool to room temperature and then pour it carefully onto crushed ice.

  • Neutralize the resulting solution with a sodium hydroxide solution until the product precipitates.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the quinoline sulfonic acid.

Synthesis of 8-Hydroxyquinoline-5-sulfonic acid

8-Hydroxyquinoline-5-sulfonic acid is another important derivative. Its synthesis involves the sulfonation of 8-hydroxyquinoline.

dot

Synthesis_of_8_Hydroxyquinoline_5_sulfonic_acid cluster_start Starting Material cluster_reagent Reagent cluster_product Product 8-Hydroxyquinoline 8-Hydroxyquinoline Reaction Reaction 8-Hydroxyquinoline->Reaction Sulfonation Fuming Sulfuric Acid Fuming Sulfuric Acid Fuming Sulfuric Acid->Reaction 8-Hydroxyquinoline-5-sulfonic acid 8-Hydroxyquinoline-5-sulfonic acid Reaction->8-Hydroxyquinoline-5-sulfonic acid

Caption: Synthesis of 8-Hydroxyquinoline-5-sulfonic acid.

Basic Properties of Quinoline Sulfate Derivatives

The basicity of quinoline arises from the lone pair of electrons on the nitrogen atom in the pyridine ring. The pKa of quinoline is approximately 4.9, making it a weak base. The introduction of a sulfonic acid group (-SO₃H), a strong electron-withdrawing group, significantly reduces the electron density on the nitrogen atom, thereby decreasing its basicity.

Quantitative Data on Basicity

The following table summarizes the pKa values of quinoline and some of its sulfate derivatives. The pKa values refer to the protonation of the quinoline nitrogen, unless otherwise specified.

CompoundpKa (Quinoline Nitrogen)pKa (Sulfonic Acid)Reference(s)
Quinoline4.9-[5]
Quinoline-8-sulfonic acid4.13< 0
8-Hydroxyquinoline-5-sulfonic acid3.930.76
5-Aminoquinoline-8-sulfonic acid4.58-

Note: The pKa of the sulfonic acid group is very low, indicating that it is a strong acid and exists predominantly in its ionized form (sulfonate, -SO₃⁻) at physiological pH.

Experimental Protocol for pKa Determination

The pKa values of quinoline derivatives can be determined experimentally using various methods, with spectrophotometric titration being a common and accurate technique.

Principle: This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the compound. By measuring the absorbance at a specific wavelength as a function of pH, a titration curve can be generated from which the pKa can be determined.

Materials:

  • Quinoline sulfate derivative

  • A series of buffer solutions with known pH values

  • UV-Vis spectrophotometer

  • pH meter

Procedure:

  • Prepare a stock solution of the quinoline sulfate derivative in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Prepare a series of solutions of the compound in different buffers covering a pH range that brackets the expected pKa.

  • Measure the UV-Vis spectrum of each solution.

  • Select a wavelength where the absorbance difference between the protonated and deprotonated species is maximal.

  • Plot the absorbance at this wavelength against the pH of the solutions.

  • The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, which corresponds to the inflection point of the sigmoid curve.

Signaling Pathways and Logical Relationships

Quinoline derivatives are known to interact with various biological targets and signaling pathways. For instance, many quinoline-based drugs targeting kinases exert their effect by inhibiting pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival. The sulfonation of a quinoline derivative can alter its ability to interact with these pathways by changing its solubility, cell permeability, and binding affinity to the target protein.

dot

Acid_Base_Equilibrium cluster_equilibrium Acid-Base Equilibrium of a Quinoline Sulfonic Acid Protonated_Quinoline Quinolinium Sulfonate (Q-SO3- H+) Deprotonated_Quinoline Quinoline Sulfonate (Q-SO3-) Protonated_Quinoline->Deprotonated_Quinoline pKa (Nitrogen)

Caption: Acid-Base Equilibrium of a Quinoline Sulfonic Acid.

Conclusion

Quinoline sulfate derivatives represent a versatile class of compounds with tunable physicochemical properties. The introduction of a sulfonic acid group profoundly impacts the basicity of the quinoline nitrogen, a critical parameter for biological activity. Understanding the synthesis and the structure-property relationships of these derivatives is essential for the rational design of new therapeutic agents. This guide provides a foundational understanding for researchers to explore the potential of quinoline sulfate chemistry in drug development.

References

Methodological & Application

Application Notes and Protocols: Quinoline Sulfate as a Fluorescent Probe in Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline (B57606) and its derivatives are a versatile class of heterocyclic aromatic compounds that have garnered significant interest in biomedical research due to their inherent fluorescent properties and diverse biological activities.[1] These compounds are foundational scaffolds in the development of fluorescent probes for bio-imaging, enabling the visualization and tracking of various cellular processes, ions, and organelles.[1] Quinoline-based probes are valued for their tunable photophysical properties, which can be modulated by substitutions on the quinoline ring, and their sensitivity to the local microenvironment. This document provides detailed application notes and protocols for the use of quinoline sulfate (B86663) as a fluorescent probe in cell imaging. While quinoline sulfate itself is a basic quinoline structure, its properties can be indicative of the broader class of quinoline-based fluorophores. The information presented herein is a synthesis of data from various quinoline derivatives and the closely related quinine (B1679958) sulfate, a well-established fluorescence standard.

Photophysical Properties

The successful application of a fluorescent probe is critically dependent on its photophysical characteristics. The following table summarizes the key photophysical properties of quinine sulfate, which can be used as a reference point for quinoline sulfate. These properties can vary depending on the solvent and local cellular environment.

PropertyEstimated ValueNotes
Excitation Maximum (λex) ~350 nmIn acidic solutions, similar to physiological pH.
Emission Maximum (λem) ~450 nmEmits in the blue region of the visible spectrum.
Stokes Shift ~100 nmA large Stokes shift is advantageous for minimizing self-quenching and spectral overlap.
Quantum Yield (Φ) 0.5-0.6In sulfuric acid; can be influenced by the cellular environment.
Molar Absorptivity (ε) ~10,000-15,000 M⁻¹cm⁻¹
Fluorescence Lifetime (τ) ~19 nsIn sulfuric acid.

Note: These values are based on quinine sulfate in acidic solution and should be experimentally verified for quinoline sulfate in a physiological buffer for specific cellular imaging applications.

Experimental Protocols

This section provides a generalized protocol for using quinoline sulfate as a fluorescent probe for live-cell imaging. Optimization of parameters such as probe concentration and incubation time is crucial for each specific cell type and experimental setup.

Protocol 1: Live-Cell Staining and Imaging

Objective: To stain live cells with quinoline sulfate for fluorescence microscopy.

Materials:

  • Quinoline sulfate

  • High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-buffered saline (PBS)

  • Cells of interest

  • Glass-bottom dishes or chamber slides

  • Fluorescence microscope (confocal recommended)

Procedure:

  • Reagent Preparation:

    • Stock Solution: Prepare a 10 mM stock solution of quinoline sulfate in DMSO. To ensure complete dissolution, gentle warming or vortexing may be necessary.

    • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store at -20°C, protected from light.

  • Cell Culture:

    • Culture cells in appropriate medium supplemented with FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 60-80% confluency at the time of imaging.

  • Staining Protocol:

    • Working Solution: On the day of the experiment, dilute the 10 mM stock solution in pre-warmed, serum-free cell culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration. A starting concentration range of 1-10 µM is recommended, but this should be optimized.

    • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C.[2] The optimal incubation time should be determined empirically.

    • Washing: After incubation, gently remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or imaging buffer to remove excess probe and reduce background fluorescence.

    • Add fresh, pre-warmed culture medium or imaging buffer to the cells for imaging.

  • Fluorescence Microscopy and Image Acquisition:

    • Microscope Setup: Use a fluorescence microscope equipped with appropriate filters for excitation around 350 nm and emission detection around 450 nm. A DAPI filter set may be suitable.

    • Imaging: Acquire images using the lowest possible laser power to minimize phototoxicity and photobleaching.

    • For time-lapse imaging, minimize the frequency of image acquisition.

Workflow for Live-Cell Imaging with Quinoline Sulfate

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging A Prepare 10 mM Quinoline Sulfate Stock in DMSO C Prepare Working Solution (1-10 µM) A->C B Culture and Seed Cells B->C D Incubate Cells with Probe (15-60 min) C->D E Wash Cells (2-3x) D->E F Acquire Images with Fluorescence Microscope E->F

Caption: Experimental workflow for live-cell staining with quinoline sulfate.

Cytotoxicity Assessment

The cytotoxicity of quinoline derivatives can vary significantly depending on the specific substitutions on the quinoline ring and the cell line being tested.[3][4] It is essential to assess the cytotoxicity of quinoline sulfate for the specific cell line and experimental conditions used.

Protocol 2: MTT Assay for Cytotoxicity

Objective: To determine the concentration-dependent cytotoxicity of quinoline sulfate.

Materials:

  • Cells of interest

  • 96-well plates

  • Quinoline sulfate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of quinoline sulfate in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Cytotoxicity Data for Representative Quinoline Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Sulfanyl Quinoline Analog (5d)HepG2 (Liver)7.10[3]
MCF-7 (Breast)2.48[3]
MDA-MB-231 (Breast)1.94[3]
HeLa (Cervical)6.38[3]
Sulfonyl Quinoline Derivative (3c)C-32 (Melanoma)21.3[3]
MDA-MB-231 (Breast)24.8[3]
A549 (Lung)23.5[3]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-6019.88 µg/mL[4]
U93743.95 µg/mL[4]

Note: This table presents data for various quinoline derivatives to provide a general understanding of their cytotoxic potential. The cytotoxicity of quinoline sulfate must be determined experimentally.

Potential Applications and Cellular Localization

The cellular uptake and localization of quinoline derivatives are dependent on their specific chemical structures. Some derivatives have been shown to accumulate in the cytoplasm, while others, particularly those with specific targeting moieties, can localize to organelles such as the nucleus or mitochondria.[5] The fluorescence of quinoline compounds is often sensitive to the polarity of their environment, making them potential probes for studying cellular membranes and lipid-rich structures.

Potential Signaling Pathway Visualization

Quinoline derivatives have been shown to induce apoptosis through the intrinsic pathway in some cancer cell lines.[3] This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. While quinoline sulfate itself has not been directly implicated in this pathway, fluorescently labeled quinoline derivatives could potentially be used to visualize aspects of this process.

Proposed Apoptotic Pathway Induced by Certain Quinoline Derivatives

G Quinoline Quinoline Derivative Bcl2 Bcl-2 Family (e.g., Bax/Bcl-2 ratio) Quinoline->Bcl2 Modulates Mito Mitochondrion Bcl2->Mito Induces MOMP CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway initiated by some quinoline derivatives.

Troubleshooting

IssuePossible CauseSuggested Solution
Low/No Fluorescence Signal - Suboptimal excitation/emission wavelengths- Low probe concentration- Incorrectly stored stock solution- Experimentally determine the optimal spectral settings.- Increase the probe concentration.- Ensure the stock solution is stored correctly at -20°C and protected from light.
High Background Fluorescence - High probe concentration- Insufficient washing- Decrease the probe concentration.- Increase the number and duration of wash steps.[2]- Use a serum-free medium or imaging buffer for staining and imaging.
Phototoxicity/Photobleaching - High laser power- Long exposure times- Reduce laser power to the minimum required for a good signal-to-noise ratio.- Decrease exposure time and/or imaging frequency.
Cell Death - High probe concentration- Prolonged incubation time- Lower the probe concentration.- Reduce the incubation time.- Confirm the health of the cell culture before the experiment.

Conclusion

Quinoline sulfate, as a fundamental quinoline structure, holds potential as a fluorescent probe for cell imaging. Its utility is suggested by the broad applications of other quinoline derivatives in visualizing cellular structures and processes. The provided protocols offer a starting point for researchers to explore the use of quinoline sulfate in their specific applications. However, it is imperative to experimentally determine its specific photophysical properties, optimal staining conditions, and cytotoxicity for the cell lines of interest. The versatility of the quinoline scaffold suggests that with further investigation, quinoline sulfate could prove to be a valuable tool for cellular imaging in biological and drug development research.

References

Applications of Quinoline Sulfate in Organic Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline (B57606) sulfate (B86663), the salt formed from quinoline and sulfuric acid, serves as a versatile reagent in organic synthesis. Its applications range from its use as a photocatalyst in C-H activation to its crucial role as an in situ generated intermediate in classic named reactions for the synthesis of the quinoline scaffold itself. This document provides detailed application notes and experimental protocols for its use in these contexts.

Application Note 1: Quinoline Sulfate as a Photocatalyst for Aerobic Hydroxylation of Benzene (B151609)

Quinoline sulfate can function as a cost-effective, metal-free photocatalyst for the direct aerobic hydroxylation of benzene to phenol (B47542). In this process, the quinolinium cation ([QuH]⁺) is the catalytically active species. Upon photoexcitation, it facilitates the activation of molecular oxygen and the subsequent hydroxylation of the aromatic ring. This method presents a greener alternative to traditional phenol synthesis routes, which often rely on harsh conditions and metal catalysts.

Quantitative Data: Photocatalytic Hydroxylation of Benzene
ParameterValueReference
Product Yield11.3%[1][2]
CatalystQuinoline Sulfate (QuH₂SO₄)[1][2]
OxidantAerobic Oxygen[1]
Active SpeciesQuinolinium Cation ([QuH]⁺)[1][2]
Experimental Protocol: Photocatalytic Aerobic Hydroxylation of Benzene

Materials:

  • Quinoline sulfate (QuH₂SO₄)

  • Benzene

  • Acetonitrile (B52724) (MeCN), spectroscopic grade

  • Oxygen (O₂)

  • Photoreactor equipped with a UV lamp

  • Standard glassware for organic synthesis

Procedure:

  • In a quartz reaction vessel, prepare a solution of quinoline sulfate in a mixture of acetonitrile and benzene.

  • Continuously bubble oxygen through the solution for 30 minutes to ensure saturation.

  • Seal the reaction vessel and place it in a photoreactor.

  • Irradiate the reaction mixture with a UV lamp at room temperature with vigorous stirring.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully vent the reaction vessel in a fume hood.

  • The product, phenol, can be isolated and purified using standard techniques such as column chromatography.

Note: The specific concentrations, reaction time, and light source wavelength would need to be optimized for a particular experimental setup, based on the findings that led to the reported 11.3% yield.[1][2]

Logical Workflow for Photocatalytic Hydroxylation

Photocatalytic_Hydroxylation cluster_reactants Reactants cluster_process Process cluster_products Products Benzene Benzene Reaction Hydroxylation Reaction Benzene->Reaction O2 Oxygen (O₂) O2->Reaction QuH2SO4 Quinoline Sulfate (Photocatalyst) Irradiation UV Irradiation QuH2SO4->Irradiation Activation Excited State [QuH]⁺* Irradiation->Activation Activation->Reaction Phenol Phenol Reaction->Phenol Catalyst_Regen Catalyst Regeneration Reaction->Catalyst_Regen Catalyst_Regen->QuH2SO4

Caption: Workflow for the photocatalytic hydroxylation of benzene using quinoline sulfate.

Application Note 2: In Situ Generation of Quinoline Sulfate in the Skraup Synthesis of Quinolines

The Skraup synthesis is a classic and widely used method for the preparation of quinolines. The reaction involves the condensation of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (commonly nitrobenzene). In this reaction, sulfuric acid plays a dual role: it acts as a dehydrating agent to convert glycerol to acrolein and as an acid to protonate the aniline and the subsequent intermediates, forming quinolinium sulfate in situ. The protonated quinoline species is then liberated upon neutralization during the workup.

The use of ferrous sulfate (FeSO₄) is often employed to moderate the otherwise vigorous and sometimes violent reaction.

Quantitative Data: Representative Skraup Synthesis
ParameterValue
ReactantsAniline, Glycerol, Sulfuric Acid, Nitrobenzene (B124822)
ModeratorFerrous Sulfate
ProductQuinoline
Typical YieldVaries depending on substrate and conditions
Experimental Protocol: Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Standard glassware for organic synthesis, including a reflux condenser and a setup for steam distillation

Procedure:

  • Caution: This reaction can be highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a large round-bottom flask, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol while cooling in an ice bath.

  • Add ferrous sulfate heptahydrate to the mixture to moderate the reaction.

  • Slowly and carefully add nitrobenzene to the reaction mixture.

  • Attach a reflux condenser and heat the mixture. The reaction is often initiated by gentle heating and can become self-sustaining. Be prepared to remove the heat source if the reaction becomes too vigorous.

  • Once the initial exothermic reaction subsides, continue to heat the mixture under reflux for several hours to ensure the completion of the reaction.

  • After cooling, dilute the reaction mixture with water and then neutralize it with a sodium hydroxide solution. This step deprotonates the quinolinium sulfate to liberate the free quinoline base.

  • The crude quinoline is then typically purified by steam distillation, followed by extraction and fractional distillation.

Signaling Pathway: Role of Sulfuric Acid in Skraup Synthesis

Skraup_Synthesis cluster_reactants Initial Reactants cluster_intermediates Key Intermediates cluster_final_steps Final Steps Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration H₂SO₄ Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct H2SO4 Sulfuric Acid Acrolein->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization H₂SO₄ Oxidation Oxidation Dihydroquinoline->Oxidation Quinolinium_Sulfate Quinolinium Sulfate (in situ) Neutralization Neutralization Quinolinium_Sulfate->Neutralization Oxidation->Quinolinium_Sulfate Quinoline Quinoline (Product) Neutralization->Quinoline

Caption: The role of sulfuric acid in the in situ formation of quinolinium sulfate during the Skraup synthesis.

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Quinine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of quinine (B1679958) sulfate (B86663) in pharmaceutical dosage forms and bulk drug substances using reverse-phase high-performance liquid chromatography (RP-HPLC). The protocols outlined below are based on established and validated methods to ensure accuracy, precision, and robustness.

Introduction

Quinine sulfate is a well-established antimalarial agent and is also used for its muscle relaxant properties.[1] Accurate and reliable quantification of quinine sulfate and its related impurities, such as dihydroquinine, is crucial for ensuring the safety and efficacy of pharmaceutical products.[1][2] High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the determination of quinine sulfate due to its high sensitivity, specificity, and resolving power.[3][4] This document details the necessary protocols and quantitative data for the successful implementation of HPLC methods for quinine sulfate analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated HPLC methods for the analysis of quinine sulfate. These values provide a benchmark for method performance and can be used for comparison during method development and validation.

Table 1: Linearity and Range

AnalyteLinearity Range (µg/mL)Correlation Coefficient (R²)Reference
Quinine Sulfate10 - 500.998[3]
Quinine Sulfate0.08 - 600.000.9999[5]
Dihydroquinine48.7 - 193.87Not Specified[2]
Hydroxychloroquine Sulphate0.1 - 20.0Not Specified[6]

Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)Reference
Quinine Sulfate0.30920.9371[3]
Quinine Sulfate4.3213.09[5]
Dihydroquinine0.003 mg/mLNot Specified[2]
Hydroxychloroquine Sulphate0.240.84[6]

Table 3: Accuracy (Recovery)

AnalyteRecovery (%)Concentration LevelsReference
Quinine Sulfate99.352Not Specified[3]
Quinine Sulfate99.83 ± 0.92Not Specified[5]
Dihydroquinine98.9 - 100.350%, 100%, 200%[2]
Quinine Sulfate98 - 102Not Specified[7]

Experimental Protocols

Below are detailed experimental protocols for the HPLC analysis of quinine sulfate. These methods have been compiled from various sources and represent robust approaches for routine analysis and stability studies.

Method 1: RP-HPLC for Quinine Sulfate and Dihydroquinine Impurity

This method is suitable for the simultaneous determination of quinine sulfate and its primary impurity, dihydroquinine, in pharmaceutical dosage forms.[1][2]

1. Chromatographic Conditions:

  • Column: Cogent Phenyl Hydride™, 4µm, 100Å, 4.6 x 75mm or Zorbax Eclipse plus C18, 5 µm, 4.6 x 100 mm[1][2]

  • Mobile Phase:

    • A: DI Water / 0.1% Trifluoroacetic Acid (TFA)[1]

    • B: Acetonitrile / 0.1% Trifluoroacetic Acid (TFA)[1]

    • Alternative Mobile Phase: Acetonitrile and a buffer of 9.7 g of sodium phosphate (B84403) in 1 liter of water.[2]

  • Gradient:

    • 0 min: 10% B

    • 6 min: 30% B

    • 7 min: 10% B[1]

  • Flow Rate: 1.0 - 1.2 mL/minute[1][2]

  • Injection Volume: 10 - 20 µL[1][2]

  • Column Temperature: 35 - 40°C[1][2]

  • Detection: UV at 235 nm or 316 nm[1][2]

  • Run Time: Approximately 15 minutes[2]

2. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve 1.0 mg of Quinine Sulfate reference standard in 1 mL of a 50:50 mixture of Mobile Phase A and B.[1]

  • Working Solution: Dilute an aliquot of the stock solution with a 50:50 mixture of Mobile Phase A and B to achieve a final concentration within the linear range.[1]

  • Sample Preparation (Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a specified amount of quinine sulfate and transfer to a suitable volumetric flask.

    • Add the mobile phase, sonicate to dissolve, and dilute to volume.

    • Filter the solution through a 0.45 µm nylon filter before injection.[2]

Method 2: Isocratic RP-HPLC for Quinine Sulfate

This method provides a simpler isocratic approach for the determination of quinine sulfate.[3]

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size[3]

  • Mobile Phase: Methanol: Water (30:70 v/v)[3]

  • Flow Rate: 1.0 mL/minute[3]

  • Injection Volume: 20 µL[3]

  • Column Temperature: Ambient[3]

  • Detection: UV at 233 nm[3]

2. Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of 1000 µg/mL of quinine sulfate in the mobile phase.[3]

  • Working Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 10-50 µg/mL).[3]

  • Sample Preparation: Prepare the sample solution from the dosage form to obtain a final concentration within the calibration range using the mobile phase as the diluent.[3]

Forced Degradation Studies

To establish the stability-indicating nature of an HPLC method, forced degradation studies are essential. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[5]

Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux the sample with 0.1 N HCl at 80°C for 1 hour.[5]

  • Base Hydrolysis: Reflux the sample with 0.1 N NaOH at 80°C for 1 hour.[5]

  • Oxidative Degradation: Treat the sample with 30% hydrogen peroxide.[2]

  • Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 80°C for 1 week).[5]

  • Photodegradation: Expose the sample to UV light.[2]

Analyze the stressed samples using the developed HPLC method to ensure that all degradation product peaks are well-resolved from the main quinine sulfate peak.

Visualizations

HPLC Analysis Workflow for Quinine Sulfate

The following diagram illustrates the general workflow for the HPLC analysis of quinine sulfate, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis start Start weigh Weighing of Sample/ Standard start->weigh dissolve Dissolution in Appropriate Solvent weigh->dissolve dilute Dilution to Working Concentration dissolve->dilute filter Filtration (0.45 µm) dilute->filter inject Injection into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect acquire Data Acquisition (Chromatogram) detect->acquire integrate Peak Integration acquire->integrate calculate Quantification/ Calculation integrate->calculate report Final Report calculate->report

References

Application Notes and Protocols: Quinoline Sulfate and Its Derivatives as Reagents in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of quinoline (B57606) sulfate (B86663) and its derivatives, primarily 8-hydroxyquinoline (B1678124) (oxine) and its sulfate and sulfonic acid forms, as versatile reagents in analytical chemistry. These compounds are widely employed for the determination of a variety of metal ions and organic compounds through gravimetric, spectrophotometric, fluorometric, and electrochemical techniques.

Gravimetric Analysis

8-Hydroxyquinoline (oxine) is a well-established precipitating agent for a multitude of metal ions. The resulting metal oxinates are typically stable, well-defined crystalline compounds that can be dried to a constant weight. The sulfate and sulfonic acid derivatives of 8-hydroxyquinoline offer enhanced solubility in aqueous solutions, facilitating their use as reagents.[1][2]

Application Note: Gravimetric determination with 8-hydroxyquinoline is a highly accurate and precise classical method for the quantification of metals such as aluminum, magnesium, and manganese in various samples, including alloys and plant materials.[3][4][5][6] The selectivity of the precipitation is highly dependent on the pH of the solution, allowing for the separation of different metal ions by controlling the acidity.[7] For instance, aluminum can be precipitated in an acetic acid-acetate buffer, separating it from beryllium and alkaline earth metals.[3][7]

Objective: To determine the concentration of aluminum in a sample solution by precipitation with 8-hydroxyquinoline.

Reagents:

  • Aluminum sample solution (containing approximately 0.1 g of Al)

  • Distilled water

  • 0.1 M Hydrochloric acid (HCl)

  • 2% (w/v) 8-hydroxyquinoline solution in 2 M acetic acid

  • 2 M Ammonium (B1175870) acetate (B1210297) solution

Procedure:

  • Pipette 10 cm³ of the aluminum sample solution into a 400 cm³ beaker.

  • Add approximately 150 cm³ of distilled water and 1 cm³ of 0.1 M HCl.

  • Warm the solution to 60-70 °C on a hot plate.

  • Add 20 cm³ of the 2% 8-hydroxyquinoline solution.

  • Slowly add 2 M ammonium acetate solution with constant stirring until a precipitate forms.

  • Add an additional 25 cm³ of 2 M ammonium acetate for every 100 cm³ of the total solution volume. The supernatant should be faintly yellow, indicating a slight excess of the reagent.

  • Allow the solution to stand for one hour with occasional stirring to ensure complete precipitation.

  • Filter the precipitate through a pre-weighed, sintered glass crucible (porosity No. 4).

  • Wash the precipitate with cold distilled water until the filtrate is colorless.

  • Dry the crucible containing the precipitate in an oven at 102-120 °C until a constant weight is achieved.

  • Calculate the mass of aluminum based on the weight of the aluminum oxinate precipitate (Al(C₉H₆NO)₃), which contains 5.874% aluminum.[1]

Quantitative Data for Gravimetric Analysis:

AnalytePrecipitateGravimetric FactorpH for PrecipitationDrying Temperature (°C)Notes
Aluminum (Al³⁺)Al(C₉H₆NO)₃0.058744.2 - 9.8[1][7]102 - 120[1]Crystalline and easily filterable precipitate.[1][7]
Magnesium (Mg²⁺)Mg(C₉H₆NO)₂0.0698> 9.4105[8]Precipitated in ammoniacal solution.[8]
Manganese (Mn²⁺)Mn(C₉H₆ON)₂0.1603Weakly acidic to weakly alkaline[4]105 - 110[4]Precipitate is a dull yellow crystalline compound.[4]

Experimental Workflow for Gravimetric Determination of Aluminum

gravimetric_workflow start Start: Al³⁺ Sample Solution step1 Add H₂O and HCl start->step1 step2 Warm to 60-70 °C step1->step2 step3 Add 8-Hydroxyquinoline Solution step2->step3 step4 Add Ammonium Acetate (Precipitation) step3->step4 step5 Digest Precipitate (1 hour) step4->step5 step6 Filter and Wash Precipitate step5->step6 step7 Dry to Constant Weight (102-120 °C) step6->step7 end End: Weigh Al(C₉H₆NO)₃ and Calculate %Al step7->end

Caption: Workflow for the gravimetric determination of aluminum.

Spectrophotometric Analysis

Quinoline derivatives, particularly 8-hydroxyquinoline and its sulfonic acid analog, form intensely colored complexes with many metal ions. This property is exploited for the spectrophotometric determination of these metals. The use of micellar media, such as cetylpyridinium (B1207926) chloride (CPC), can enhance the sensitivity and replace the need for extraction with organic solvents.[9][10]

Application Note: Spectrophotometry offers a simple, rapid, and sensitive method for the determination of trace amounts of metal ions like iron(III), zinc(II), and cadmium(II).[4][8][10][11] The method is based on the formation of a colored metal-oxine complex and the measurement of its absorbance at a specific wavelength.

Objective: To determine the concentration of iron(III) in a water sample.

Reagents:

  • Standard Iron(III) solution (e.g., from ferric ammonium sulfate)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 8-Hydroxyquinoline (oxine) solution (1.0 g in 100 ml of acidified water, pH 1-2)

  • Chloroform (B151607)

Procedure:

  • Preparation of Standard Curve:

    • Prepare a series of standard iron(III) solutions (e.g., 1 to 14 µg/mL) by diluting a stock solution.

    • For each standard, place a 10 mL aliquot in a separating funnel.

    • Add 0.5 mL of the acidified oxine solution to form the greenish iron-oxine complex.

    • Add 10 mL of chloroform and shake vigorously for 3-5 minutes to extract the complex.

    • Allow the layers to separate and collect the organic (chloroform) layer.

    • Measure the absorbance of the chloroform layer at the wavelength of maximum absorption (λmax), which is approximately 359 nm, against a reagent blank.[4][8]

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Take 10 mL of the water sample and acidify with a drop of sulfuric acid.

    • Follow the same procedure as for the standards (steps 3-6 above).

    • Determine the concentration of iron(III) in the sample from the calibration curve.

Quantitative Data for Spectrophotometric Analysis:

AnalyteReagentWavelength (λmax)Linear RangeMolar Absorptivity (L·mol⁻¹·cm⁻¹)
Iron (III)8-Hydroxyquinoline359 nm[4][8]1 - 14 µg/mL[4][8]Not explicitly stated
Zinc (II)8-Hydroxyquinoline384 nm[11]1 - 5 µg/mL[11]1.578 × 10³[11]
Cadmium (II)8-Hydroxyquinoline in CPC micellar medium400 nm[9][10]0.5 - 8.0 µg/mL[9][10]7.5 × 10³[9][10]

Experimental Workflow for Spectrophotometric Determination of Iron(III)

spectrophotometric_workflow start Start: Fe³⁺ Sample/Standard step1 Add Acidified 8-Hydroxyquinoline start->step1 step2 Add Chloroform step1->step2 step3 Extract Complex step2->step3 step4 Separate Organic Layer step3->step4 step5 Measure Absorbance at 359 nm step4->step5 end End: Determine [Fe³⁺] from Calibration Curve step5->end

Caption: Workflow for spectrophotometric determination of Iron(III).

Fluorometric Analysis

The metal complexes of 8-hydroxyquinoline-5-sulfonic acid (HQS) are often highly fluorescent, providing a basis for highly sensitive analytical methods. The ligand itself is generally non-fluorescent, and fluorescence is "turned on" upon complexation with metal ions.[12]

Application Note: Fluorometry offers excellent sensitivity for the determination of trace and ultra-trace levels of metal ions such as aluminum, gallium, and indium.[13][14] The use of micellar media can further enhance the fluorescence intensity and reaction speed.[13]

Objective: To determine the concentration of aluminum in a sample using flow injection analysis with fluorometric detection.

Reagents:

  • Standard Aluminum solution

  • 8-hydroxyquinoline-5-sulfonic acid (HQS) solution (2 × 10⁻⁴ M)

  • Cetyltrimethylammonium bromide (CTAB) solution (2 × 10⁻³ M)

  • Buffer solution (pH 6.3)

Procedure (Flow Injection Analysis):

  • Set up a flow injection analysis system with a spectrofluorometer as the detector.

  • Prepare a carrier stream containing the HQS and CTAB reagents in the pH 6.3 buffer.

  • Inject a defined volume of the aluminum standard or sample into the carrier stream.

  • The sample mixes with the reagent stream, and the fluorescent Al-HQS complex is formed rapidly in the micellar medium.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Construct a calibration curve by injecting a series of aluminum standards.

  • Determine the aluminum concentration in the sample from the calibration curve.

Quantitative Data for Fluorometric Analysis:

AnalyteReagentMediumDetection LimitLinear Range
Aluminum (Al³⁺)8-Hydroxyquinoline-5-sulfonic acidCTAB Micellar (pH 6.3)0.1 ng/mL[13]Up to 100 ng/mL[13]
Aluminum (Al³⁺)8-HydroxyquinolineButyl Acetate Extraction~0.3 ppb[11]Non-linear at higher concentrations[11]
Cadmium (Cd²⁺)8-Hydroxyquinoline-5-sulfonic acidAqueousSubpicomole[12]Not specified
Zinc (Zn²⁺)8-Hydroxyquinoline-5-sulfonic acidAqueousSubpicomole[12]Not specified

Logical Relationship for Fluorometric Detection of Aluminum

fluorometric_logic cluster_reaction Complexation Reaction Al Al³⁺ Ion Complex [Al(HQS)n] Complex (Highly Fluorescent) Al->Complex HQS 8-Hydroxyquinoline- 5-sulfonic acid (HQS) (Non-fluorescent) HQS->Complex Detection Fluorescence Detection (λex / λem) Complex->Detection Quantification Quantification (Signal ∝ [Al³⁺]) Detection->Quantification

Caption: Principle of fluorometric aluminum detection.

Electrochemical Analysis

The electrochemical properties of 8-hydroxyquinoline and its metal complexes can be utilized for the determination of metal ions. Modified electrodes, for example, a glassy carbon electrode modified with a polymer film containing a chelating agent, can be used to preconcentrate metal ions at the electrode surface, followed by voltammetric determination.

Application Note: Voltammetric methods, such as square wave voltammetry, using 8-hydroxyquinoline-modified electrodes offer a sensitive and selective approach for the determination of trace metals.[15][16] This technique is applicable to the analysis of cosmetic products and environmental samples.[15]

Objective: To determine the concentration of 8-hydroxyquinoline using a modified glassy carbon electrode.

Reagents:

  • 8-Hydroxyquinoline standard solutions

  • Britton-Robinson buffer (pH 2.0)

  • Supporting electrolyte (e.g., KCl)

Procedure:

  • Prepare a modified glassy carbon electrode (e.g., by electropolymerization of a suitable monomer like 1-amino-2-naphthol-4-sulfonic acid).[15]

  • Place the modified electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in an electrochemical cell containing the Britton-Robinson buffer and supporting electrolyte.

  • Add a known volume of the 8-hydroxyquinoline standard or sample solution to the cell.

  • Record the square wave voltammogram over a suitable potential range (e.g., 0.3 to 0.9 V).[15]

  • The oxidation of 8-hydroxyquinoline will produce a peak, and the peak current is proportional to its concentration.

  • Create a calibration curve by measuring the peak currents for a series of standard solutions.

  • Determine the concentration of 8-hydroxyquinoline in the sample from the calibration curve.

Quantitative Data for Voltammetric Analysis:

AnalyteElectrodeTechniqueDetection LimitLinear Range(s)
8-HydroxyquinolineANSA-modified Glassy CarbonSquare Wave Voltammetry1.6 × 10⁻⁷ mol·dm⁻³[15]5×10⁻⁷ to 1.4×10⁻⁵ M and 1.4×10⁻⁵ to 4.25×10⁻⁴ M[15]
8-HydroxyquinolineGlassy Carbon PasteDifferential Pulse Voltammetry5.2 × 10⁻⁸ mol/L[17][18]Not specified

voltammetric_workflow

References

Application Notes and Protocols for the Quantification of Quinoline Sulfate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate quantification of quinoline (B57606) sulfate (B86663) in various pharmaceutical formulations. The protocols described herein are essential for quality control, stability testing, and research and development in the pharmaceutical industry. The primary focus is on High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, which are commonly employed techniques for this purpose.

Overview of Analytical Techniques

The accurate determination of quinoline sulfate, most commonly in the form of quinine (B1679958) sulfate in pharmaceutical products, is crucial for ensuring dosage accuracy and patient safety.[1] Several analytical methods are available, with HPLC being the most prevalent due to its high sensitivity, specificity, and ability to separate the active pharmaceutical ingredient (API) from its impurities and degradation products.[2][3] UV-Visible spectrophotometry offers a simpler and more rapid alternative for routine analysis, particularly in formulations with minimal interfering substances.[4][5] Fluorimetry is another sensitive method that can be employed for the assay of quinine sulfate.[6]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the quantification of quinoline sulfate in pharmaceutical dosage forms like tablets and suspensions.[1][2][7] The following protocols are based on established and validated methods.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a stability-indicating RP-HPLC method for the determination of quinine sulfate.

2.1.1. Instrumentation and Chromatographic Conditions

ParameterRecommended Conditions
HPLC System HPLC instrument with a PDA or UV detector[1]
Column Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 5 µm) or equivalent[1]
Mobile Phase Acetonitrile (B52724) and a buffer solution (e.g., sodium phosphate (B84403) buffer)[1]. A common composition is a gradient of acetonitrile and water with an acid modifier like trifluoroacetic acid (TFA)[3] or a mixture of methanol (B129727) and water (30:70 v/v)[2].
Flow Rate 1.0 - 1.2 mL/min[1][2]
Injection Volume 10 - 50 µL[1][7]
Column Temperature 35°C[1]
Detection Wavelength 235 nm or 316 nm[1][3]

2.1.2. Reagent and Sample Preparation

  • Buffer Preparation (Example): Dissolve 6.8 g of sodium phosphate monobasic in 700 mL of water. Add 2.5 mL of 1-amino hexane (B92381) and adjust the pH to 2.7 with dilute orthophosphoric acid. Add 80 mL of acetonitrile and dilute to a final volume of 1000 mL with distilled water.[1]

  • Diluent Preparation: Mix 600 mL of 0.1N HCl and 400 mL of the prepared buffer.[1]

  • Standard Stock Solution Preparation: Accurately weigh and dissolve 10 mg of Quinine Sulfate reference standard in 10 mL of the mobile phase to obtain a concentration of 1000 µg/mL.[2]

  • Working Standard Solution Preparation: Dilute the stock solution with the mobile phase to achieve a concentration within the linear range (e.g., 10-50 µg/mL).[2]

  • Sample Preparation (Tablets):

    • Weigh and crush 20 tablets to a fine powder.[1]

    • Transfer a quantity of powder equivalent to a specific amount of quinine sulfate (e.g., 2000 mg) into a volumetric flask.[1]

    • Add a portion of the diluent and sonicate for 30 minutes to dissolve the drug.[1]

    • Cool to room temperature and dilute to the final volume with the diluent.[1]

    • Centrifuge or filter the solution through a 0.45 µm filter.[1]

    • Further dilute the filtered solution with the diluent to a suitable concentration for analysis.[1]

  • Sample Preparation (Suspension):

    • Shake the extemporaneous quinine sulfate suspension well.[7]

    • Accurately measure a volume of the suspension and transfer it to a volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent like methanol.[7]

    • Filter the solution through a 0.45 µm filter before injection.[7]

2.1.3. Data Analysis and Quantification

The concentration of quinoline sulfate in the sample is determined by comparing the peak area of the sample with the peak area of the standard solution. A calibration curve should be constructed by plotting the peak areas of a series of standard solutions against their known concentrations. The linearity of the method should be established within a specific concentration range.[2][8]

Method Validation Parameters

Analytical method validation ensures the reliability of the results.[9][10] Key validation parameters for the HPLC method include:

ParameterTypical Acceptance Criteria
Accuracy (% Recovery) 98-102%[2][11]
Precision (% RSD) ≤ 2%[2]
Linearity (Correlation Coefficient, R²) ≥ 0.999[7]
Limit of Detection (LOD) The lowest concentration of analyte that can be detected.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[7]
Specificity The ability to assess the analyte unequivocally in the presence of other components.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[2]

UV-Visible Spectrophotometry Method

UV-Visible spectrophotometry is a simpler and more cost-effective method for the quantification of quinoline sulfate, suitable for quality control where specificity is not a major concern.[4]

Experimental Protocol

3.1.1. Instrumentation

ParameterSpecification
Spectrophotometer Double beam UV-Visible spectrophotometer
Cuvettes 1 cm quartz cuvettes

3.1.2. Reagent and Sample Preparation

  • Solvent: 0.1 N Hydrochloric acid or 0.1 N Sulfuric acid.[4][6]

  • Standard Stock Solution Preparation: Accurately weigh and dissolve a known amount of Quinine Sulfate reference standard in the chosen solvent to prepare a stock solution.[6]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.

  • Sample Preparation: Prepare the sample solution from the pharmaceutical formulation in the same manner as the standard solutions, ensuring the final concentration falls within the linear range of the calibration curve.

3.1.3. Spectrophotometric Measurement and Data Analysis

  • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for quinoline sulfate (e.g., 233 nm or 347.5 nm).[2][4]

  • Use the solvent as a blank to zero the instrument.[4]

  • Measure the absorbance of the standard and sample solutions.

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of quinoline sulfate in the sample solution from the calibration curve.[4]

Fluorimetric Method

Quinine sulfate exhibits strong fluorescence in an acidic medium, which can be utilized for its quantification.[6]

Experimental Protocol

4.1.1. Instrumentation

ParameterSpecification
Fluorimeter A fluorimeter equipped with primary and secondary filters.

4.1.2. Reagent and Sample Preparation

  • Solvent: 0.1 N Sulfuric acid.[6]

  • Standard and Sample Preparation: Prepare standard and sample solutions in 0.1 N sulfuric acid in a similar manner to the UV-Vis spectrophotometry method.

4.1.3. Fluorimetric Measurement and Data Analysis

  • Set the excitation wavelength to approximately 360 nm and the emission wavelength to approximately 485 nm.[6]

  • Use the 0.1 N sulfuric acid as a blank to set the fluorescence intensity to zero.[6]

  • Use the highest concentration standard to set the fluorescence intensity to 100%.[6]

  • Measure the fluorescence intensity of all standard and sample solutions.

  • Plot a calibration curve of fluorescence intensity versus concentration and determine the concentration of the sample.[6]

Data Presentation

Table 1: Summary of HPLC Methods for Quinine Sulfate Quantification

ParameterMethod 1[1]Method 2[2]Method 3[7]Method 4[3]
Column Zorbax C18C18C18Cogent Phenyl Hydride™
Mobile Phase Acetonitrile/BufferMethanol/Water (30:70)NH₄OAc/Acetonitrile/MethanolAcetonitrile/Water with TFA
Flow Rate (mL/min) 1.21.01.01.0
Detection (nm) 316233330235
Linearity Range (µg/mL) 48.7-193.8710-500.08-600Not specified
Accuracy (% Recovery) 99.499.35299.83Not specified

Table 2: Summary of Spectrophotometric Methods for Quinoline-Based Compounds

CompoundMethodWavelength (λmax)Linearity RangeReference
QuinineUV-Vis Spectrophotometry347.5 nm0.2 - 1.0 ppm[4]
ChloroquineUV-Vis Spectrophotometry343 nm7.2 - 19.2 µg/mL[4]
Quinine SulfateFluorimetryEx: 360 nm, Em: 485 nm0.5 - 2.5 µg/mL[6]

Visualizations

experimental_workflow_hplc cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Sample/ Reference Standard start->weigh dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate (for tablets) dissolve->sonicate dilute Dilute to Working Concentration sonicate->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify report Report Results quantify->report end End report->end logical_relationship_validation cluster_params Key Validation Parameters cluster_purpose Purpose of Validation method_validation Analytical Method Validation accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity range Range method_validation->range lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness reliability Ensures Reliability method_validation->reliability consistency Ensures Consistency method_validation->consistency accuracy_data Ensures Accuracy of Data method_validation->accuracy_data

References

Application of quinoline sulfate in the manufacturing of dyes

Author: BenchChem Technical Support Team. Date: December 2025

Application of Quinoline (B57606) Derivatives in Dye Manufacturing

Quinoline and its derivatives are fundamental precursors in the synthesis of a variety of dyes, most notably Quinoline Yellow and cyanine (B1664457) dyes. While the term "quinoline sulfate" might not refer to a direct starting material, the process of sulfonation, often involving sulfuric acid or oleum (B3057394), is a critical step in producing water-soluble and commercially significant quinoline-based dyes. The sulfate (B86663) group is introduced to impart desirable properties such as solubility and to influence the final color.

One of the most prominent applications is in the production of Quinoline Yellow (C.I. Food Yellow 13, C.I. No. 47005), a synthetic dye used in foods, cosmetics, and pharmaceuticals.[1][2][3] The manufacturing process typically involves the sulfonation of quinophthalone, which itself is synthesized from quinoline derivatives.[4][5] Quinoline derivatives are also essential in creating cyanine dyes, which have applications ranging from textiles to biological staining and photographic materials.[6][7][8]

Key Applications:
  • Quinoline Yellow Synthesis : The primary application involves the sulfonation of 2-(2-quinolyl)indan-1,3-dione (quinophthalone) to produce Quinoline Yellow.[9][10] This dye is a mixture of sodium salts of mono-, di-, and tri-sulfonated quinophthalone.[1][3]

  • Cyanine Dyes : 2-methylquinoline (B7769805) (quinaldine) and 4-methylquinoline (B147181) (lepidine), derivatives of quinoline, are key precursors for cyanine dyes.[6][8]

  • Disperse Dyes : Quinoline can be found as an impurity in dispersing agents used for disperse dyes like Disperse Yellow 54, which is a cyanine dyestuff.[11][12]

  • Ink Colorants : Hydroxyquinoline sulfate is utilized in the formulation of ink colorants.[13]

Quantitative Data Summary

The synthesis of Quinoline Yellow involves multiple steps, and the final product composition can be controlled by the reaction conditions. The following tables summarize key quantitative data from synthesis protocols.

Table 1: Reaction Parameters for Quinophthalone Synthesis

ReactantsCatalystTemperature (°C)Duration (hours)
Quinaldine (B1664567), Phthalic Anhydride (B1165640)None195 - 2204.5
Quinaldine, Phthalic AnhydrideZinc Chloride182 - 1875

Data extracted from patent information describing the initial condensation step.[4]

Table 2: Sulfonation Conditions for Quinoline Yellow Synthesis

Starting MaterialSulfonating AgentTemperature (°C)Duration (hours)
Quinophthalone38% Oleum80 - 905
Quinophthalone65% Oleum40 - 601.5

Data from various patented methods for the sulfonation of the quinophthalone intermediate.[4]

Table 3: Composition of Commercial Quinoline Yellow

ComponentPercentage in Final Product
Total Colouring Matters≥ 70%
Disodium 2-(2-quinolyl)-indan-1,3-dione-disulfonates≥ 80% (of total colouring matter)
Sodium 2-(2-quinolyl)-indan-1,3-dione-monosulfonates≤ 15% (of total colouring matter)
Trisodium 2-(2-quinolyl)-indan-1,3-dione-trisulfonate≤ 7% (of total colouring matter)

Specifications for Quinoline Yellow as defined by JECFA.[1][10]

Experimental Protocols

Protocol 1: Synthesis of Quinophthalone from Quinaldine and Phthalic Anhydride

This protocol describes the initial condensation reaction to form the dye intermediate, quinophthalone.

Materials:

  • Quinaldine (2-methylquinoline)

  • Phthalic anhydride

  • Acetic acid

  • Water

Procedure:

  • A mixture of 143.0 g (1.0 mol) of quinaldine and 177.6 g (1.2 mol) of phthalic anhydride is placed in a reaction vessel.[4]

  • The mixture is heated to 195°C over 20 minutes.[4]

  • The temperature is then raised from 195°C to 200°C over 1 hour, then from 200°C to 210°C for another hour, and finally from 210°C to 220°C for 2 hours. During this time, 17-18 ml of a water-quinaldine mixture will distill off.[4]

  • The reaction mass is cooled to 100-120°C and dissolved in 2.0 L of boiling acetic acid.[4]

  • The hot solution is filtered, and the filtrate is allowed to cool.[4]

  • The precipitated quinophthalone is collected by filtration, washed with 800 ml of acetic acid followed by 1.0 L of water, and then dried at 50-60°C.[4]

Protocol 2: Sulfonation of Quinophthalone to Produce Quinoline Yellow

This protocol details the sulfonation of the intermediate to yield the final water-soluble dye.

Materials:

  • Quinophthalone (from Protocol 1)

  • 65% Oleum (fuming sulfuric acid)

  • Water

  • Sodium chloride

  • Calcium carbonate

  • Sodium carbonate

Procedure:

  • To the dried quinophthalone, gradually add 700 ml of 65% oleum while maintaining the temperature at 40°C.[4]

  • Stir the mixture for 30 minutes at 40°C, and then for 1 hour at 60°C.[4]

  • Cool the reaction mixture to room temperature and pour it into 4 L of cold water.[4]

  • The dye is salted out by adding 500 g of sodium chloride.[4]

  • The precipitate is filtered and washed with 2 L of cold water.[4]

  • The washed dye is then dissolved in 3.5 L of distilled water.[4]

  • Add ground calcium carbonate to the solution to precipitate calcium sulfate, which is then removed by filtration.[4]

  • Add 55 g of sodium carbonate to the filtrate to precipitate any remaining calcium, and filter again.[4]

  • Cool the final filtrate to 15°C and add 500 g of sodium chloride. After 12 hours, the precipitated Quinoline Yellow is filtered, washed with a 5% NaCl solution, and dried at 50-60°C.[4]

Visualizations

experimental_workflow_quinoline_yellow cluster_synthesis Quinophthalone Synthesis cluster_sulfonation Sulfonation & Purification start Quinaldine + Phthalic Anhydride heat Heating (195-220°C) start->heat Reactants distill Distillation heat->distill dissolve Dissolve in Acetic Acid heat->dissolve Crude Product filter1 Hot Filtration dissolve->filter1 cool1 Cooling & Precipitation filter1->cool1 filter2 Collect Precipitate cool1->filter2 wash1 Wash & Dry filter2->wash1 intermediate Quinophthalone wash1->intermediate oleum Add Oleum (40-60°C) intermediate->oleum quench Quench with Water oleum->quench salt_out Salt out with NaCl quench->salt_out filter3 Filter Precipitate salt_out->filter3 purify Purification (CaCO3, Na2CO3) filter3->purify Crude Dye final_precip Final Precipitation with NaCl purify->final_precip final_product Quinoline Yellow final_precip->final_product

Caption: Workflow for the synthesis of Quinoline Yellow.

skraup_synthesis aniline Aniline intermediate 1,2-Dihydroquinoline Intermediate aniline->intermediate Michael Addition glycerol Glycerol h2so4 Sulfuric Acid (Dehydrating Agent) glycerol->h2so4 acrolein Acrolein h2so4->acrolein Dehydration oxidizer Oxidizing Agent (e.g., Nitrobenzene) quinoline Quinoline oxidizer->quinoline acrolein->intermediate intermediate->quinoline Cyclization & Oxidation

Caption: The Skraup synthesis of the quinoline ring.

sulfonation_mechanism quinophthalone Quinophthalone oleum Oleum (SO3 in H2SO4) quinophthalone->oleum Reactant sulfonated_product Sulfonated Quinophthalone (Mono-, Di-, Tri-sulfonates) oleum->sulfonated_product Electrophilic Aromatic Substitution

Caption: Sulfonation of quinophthalone to form Quinoline Yellow.

References

Application Notes and Protocols for Quinoline Sulfate in Protein-Ligand Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-ligand interactions is a cornerstone of drug discovery and fundamental biological research. Understanding the affinity, thermodynamics, and kinetics of these interactions provides crucial insights into biological processes and mechanisms of drug action. Fluorescence spectroscopy is a powerful biophysical technique widely employed for this purpose due to its high sensitivity and real-time monitoring capabilities. While intrinsic protein fluorescence, primarily from tryptophan residues, is often utilized, extrinsic fluorescent probes offer an alternative approach, especially for proteins with low or no intrinsic fluorescence.

Quinoline (B57606) sulfate (B86663) is a fluorescent molecule that can, in principle, be used as an extrinsic probe to report on protein-ligand binding events. As a fluorophore, its emission properties are sensitive to the local microenvironment. Changes in polarity and accessibility to solvent upon binding to a protein, or displacement by a ligand, can lead to measurable changes in fluorescence intensity. This application note provides a generalized framework and protocols for utilizing quinoline sulfate as an extrinsic fluorescent probe to characterize protein-ligand interactions.

Note: The direct application of quinoline sulfate as a fluorescent probe for protein-ligand interaction studies is not extensively documented in peer-reviewed literature. The following protocols are adapted from general extrinsic fluorescence quenching methodologies and should be optimized for each specific protein-ligand system.

Principle of the Assay

The underlying principle of using quinoline sulfate as an extrinsic probe relies on changes in its fluorescence upon interaction with a protein and a competing ligand. There are two primary experimental setups:

  • Direct Titration: The fluorescence of quinoline sulfate is monitored as it binds to the protein of interest. This can be used to determine the binding affinity of the probe for the protein.

  • Competitive Binding Assay: A pre-formed complex of the protein and quinoline sulfate is titrated with a non-fluorescent ligand. The ligand displaces quinoline sulfate from the protein's binding site, leading to a change in fluorescence. This allows for the determination of the binding affinity of the unlabeled ligand.

Fluorescence quenching, a decrease in fluorescence intensity, is the most common phenomenon observed. This can occur through static quenching (formation of a non-fluorescent ground-state complex) or dynamic quenching (collisional deactivation of the excited state). The analysis of this quenching allows for the calculation of binding parameters.

Data Presentation

The quantitative data derived from fluorescence titration experiments are crucial for understanding the binding characteristics. The following tables present hypothetical, yet realistic, data for the interaction of a hypothetical protein (Protein X) with a ligand (Ligand Y) using quinoline sulfate as a fluorescent probe.

Table 1: Binding Parameters of Quinoline Sulfate to Protein X

This table summarizes the binding affinity and stoichiometry of the fluorescent probe (quinoline sulfate) to the target protein, as determined by direct fluorescence titration.

ParameterValueMethod
Dissociation Constant (Kd)15.2 ± 1.8 µMFluorescence Titration
Number of Binding Sites (n)1.1 ± 0.2Fluorescence Titration

Table 2: Competitive Binding Parameters for Ligand Y

This table presents the inhibitory constant (Ki), a measure of the ligand's binding affinity, determined from a competitive binding assay where Ligand Y displaces quinoline sulfate from Protein X.

LigandInhibitory Constant (Ki)Method
Ligand Y5.8 ± 0.9 µMCompetitive Fluorescence Assay

Table 3: Thermodynamic Parameters of Protein X - Ligand Y Interaction

By performing the competitive binding assay at different temperatures, the thermodynamic parameters of the protein-ligand interaction can be determined using the van't Hoff equation.

ParameterValueUnit
Change in Enthalpy (ΔH°)-25.5kJ/mol
Change in Entropy (ΔS°)15.3J/mol·K
Change in Gibbs Free Energy (ΔG°)-30.0kJ/mol

Experimental Protocols

The following are detailed protocols for using quinoline sulfate in fluorescence-based protein-ligand interaction studies.

Protocol 1: Determination of Quinoline Sulfate Binding to a Protein by Direct Fluorescence Titration

Objective: To determine the dissociation constant (Kd) of quinoline sulfate for a target protein.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Target protein solution of known concentration

  • Quinoline sulfate stock solution (e.g., 1 mM in assay buffer)

  • Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Methodology:

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength for quinoline sulfate (typically around 310-350 nm; this should be empirically determined).

    • Set the emission wavelength scan range (e.g., 380-600 nm).

    • Optimize excitation and emission slit widths to maximize signal-to-noise ratio while avoiding photobleaching.

  • Sample Preparation:

    • Prepare a solution of the target protein in the assay buffer at a fixed concentration (e.g., 1 µM) in a quartz cuvette. The final volume should be sufficient to obtain a stable reading (e.g., 2 mL).

    • Prepare a series of dilutions of the quinoline sulfate stock solution in the assay buffer.

  • Titration:

    • Record the fluorescence spectrum of the protein solution alone to establish a baseline.

    • Make successive additions of small aliquots of the quinoline sulfate stock solution to the protein solution in the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for 2-5 minutes before recording the fluorescence emission spectrum.

    • Continue the additions until no further significant change in fluorescence is observed (saturation).

  • Data Analysis:

    • Correct the observed fluorescence intensity for dilution at each titration point.

    • Plot the change in fluorescence intensity (ΔF = F - F0) against the concentration of quinoline sulfate.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using non-linear regression to determine the dissociation constant (Kd).

Protocol 2: Competitive Binding Assay to Determine Ligand Affinity

Objective: To determine the inhibitory constant (Ki) of a non-fluorescent ligand for a target protein.

Materials:

  • All materials from Protocol 1

  • Non-fluorescent ligand of interest stock solution

Methodology:

  • Preliminary Steps:

    • Determine the Kd of quinoline sulfate for the target protein as described in Protocol 1.

    • Prepare a solution containing the target protein and quinoline sulfate at concentrations that result in approximately 50-80% of the maximum fluorescence signal change. This ensures that a displacement by a competing ligand can be readily observed.

  • Instrument Setup:

    • Use the same instrument settings as in Protocol 1.

  • Titration:

    • Place the pre-formed protein-quinoline sulfate complex solution in the cuvette and record the initial fluorescence spectrum.

    • Make successive additions of the non-fluorescent ligand stock solution to the cuvette.

    • After each addition, mix gently, allow for equilibration, and record the fluorescence emission spectrum.

    • Continue the titration until the fluorescence signal returns to the baseline (or near to it), indicating complete displacement of the quinoline sulfate.

  • Data Analysis:

    • Correct the fluorescence data for dilution.

    • Plot the fluorescence intensity against the concentration of the ligand.

    • Fit the data to a competitive binding equation to determine the IC50 (the concentration of ligand that displaces 50% of the bound quinoline sulfate).

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Quinoline Sulfate] / Kd) where [Quinoline Sulfate] is the concentration of free quinoline sulfate and Kd is the dissociation constant of the quinoline sulfate-protein interaction.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Prepare Protein Solution titration Perform Fluorescence Titration prep_protein->titration prep_probe Prepare Quinoline Sulfate Stock prep_probe->titration prep_ligand Prepare Ligand Stock prep_ligand->titration record_data Record Fluorescence Spectra titration->record_data correct_data Correct for Dilution record_data->correct_data plot_data Plot Binding Curve correct_data->plot_data fit_model Fit to Binding Model plot_data->fit_model calc_params Calculate Kd / Ki fit_model->calc_params

Caption: General experimental workflow for fluorescence titration studies.

quenching_principle cluster_state1 Initial State cluster_state2 Probe Binding cluster_state3 Ligand Competition P Protein P_QS Protein-Probe Complex P->P_QS + Probe QS_free Quinoline Sulfate QS_free->P_QS P_L Protein-Ligand Complex P_QS->P_L + Ligand QS_displaced Displaced Quinoline Sulfate P_QS->QS_displaced + Ligand L Ligand L->P_L

Caption: Principle of competitive fluorescence quenching assay.

Application Notes and Protocols for Quinoline-Based Photosensitizers in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of quinoline-based compounds as photosensitizers in Photodynamic Therapy (PDT). This document details their mechanism of action, summarizes key performance data, and offers detailed protocols for their evaluation.

Introduction to Quinoline-Based Photosensitizers in PDT

Photodynamic therapy is a non-invasive therapeutic strategy that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tumor ablation. Quinoline and its derivatives have emerged as a versatile class of heterocyclic compounds with significant potential as photosensitizers in PDT. Their inherent photophysical properties, coupled with the ability for extensive chemical modification, allow for the fine-tuning of their photosensitizing efficacy, cellular uptake, and subcellular localization.

Quinoline-based photosensitizers encompass a diverse range of chemical structures, including quinoline-derived dyes, metal complexes, and various conjugates. These molecules are designed to exhibit strong absorption in the therapeutic window (600-800 nm) where light penetration into tissue is maximal. Upon light absorption, they transition to an excited triplet state, which then transfers its energy to molecular oxygen to produce highly reactive singlet oxygen (¹O₂), the primary cytotoxic agent in Type II PDT.

Mechanism of Action

The photodynamic action of quinoline-based photosensitizers predominantly follows the Type II photochemical pathway. The process begins with the administration of the photosensitizer, which preferentially accumulates in tumor tissues. Subsequent irradiation with light of a specific wavelength excites the photosensitizer from its ground state (S₀) to a short-lived excited singlet state (S₁). It then undergoes intersystem crossing to a longer-lived excited triplet state (T₁). This triplet state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂).

The generated singlet oxygen is a powerful oxidizing agent that can react with various cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and ultimately triggering cell death through apoptosis or necrosis. The specific cellular death pathway is often dependent on the subcellular localization of the photosensitizer.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of quinoline-based photosensitizers from published literature.

Table 1: Photophysical and Photochemical Properties of Selected Quinoline-Based Photosensitizers

Photosensitizer DerivativeAbsorption Max (λ_max, nm)Emission Max (λ_em, nm)Singlet Oxygen Quantum Yield (Φ_Δ)Solvent
α-(8-quinolinoxy)zinc phthalocyanine675Not Reported0.60 ± 0.02[1]Not Specified
Quinoline-derived squaraine dye 1~650Not ReportedLowVarious
Quinoline-benzopyran Rh(III) complexNot ReportedNot ReportedNot ReportedNot Specified
Quinoline-conjugated Zinc PhthalocyanineNot ReportedNot ReportedNot ReportedNot Specified

Table 2: In Vitro Phototoxicity of Selected Quinoline-Based Photosensitizers

Photosensitizer DerivativeCell LineIC50 (µM) - DarkIC50 (µM) - LightLight Dose (J/cm²)
Quinoline-benzopyran Rh(III) complex (RhN1)A549/DDP> 89.22.7Not Specified
Quinoline-benzopyran Rh(III) complex (RhN2)A549/DDP> 89.21.5Not Specified
Quinoline-benzopyran Rh(III) complex (RhS)A549/DDP> 89.20.08Not Specified
Quinoline-benzopyran Rh(III) complex (RhQ)A549/DDP> 89.20.12Not Specified

Experimental Protocols

Protocol for Assessing In Vitro Photocytotoxicity using MTT Assay

This protocol outlines the steps to determine the photocytotoxicity of a quinoline-based photosensitizer in a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4]

Materials:

  • Quinoline-based photosensitizer

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Light source with appropriate wavelength and power for photosensitizer activation

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Trypsinize the cells, perform a cell count, and seed approximately 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the quinoline-based photosensitizer in DMSO.

    • Perform serial dilutions of the stock solution in a serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Create two identical sets of plates: one for "dark" toxicity and one for "light" toxicity.

  • Incubation:

    • Incubate both plates for a predetermined time (e.g., 4, 12, or 24 hours) in a humidified incubator in the dark.

  • Irradiation:

    • For the "light" toxicity plate, wash the cells twice with PBS and replace the medium with fresh, phenol (B47542) red-free medium.

    • Expose the cells to a specific light dose from a calibrated light source at the appropriate wavelength for the photosensitizer.

    • Return the "light" plate to the incubator. The "dark" plate should remain in the dark.

  • MTT Addition and Incubation:

    • After a further 24-48 hours of incubation post-irradiation, add 10 µL of the 5 mg/mL MTT solution to each well of both plates.

    • Incubate the plates for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 values for both dark and light conditions.

Protocol for Singlet Oxygen Detection using 1,3-Diphenylisobenzofuran (B146845) (DPBF)

This protocol describes a common method to detect the generation of singlet oxygen by a quinoline-based photosensitizer using the chemical trap 1,3-diphenylisobenzofuran (DPBF).[5][6][7][8][9]

Materials:

  • Quinoline-based photosensitizer

  • 1,3-Diphenylisobenzofuran (DPBF)

  • Spectrophotometer-grade solvent (e.g., DMSO, DMF, or Ethanol)

  • Cuvettes

  • Light source with a specific wavelength for photosensitizer excitation

  • UV-Vis Spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the quinoline-based photosensitizer in the chosen solvent.

    • Prepare a stock solution of DPBF in the same solvent. The concentration of DPBF should be such that its absorbance at the monitoring wavelength (around 410-415 nm) is between 1.0 and 1.5.

  • Assay Setup:

    • In a quartz cuvette, mix the photosensitizer solution and the DPBF solution. The final concentration of the photosensitizer should be low enough to avoid inner filter effects.

    • A control sample containing only DPBF should also be prepared.

  • Irradiation and Measurement:

    • Place the cuvette in the light path of the irradiation source.

    • Record the absorbance of the DPBF at its maximum absorption wavelength (around 410-415 nm) at regular time intervals during irradiation. The decrease in DPBF absorbance is indicative of its reaction with singlet oxygen.

    • The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation.

  • Data Analysis:

    • Plot the absorbance of DPBF versus irradiation time.

    • The singlet oxygen quantum yield (Φ_Δ) can be calculated by comparing the rate of DPBF bleaching with that of a standard photosensitizer with a known Φ_Δ under the same experimental conditions.

Protocol for Cellular Uptake and Subcellular Localization using Fluorescence Microscopy

This protocol details the visualization of cellular uptake and subcellular localization of a fluorescent quinoline-based photosensitizer using confocal fluorescence microscopy.[10][11][12][13][14]

Materials:

  • Fluorescent quinoline-based photosensitizer

  • Cancer cell line

  • Glass-bottom imaging dishes or coverslips

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA) solution (4% in PBS) for fixing cells

  • DAPI solution for nuclear staining

  • Antifade mounting medium

  • Confocal laser scanning microscope

Procedure:

  • Cell Seeding:

    • Seed the cells in glass-bottom imaging dishes or on coverslips in a petri dish to achieve 50-70% confluency.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Incubation:

    • Prepare a solution of the fluorescent quinoline-based photosensitizer in cell culture medium at the desired concentration.

    • Remove the old medium from the cells and add the medium containing the photosensitizer.

    • Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) at 37°C in a humidified incubator.

  • Cell Staining and Fixation:

    • After incubation, aspirate the drug-containing medium and wash the cells three times with PBS.

    • For live-cell imaging, proceed directly to imaging. For fixed-cell imaging, fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Stain the nuclei by incubating with DAPI solution for 5-10 minutes at room temperature in the dark.

  • Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Visualize the slides using a confocal laser scanning microscope.

    • Acquire images using appropriate laser lines and filter sets for the photosensitizer's fluorescence and DAPI. Co-localization with specific organelle trackers can be performed to determine subcellular localization.

  • Data Analysis:

    • Analyze the images to determine the cellular uptake efficiency and the subcellular distribution of the photosensitizer. Quantitative analysis of fluorescence intensity can be performed using appropriate software.

Visualizations

Signaling Pathways

PDT_Mechanism cluster_0 Cellular Environment cluster_1 Cellular Damage & Apoptosis PS_ground Quinoline PS (S₀) PS_singlet Excited Singlet State (S₁) PS_ground->PS_singlet PS_triplet Excited Triplet State (T₁) PS_singlet->PS_triplet Intersystem Crossing O2_ground ³O₂ (Ground State) O2_singlet ¹O₂ (Singlet Oxygen) Oxidative_Stress Oxidative Stress O2_singlet->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Caspase8 Caspase-8 Activation Oxidative_Stress->Caspase8 Caspase9 Caspase-9 Activation Mitochondrial_Damage->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Light Light Light->PS_ground Light Absorption PS_tripletO2_ground PS_tripletO2_ground PS_tripletO2_ground->O2_singlet Energy Transfer

Experimental Workflows

In_Vitro_PDT_Workflow cluster_0 Cell Culture & Treatment cluster_1 PDT & Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_PS Add Quinoline Photosensitizer Incubate_24h->Add_PS Incubate_PS Incubate with PS (Dark) Add_PS->Incubate_PS Wash_Cells Wash Cells with PBS Incubate_PS->Wash_Cells Add_Medium Add Fresh Medium Wash_Cells->Add_Medium Irradiate Irradiate with Light Add_Medium->Irradiate Incubate_Post_PDT Incubate for 24-48h Irradiate->Incubate_Post_PDT MTT_Assay Perform MTT Assay Incubate_Post_PDT->MTT_Assay Measure_Absorbance Measure Absorbance at 570 nm MTT_Assay->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data

Singlet_Oxygen_Detection_Workflow cluster_0 Sample Preparation cluster_1 Measurement & Analysis Prepare_PS Prepare Photosensitizer Solution Mix_Solutions Mix PS and DPBF in Cuvette Prepare_PS->Mix_Solutions Prepare_DPBF Prepare DPBF Solution Prepare_DPBF->Mix_Solutions Irradiate Irradiate Sample Mix_Solutions->Irradiate Measure_Abs Measure DPBF Absorbance vs. Time Irradiate->Measure_Abs Plot_Data Plot Absorbance vs. Time Measure_Abs->Plot_Data Calculate_Yield Calculate Singlet Oxygen Quantum Yield Plot_Data->Calculate_Yield

References

Application Notes and Protocols for the Determination of Quinoline Sulfate in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline (B57606) and its derivatives are a class of heterocyclic aromatic compounds with widespread industrial applications, including in the manufacturing of dyes, pesticides, and pharmaceuticals. Due to their production and use, these compounds can be released into the environment, posing potential risks to ecosystems and human health. Quinoline itself is considered a possible human carcinogen. Quinoline sulfate (B86663), a salt of quinoline, is more water-soluble than its parent compound, which can influence its fate and transport in the environment.[1][2] Therefore, sensitive and reliable analytical methods are crucial for monitoring quinoline sulfate in environmental matrices such as water and soil to assess contamination levels and ensure environmental safety.

These application notes provide detailed protocols for the determination of quinoline sulfate in environmental samples using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are based on established analytical principles for quinoline and related compounds and have been adapted for the analysis of its sulfate salt.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of quinoline and related compounds in environmental samples. These values are provided as a reference and may vary depending on the specific instrumentation, matrix, and experimental conditions.

AnalyteMatrixAnalytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
QuinolineTextilesHPLC-UVUltrasonic Extraction-0.2 µg/mL90.6 - 98.9[3]
Quinolones (10)WaterHPLC-FluorimetrySolid-Phase Extraction (SPE)ng/L level-70 - 100[4][5][6]
Quinolones (24)WaterUPLC-MS/MSMagnetic Solid-Phase Extraction (MSPE)0.003–0.036 µg/L0.008–0.110 µg/L70.3–106.1[7]
Phthalate EstersWaterGC-MSSolid-Phase Microextraction (SPME)0.17-1.70 ng/L0.57-5.60 ng/L90.0–106.2[8][9]
QuinolineTextilesGC-MSUltrasonic Extraction0.1 mg/kg-82.9 - 92.0[10][11]
AnilineSoilGC-MSAccelerated Solvent Extraction (ASE)0.01 mg/kg0.04 mg/kg76 - 98[12]
BroflanilideSoilUHPLC-QTOF-MSQuEChERS--87.7 - 94.38[13]

Experimental Protocols

Protocol 1: Determination of Quinoline Sulfate in Water Samples by HPLC-UV/Fluorescence

This protocol details a method for the analysis of quinoline sulfate in water samples using solid-phase extraction (SPE) followed by HPLC analysis.

1. Materials and Reagents

  • Quinoline sulfate analytical standard (purity ≥98%)

  • HPLC grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (or phosphoric acid)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Glass fiber filters (0.45 µm)

2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV or fluorescence detector.

  • Analytical column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]

  • SPE manifold

  • pH meter

3. Standard Solution Preparation

  • Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of quinoline sulfate standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from the expected limit of quantification to a level that covers the anticipated sample concentrations.

4. Sample Preparation (Solid-Phase Extraction)

  • Collect water samples in clean glass bottles.

  • Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.

  • Adjust the pH of the water sample to approximately 4.0 using formic acid.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH 4.0).

  • Sample Loading: Load 250 mL of the filtered and pH-adjusted water sample onto the conditioned SPE cartridge at a flow rate of about 5 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elution: Elute the retained quinoline sulfate from the cartridge with 5 mL of methanol or acetonitrile into a clean collection tube.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue with a known volume (e.g., 1 mL) of the mobile phase.

5. HPLC Analysis

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid).[14] The exact ratio should be optimized for best separation. A gradient elution may be necessary.

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: 30 °C.

  • Detection:

    • UV Detector: Set the wavelength to 225 nm.[3]

    • Fluorescence Detector: Set excitation and emission wavelengths appropriate for quinoline (e.g., Excitation: 310 nm, Emission: 355 nm).

6. Quantification

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of quinoline sulfate in the sample by comparing its peak area to the calibration curve.

Protocol 2: Determination of Quinoline Sulfate in Soil Samples by GC-MS

This protocol describes a method for analyzing quinoline sulfate in soil samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by GC-MS analysis.

1. Materials and Reagents

  • Quinoline sulfate analytical standard (purity ≥98%)

  • Acetonitrile (pesticide residue grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • QuEChERS extraction salt packets (or individual salts)

2. Instrumentation

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Analytical column: DB-5MS capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).[10]

  • Centrifuge

  • Vortex mixer

3. Standard Solution Preparation

  • Stock Standard Solution (1000 mg/L): Prepare as described in Protocol 1, using a suitable solvent like acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with acetonitrile.

4. Sample Preparation (QuEChERS)

  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex the tube for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

  • Transfer the cleaned extract into an autosampler vial for GC-MS analysis.

5. GC-MS Analysis

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]

  • Oven Temperature Program:

    • Initial temperature: 90 °C, hold for 2 minutes.

    • Ramp to 260 °C at 20 °C/min.

    • Hold at 260 °C for 3 minutes.[10]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions of quinoline (e.g., m/z 129, 102, 77).

6. Quantification

  • Create a calibration curve using the peak areas of the standard solutions.

  • Quantify quinoline in the sample extract using the calibration curve. The result can be reported as quinoline sulfate by applying a conversion factor based on their molecular weights.

Signaling Pathways and Workflows

experimental_workflow cluster_water Water Sample Analysis cluster_soil Soil Sample Analysis cluster_data Data Analysis WaterSample Water Sample Collection Filtration Filtration (0.45 µm) WaterSample->Filtration pH_Adjust pH Adjustment (pH 4.0) Filtration->pH_Adjust SPE Solid-Phase Extraction (SPE) pH_Adjust->SPE Elution Elution SPE->Elution Reconstitution Evaporation & Reconstitution Elution->Reconstitution HPLC_Analysis_Water HPLC-UV/Fluorescence Analysis Reconstitution->HPLC_Analysis_Water Quantification Quantification HPLC_Analysis_Water->Quantification SoilSample Soil Sample Collection Homogenization Drying & Sieving SoilSample->Homogenization QuEChERS QuEChERS Extraction Homogenization->QuEChERS dSPE Dispersive SPE Cleanup QuEChERS->dSPE GCMS_Analysis_Soil GC-MS Analysis dSPE->GCMS_Analysis_Soil GCMS_Analysis_Soil->Quantification Reporting Reporting Quantification->Reporting

Caption: Overall experimental workflow for the determination of quinoline sulfate in water and soil samples.

logical_relationship Sample Environmental Sample Water or Soil Preparation Sample Preparation Extraction & Cleanup Sample:f1->Preparation:f0 Analysis Instrumental Analysis HPLC or GC-MS Preparation:f1->Analysis:f0 Data Data Processing Peak Integration & Quantification Analysis:f1->Data:f0 Result Final Result Quinoline Sulfate Concentration Data:f1->Result:f0

Caption: Logical relationship of the analytical method from sample collection to the final result.

References

Quinoline Sulfate as a Catalyst: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of quinoline (B57606) sulfate (B86663) as a catalyst in chemical reactions. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The following sections detail a confirmed application of quinoline sulfate as a photocatalyst and explore its potential as a Brønsted acid catalyst, providing structured data and experimental methodologies.

Application Note 1: Photocatalytic Aerobic Hydroxylation of Benzene (B151609)

Quinoline sulfate has been identified as an effective, low-cost, metal-free photocatalyst for the direct aerobic hydroxylation of benzene to phenol (B47542).[1][2] This application is significant as it offers a greener alternative to traditional methods of phenol synthesis, which often rely on metal-based catalysts and harsh reaction conditions. The catalytic activity is attributed to the quinolinium cation ([QuH]⁺), which, upon photoexcitation, facilitates the reaction with benzene.[1][2] The planar structure of the quinolinium ion is crucial for its effective interaction with benzene.[1][2]

Quantitative Data Summary

The efficiency of quinoline sulfate as a photocatalyst in the aerobic hydroxylation of benzene has been quantified under various reaction conditions. The following table summarizes the key findings.

CatalystSolventReaction Time (h)Temperature (°C)Light SourcePhenol Yield (%)Selectivity (%)Reference
Quinoline Sulfate (QuH₂SO₄)Acetonitrile (B52724)/Benzene (v/v=1)2425300W High-pressure Mercury Lamp11.3>99[1][2]
Quinoline Hydrochloride (QuHCl)Acetonitrile/Benzene (v/v=1)2425300W High-pressure Mercury Lamp9.8>99[1]
Quinoline Nitrate (QuHNO₃)Acetonitrile/Benzene (v/v=1)2425300W High-pressure Mercury Lamp10.5>99[1]
Experimental Protocol: Photocatalytic Hydroxylation of Benzene

This protocol is based on the methodology described by Long et al. (2018).[1][2]

Materials:

  • Quinoline sulfate (QuH₂SO₄)

  • Benzene (analytical grade)

  • Acetonitrile (analytical grade)

  • Quartz reaction tube

  • 300W high-pressure mercury lamp

  • Magnetic stirrer

  • Gas chromatograph (for analysis)

Procedure:

  • In a quartz reaction tube, prepare a mixture of acetonitrile and benzene in a 1:1 volume ratio.

  • Add quinoline sulfate to the solution to achieve the desired catalyst concentration (e.g., 0.1 mmol).

  • Seal the reaction tube and place it in a reactor equipped with a magnetic stirrer and a light source.

  • Ensure the reaction mixture is continuously stirred to maintain homogeneity.

  • Irradiate the mixture with a 300W high-pressure mercury lamp at 25°C.

  • After 24 hours, stop the reaction and take an aliquot of the reaction mixture for analysis.

  • Analyze the product yield and selectivity using a gas chromatograph.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Mix Acetonitrile and Benzene (1:1 v/v) p2 Add Quinoline Sulfate p1->p2 r1 Seal in Quartz Tube p2->r1 r2 Stir and Irradiate (300W Hg Lamp, 25°C, 24h) r1->r2 a1 Stop Reaction r2->a1 a2 Take Aliquot a1->a2 a3 Analyze by Gas Chromatography a2->a3

Photocatalytic Hydroxylation Workflow

Application Note 2: Potential of Quinoline Sulfate as a Brønsted Acid Catalyst

While specific applications of quinoline sulfate as a Brønsted acid catalyst are not extensively documented, its chemical nature as an acidic salt suggests its potential utility in a range of acid-catalyzed organic transformations. Brønsted acidic ionic liquids and solid acid catalysts containing sulfate or sulfonic acid moieties have demonstrated high efficiency in various reactions, including the synthesis of quinoline derivatives and esterification.[3][4][5]

The quinolinium ion, being a protonated N-heterocycle, can act as a proton donor, while the sulfate anion is the conjugate base of a strong acid. This combination makes quinoline sulfate a potential solid acid catalyst with advantages such as ease of handling, potential for recyclability, and lower corrosiveness compared to mineral acids.

Potential Applications and Rationale

Based on the known catalytic activity of similar acidic compounds, quinoline sulfate could plausibly catalyze the following types of reactions:

  • Friedländer Annulation: This reaction, used for the synthesis of quinolines, is often catalyzed by Brønsted acids.[3] Acidic ionic liquids with hydrogen sulfate anions have been successfully employed as catalysts in this synthesis.[4] Quinoline sulfate could serve as a heterogeneous or homogeneous acid catalyst for the condensation of 2-aminoaryl ketones with α-methylene carbonyl compounds.

  • Esterification: The formation of esters from carboxylic acids and alcohols is a classic acid-catalyzed reaction. Ionic liquids containing sulfonic acid groups and hydrogen sulfate anions have been shown to be effective catalysts for esterification.[5][6] Quinoline sulfate could be investigated as a reusable catalyst for such transformations.

  • Multicomponent Reactions: Many multicomponent reactions, which are highly valuable in drug discovery for building molecular complexity, are promoted by acid catalysts. The use of sulfonic acid-functionalized ionic liquids has been reported for various multicomponent reactions.[7]

Proposed General Experimental Protocol for Brønsted Acid Catalysis (Hypothetical)

This protocol is a general guideline for exploring the catalytic activity of quinoline sulfate in a hypothetical acid-catalyzed reaction, such as the Friedländer synthesis of a quinoline derivative.

Materials:

Procedure:

  • To a round-bottom flask, add 2-aminoacetophenone (1 mmol), ethyl acetoacetate (1.2 mmol), and quinoline sulfate (e.g., 10 mol%).

  • If a solvent is used, add ethanol (e.g., 5 mL).

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the catalyst is insoluble, it can be recovered by filtration.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired quinoline derivative.

Logical Relationship Diagram for Catalyst Application

logical_relationship cluster_catalyst Catalyst Properties cluster_applications Potential & Confirmed Applications catalyst Quinoline Sulfate property1 Brønsted Acidity catalyst->property1 property2 Photocatalytic Activity catalyst->property2 app1 Friedländer Annulation property1->app1 Inferred app2 Esterification property1->app2 Inferred app3 Multicomponent Reactions property1->app3 Inferred app4 Photocatalytic Hydroxylation property2->app4 Confirmed

Catalyst Properties and Applications

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of Quinoline Sulfate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on improving the stability of quinoline (B57606) sulfate (B86663) solutions. The information presented addresses common challenges and provides practical solutions for handling and storage. Please note that while the principles discussed are broadly applicable to various quinoline-related sulfate compounds, the specific data, protocols, and pathways detailed below use Quinol Sulfate (also known as hydroquinone (B1673460) sulfate) as a representative model due to the availability of detailed stability studies.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause quinoline sulfate degradation in solution?

The stability of quinoline sulfate in solution is significantly influenced by several key factors:

  • pH: As a derivative of a strong acid, its stability is pH-dependent. Variations in pH can promote hydrolysis, leading to the breakdown of the molecule.[2]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions, including both hydrolysis and oxidation.[2]

  • Light Exposure: Quinoline sulfate is susceptible to photodegradation. Exposure to UV and visible light can cleave chemical bonds and reduce the compound's potency.[1][2]

  • Oxygen: The presence of dissolved oxygen can lead to oxidation, a major degradation pathway. This is especially problematic if the sulfate group is hydrolyzed, releasing easily oxidizable hydroquinone.[1][2]

  • Incompatible Materials: Contact with strong oxidizing agents or strong bases will hasten degradation.[2]

Q2: What are the visible signs of degradation in my quinoline sulfate solution?

A primary visual indicator of degradation is a change in the solution's color. A freshly prepared, pure solution of quinoline sulfate should be colorless. The development of a yellow or brown hue typically signifies the formation of oxidation products, such as p-benzoquinone, which results from the degradation of the parent compound.[2]

Q3: How should I prepare a quinoline sulfate solution to maximize its stability for an experiment?

For maximum stability, it is recommended to prepare solutions fresh for each experiment.[2] Use high-purity, degassed solvents (e.g., deionized water or a suitable buffer) to minimize dissolved oxygen. If feasible, preparing the solution under an inert atmosphere, such as nitrogen or argon, is best practice.[2] Avoid vigorous vortexing, which can introduce more oxygen into the solution; gentle mixing is preferred.[2]

Q4: What are the ideal storage conditions for quinoline sulfate solutions?

To ensure stability, solutions should be stored in tightly sealed, amber glass vials to protect them from light and atmospheric oxygen.[2] For short-term use, store solutions in a dark environment at low temperatures, such as 2-8°C. For long-term storage, aliquoting and freezing at -80°C is recommended.[2]

Q5: My quinoline sulfate solution precipitates when I dilute my DMSO stock into an aqueous buffer. What is happening?

This is a common solubility issue, particularly for quinoline derivatives that are poorly soluble in water.[3] When the concentrated DMSO stock is diluted into an aqueous medium, the concentration of the organic co-solvent (DMSO) drops significantly. This can cause the compound's solubility limit in the final medium to be exceeded, leading to precipitation.[3][4]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Solution turns yellow/brown over a short period. Oxidation and/or Photodegradation: The solution has been exposed to oxygen or light, leading to the formation of colored degradation products like p-benzoquinone.[2]1. Prepare Fresh: Make solutions immediately before use.[2]2. Use Degassed Solvents: Purge buffers/solvents with nitrogen or argon before use.3. Protect from Light: Use amber vials or wrap containers in aluminum foil.[2]4. Inert Atmosphere: Prepare and store the solution under a nitrogen or argon atmosphere.[2]
Assay results are inconsistent or show loss of compound activity. Chemical Degradation: The active quinoline sulfate molecule is degrading via hydrolysis or oxidation, reducing its effective concentration.[1][2]1. Control pH: Ensure the pH of your solution is within a stable range for the specific compound.2. Control Temperature: Avoid storing solutions at room temperature for extended periods. Store at 2-8°C or frozen.[2]3. Perform Stability Check: Analyze the concentration of your solution over time using a stability-indicating method like HPLC to determine its viability in your experimental conditions.[5][6]
Compound precipitates upon dilution into aqueous media. Poor Aqueous Solubility: The concentration of the compound in the final aqueous buffer exceeds its solubility limit as the co-solvent (e.g., DMSO) is diluted.[3][4]1. Lower Final Concentration: Test serial dilutions to find the highest concentration that remains soluble.2. Optimize Co-solvent Concentration: Determine the maximum percentage of DMSO (or other co-solvent) your assay can tolerate while keeping the compound in solution.3. Use Solubilizing Excipients: Consider using agents like cyclodextrins or surfactants (e.g., Polysorbate 80), if compatible with your experimental system.[3]

Data Presentation: Forced Degradation Studies

Forced degradation studies are performed to understand the intrinsic stability of a compound and identify potential degradation products.[1] The table below summarizes the expected degradation of quinol sulfate under various stress conditions.

Stress ConditionReagent/ConditionTemperature (°C)DurationExpected Degradation (%)Primary Degradation Products
Acidic Hydrolysis 0.1 M HCl60°C24 hours15 - 25%Hydroquinone, p-Benzoquinone
Basic Hydrolysis 0.1 M NaOHRoom Temp4 hours20 - 30%Hydroquinone, p-Benzoquinone
Oxidative 3% H₂O₂Room Temp8 hours30 - 50%p-Benzoquinone, other oxidative adducts
Thermal (Solution) Aqueous Solution80°C48 hours10 - 20%Hydroquinone
Photolytic UV light (254 nm) & Visible lightPhotostability ChamberAs per ICH Q1B25 - 40%p-Benzoquinone, polymeric products

Note: These are representative conditions and outcomes. The actual extent of degradation can vary. Data is based on the known behavior of phenolic and sulfate-containing compounds.[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Quinoline Sulfate Solution

This protocol details the steps for preparing an aqueous solution of quinoline sulfate with enhanced stability for experimental use.

  • Solvent Degassing: Take a suitable volume of high-purity deionized water or buffer in a flask. Sparge the solvent with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of solid quinoline sulfate in a clean, tared amber glass vial.

  • Dissolution: Under a gentle stream of nitrogen, add the degassed solvent to the solid quinoline sulfate. Mix gently by inversion or with a PTFE-coated magnetic stir bar until fully dissolved. Avoid vigorous shaking or vortexing to prevent re-introduction of oxygen.[2]

  • Storage: Immediately after dissolution, purge the headspace of the vial with nitrogen or argon before sealing tightly with a PTFE-lined cap.[2]

  • Labeling and Use: Label the vial with the compound name, concentration, date, and storage conditions. For immediate use, keep the solution on ice and protected from light. For short-term storage, place it in a refrigerator at 2-8°C in the dark.[2]

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for stress testing to investigate the degradation pathways of quinoline sulfate.

  • Stock Solution Preparation: Prepare a stock solution of quinoline sulfate (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Stress Conditions Application:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.[1]

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[1]

    • Thermal Degradation: Heat the stock solution at 80°C, protected from light.[1]

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.[1]

  • Time Point Sampling: Withdraw aliquots from each stressed sample and a control sample (stored under ideal conditions) at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples and controls using a validated stability-indicating HPLC method to quantify the remaining parent compound and detect degradation products.[7][8]

Protocol 3: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method to analyze quinoline sulfate and its degradation products.

  • Instrumentation: HPLC system with a UV detector.[9]

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer at pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of quinoline sulfate (e.g., scan from 200-400 nm). For 8-hydroxyquinoline (B1678124) sulfate, 240 nm has been used.[5]

  • Injection Volume: 10-20 µL.[6]

  • Column Temperature: 30-35°C.[6]

  • Procedure:

    • Prepare mobile phase and degas.

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Inject a standard solution of quinoline sulfate to determine its retention time.

    • Inject samples from the stability studies.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak.

Visualizations: Pathways and Workflows

G cluster_prep Solution Preparation Workflow start Start: Weigh Solid Quinoline Sulfate degas Degas Solvent (Water/Buffer) with N2/Ar start->degas dissolve Dissolve Solid in Degassed Solvent (Gentle Mixing) degas->dissolve inert Purge Headspace with N2/Ar dissolve->inert store Seal Amber Vial & Store at 2-8°C, Dark inert->store end End: Stable Solution for Immediate Use store->end

Caption: Workflow for preparing a stabilized quinoline sulfate solution.

G cluster_degradation Proposed Degradation Pathways of Quinol Sulfate QS Quinol Sulfate HQ Hydroquinone QS->HQ Hydrolysis (+H2O, Acid/Base) SBQ Semiquinone Radical QS->SBQ Direct Oxidation (e.g., H2O2, Light) PBQ p-Benzoquinone HQ->PBQ Oxidation SBQ->PBQ -SO3 Poly Polymerization Products PBQ->Poly

Caption: Primary degradation pathways of quinol sulfate.[1]

G cluster_workflow Forced Degradation Study Workflow cluster_stress Apply Stress Conditions prep Prepare Stock Solution acid Acidic prep->acid Expose base Basic prep->base Expose oxid Oxidative prep->oxid Expose therm Thermal prep->therm Expose photo Photolytic prep->photo Expose sample Sample at Time Points acid->sample base->sample oxid->sample therm->sample photo->sample analyze Analyze via Stability-Indicating HPLC sample->analyze report Identify Degradants & Determine Pathways analyze->report

Caption: General workflow for a forced degradation (stress) study.[1]

References

Technical Support Center: Troubleshooting Quinoline Sulfate Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving quinoline (B57606) sulfate (B86663).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My quinoline sulfate sample shows significant degradation upon analysis, even when freshly prepared. What are the likely causes?

A: Unexpected degradation of freshly prepared quinoline sulfate solutions is often due to environmental factors. Quinoline sulfate, an aryl sulfate ester, is particularly sensitive to hydrolysis, oxidation, and photolysis.[1] Key factors to investigate are:

  • pH of the Solvent: Quinoline sulfate is susceptible to both acid and base-catalyzed hydrolysis. Ensure the pH of your solvent or buffer is appropriate and stable. Unbuffered aqueous solutions can have a pH that promotes degradation.

  • Light Exposure: The compound is light-sensitive.[2] Prepare and handle solutions under low-light conditions or in amber-colored vials to prevent photolytic degradation.[1]

  • Presence of Oxidizing Agents: Contaminants in your solvent or reagents, or exposure to air (oxygen), can lead to oxidative degradation.[1] Using freshly de-gassed solvents can help mitigate this.

  • Temperature: Elevated temperatures can accelerate hydrolysis and other degradation pathways. Prepare and store your solutions at recommended temperatures, typically refrigerated.[2]

Q2: I'm observing inconsistent results in my quinoline sulfate quantification assays. What could be the source of this variability?

A: Inconsistent results often stem from a combination of sample instability and analytical method variability. Consider the following:

  • Sample Handling and Storage: Ensure a consistent and validated protocol for sample preparation, handling, and storage. Repeated freeze-thaw cycles of stock solutions should be avoided; store in single-use aliquots.

  • Method Precision: The precision of your analytical method (e.g., HPLC, LC-MS/MS) is crucial.[3] Verify system suitability parameters before each run, including injection precision and peak resolution.

  • Matrix Effects (for biological samples): If you are working with biological matrices like urine or plasma, endogenous components can interfere with quantification.[3] Ensure your sample preparation (e.g., centrifugation, protein precipitation) is robust and that you are using an appropriate internal standard.[3]

  • Calibration Curve: Prepare fresh calibration standards for each analytical run, as the stability of diluted standards can be a source of variability.

Q3: My HPLC chromatogram shows several unexpected peaks besides the main quinoline sulfate peak. How can I identify if these are degradation products?

A: The appearance of new peaks is a strong indicator of degradation. To confirm, you should perform a forced degradation study.[4][5] This involves intentionally exposing your quinoline sulfate sample to harsh conditions to generate potential degradation products.

  • Perform Stress Testing: Subject the quinoline sulfate solution to acidic, basic, oxidative, thermal, and photolytic stress conditions.[1]

  • Analyze Stressed Samples: Run the stressed samples on your HPLC system. The new peaks that appear are likely degradation products.

  • Peak Tracking: A diode array detector (DAD) is highly recommended as it can help determine peak purity and show spectral differences between the parent compound and its degradants.[1]

  • Structure Elucidation: For definitive identification, techniques like LC-MS/MS can be used to determine the mass of the degradation products, providing clues to their structure.[3] Common degradants include hydroquinone (B1673460) and p-benzoquinone.[1]

Q4: What are the best practices for preparing and storing quinoline sulfate stock solutions to ensure stability?

A:

  • Solvent Choice: Use a high-quality, HPLC-grade solvent in which quinoline sulfate is stable. While soluble in water, consider using a buffered solution if pH stability is a concern.[1][2]

  • Protection from Light: Always use amber glass vials or wrap clear vials in aluminum foil to protect the solution from light.[2]

  • Storage Temperature: Store stock solutions in a refrigerator or freezer as recommended. The solid form should be protected from light and stored in a refrigerator.[2]

  • Inert Atmosphere: For long-term storage or if oxidative degradation is a major concern, consider overlaying the solution with an inert gas like nitrogen or argon before sealing the vial.

  • Aliquotting: Prepare single-use aliquots to avoid contamination and degradation that can occur with repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies for Quinoline Sulfate

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule.[1] The table below summarizes the expected outcomes based on the known behavior of similar phenolic and sulfate-containing compounds.

Stress ConditionReagent/ConditionTemperature (°C)DurationExpected Degradation Products
Acidic Hydrolysis 0.1 M - 0.5 M HCl60°C2 - 8 hoursHydroquinone, p-benzoquinone
Alkaline Hydrolysis 0.1 M - 0.5 M NaOHRoom Temp / 60°C1 - 4 hoursHydroquinone, p-benzoquinone
Oxidative Degradation 3% - 6% H₂O₂Room Temp24 hoursOxidized quinone-type structures
Thermal Degradation Hot Air Oven (Solid) / Heated Solution80°C48 - 72 hoursVarious, depending on state
Photolytic Degradation UV light (254 nm) & Visible light (ICH Q1B)AmbientAs per ICH Q1BPhotolytic adducts, radicals

Note: The extent of degradation can vary. These conditions are representative and should be optimized for specific experimental needs.[1]

Table 2: Comparison of Analytical Methods for Quinoline Sulfate Quantification

The choice of analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, and sample matrix.[3]

MethodPrincipleSensitivitySelectivityCommon Application
HPLC-UV Chromatographic separation, UV absorbance detectionModerateGoodRoutine quantification, stability studies
LC-MS/MS Chromatographic separation, mass-to-charge ratio detectionHighVery HighGold standard for complex biological matrices, metabolite identification
Capillary Zone Electrophoresis (CZE) Electrophoretic separation based on charge and sizeHighHighAnalysis of charged species in biological fluids with minimal prep

Experimental Protocols

Protocol 1: Forced Degradation Study of Quinoline Sulfate

This protocol outlines the steps to intentionally degrade quinoline sulfate to identify potential degradation products and establish the stability-indicating nature of an analytical method.[1][5]

Materials:

  • Quinoline sulfate

  • HPLC-grade water

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with DAD or UV detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of quinoline sulfate (e.g., 1 mg/mL) in HPLC-grade water or a suitable buffer.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl (final HCl concentration 0.5 M). Incubate at 60°C.

    • Alkaline Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH (final NaOH concentration 0.5 M). Keep at room temperature.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ (final H₂O₂ concentration 3%). Keep at room temperature, protected from light.

    • Thermal Degradation: Heat the stock solution in a sealed vial at 80°C.

    • Photolytic Degradation: Expose the stock solution in a transparent vial to UV and visible light in a photostability chamber, following ICH Q1B guidelines.[6]

    • Control Sample: Keep a sample of the stock solution at room temperature, protected from light.

  • Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the stressed and control samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method for Quinoline Sulfate

This protocol provides a general framework for the analysis of quinoline sulfate and its degradation products.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized.[7]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40°C.

  • Detection: UV detection with a Diode Array Detector (DAD). Monitor at a wavelength where both quinoline sulfate and its degradation products show absorbance (e.g., 280 nm for the parent compound and ~245 nm for p-benzoquinone).[1]

System Suitability:

  • The method must be validated according to ICH guidelines.

  • The resolution between the quinoline sulfate peak and its major degradation product peaks should be greater than 2.0.[1]

Visualizations

Proposed Degradation Pathways of Quinoline Sulfate QS Quinoline Sulfate HQ Hydroquinone QS->HQ Hydrolysis (Acid/Base) Oxidized Direct Oxidation Products QS->Oxidized Direct Oxidation (e.g., H₂O₂) PBQ p-Benzoquinone HQ->PBQ Oxidation Polymer Polymerization Products PBQ->Polymer Further Reactions

Caption: Proposed degradation pathways for quinoline sulfate.

Experimental Workflow for Forced Degradation Study prep Prepare Quinoline Sulfate Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample Withdraw Samples at Time Intervals stress->sample neutralize Neutralize & Dilute Samples sample->neutralize analyze Analyze via Stability-Indicating HPLC Method neutralize->analyze evaluate Evaluate Chromatograms & Identify Degradants analyze->evaluate

Caption: General workflow for a forced degradation study.

Troubleshooting Logic for Unexpected Degradation start Unexpected Degradation Observed check_env Review Environmental Factors: pH, Light, Temp, O₂ start->check_env check_reagents Verify Reagent/Solvent Quality (Purity, Age, Storage) start->check_reagents check_handling Review Sample Handling & Storage Protocol start->check_handling implement_controls Implement Controls: Use Amber Vials, Fresh Buffers, De-gassed Solvents check_env->implement_controls check_reagents->implement_controls check_handling->implement_controls not_resolved Problem Persists implement_controls->not_resolved resolved Problem Resolved not_resolved->resolved Yes forced_degradation Perform Forced Degradation Study to ID Products not_resolved->forced_degradation No method_issue Investigate Analytical Method (e.g., on-column degradation) forced_degradation->method_issue

References

Technical Support Center: Optimizing Fluorescence Intensity of Quinoline Sulfate Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug development Professionals

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize the fluorescence intensity of quinoline (B57606) sulfate (B86663) probes in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my quinoline sulfate fluorescence signal weak or absent?

A weak or non-existent signal can be due to several factors including suboptimal pH, solvent effects, the presence of quenching agents, photobleaching, or incorrect excitation/emission wavelengths. A systematic check of these parameters is the first step in troubleshooting.[1][2]

Q2: How does pH affect the fluorescence of quinoline sulfate probes?

The fluorescence of quinoline derivatives is often highly pH-dependent. Protonation of the nitrogen atom in the quinoline ring can significantly enhance fluorescence intensity.[3][4][5] For many quinoline-based probes, acidic conditions lead to a much stronger signal compared to neutral or alkaline conditions where the probe may be only weakly fluorescent.[6] For instance, quinine (B1679958) sulfate itself is typically prepared in sulfuric acid for fluorescence measurements to ensure the molecule is in its more fluorescent dicationic form.[7][8][9]

Q3: What is the effect of the solvent on fluorescence intensity?

Solvent polarity can significantly influence the fluorescence quantum yield of quinoline derivatives.[4][10] The choice of solvent can alter the energy levels of the probe's electronic states, affecting both absorption and emission properties.[11] Generally, more polar or hydrogen-bonding solvents can enhance fluorescence, though the specific effect varies between different quinoline derivatives.[4][12] It is recommended to test the probe in different solvents to find the optimal environment.[1]

Q4: What are common quenchers for quinoline sulfate fluorescence?

Fluorescence quenching is a process that decreases the intensity of the fluorescent signal. Common quenchers include dissolved oxygen, halide ions (such as Cl-, Br-, I-), and heavy atoms.[7][11] Additionally, electron-withdrawing groups on other molecules in the solution can decrease or destroy fluorescence.[6] If quenching is suspected, degassing the solution or removing potential quenching species may be necessary.[1]

Q5: How can I prevent photobleaching of my quinoline probe?

Photobleaching is the irreversible destruction of a fluorophore by light exposure.[13] To minimize this effect, you should:

  • Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides a good signal-to-noise ratio.[1][13]

  • Minimize Exposure Time: Limit the sample's exposure to the excitation light source.[1][13]

  • Use Antifade Reagents: For microscopy, using a commercial antifade mounting medium can protect the probe from photodamage by scavenging reactive oxygen species.[1][13]

  • Deoxygenate the Sample: The presence of molecular oxygen can accelerate photobleaching.[13]

Troubleshooting Guides

Problem: Low or No Fluorescence Signal

This guide provides a step-by-step workflow to diagnose and solve issues related to weak fluorescence signals.

G start Start: Low/No Signal check_settings 1. Check Instrument Settings (Excitation/Emission λ, Slits, Gain) start->check_settings check_ph 2. Verify Solution pH Is it acidic? check_settings->check_ph Settings Correct adjust_ph Adjust to Optimal Acidic pH (e.g., 0.05-0.5 M H₂SO₄) check_ph->adjust_ph No check_solvent 3. Evaluate Solvent Is it appropriate? check_ph->check_solvent Yes adjust_ph->check_solvent test_solvents Test in Solvents of Varying Polarity (e.g., Ethanol, Acetonitrile, Water) check_solvent->test_solvents No check_quenching 4. Suspect Quenching? (e.g., Halides, O₂) check_solvent->check_quenching Yes test_solvents->check_quenching degas Degas Solution with N₂ or Ar Remove potential quenchers check_quenching->degas Yes check_probe 5. Check Probe Integrity (Age, Storage, Concentration) check_quenching->check_probe No degas->check_probe fresh_probe Prepare Fresh Stock Solution check_probe->fresh_probe Integrity Doubtful success Signal Optimized check_probe->success Integrity OK fresh_probe->success

Problem: Rapid Signal Fading (Photobleaching)

If your signal is initially strong but fades quickly during measurement or imaging, photobleaching is the likely cause.

G start Start: Rapid Signal Fading reduce_intensity 1. Reduce Excitation Intensity (Use ND filters or lower power) start->reduce_intensity reduce_time 2. Minimize Exposure Time (Use shortest possible acquisition time) reduce_intensity->reduce_time use_antifade 3. Use Antifade Reagents (For microscopy applications) reduce_time->use_antifade deoxygenate 4. Deoxygenate Sample (If feasible for the experiment) use_antifade->deoxygenate success Signal Stabilized deoxygenate->success

Quantitative Data Summary

The fluorescence properties of quinoline sulfate and its derivatives are highly sensitive to their environment. The following tables provide a summary of how key parameters can affect fluorescence intensity.

Table 1: Effect of pH on the Fluorescence of Quinolines

CompoundConditionFluorescence Intensity ChangeReference
IsoquinolineTitration with Trifluoroacetic Acid (TFA)> 50-fold increase[3][4]
IsoquinolineTitration with Benzenesulfonic Acid (BSA)> 50-fold increase[3]
AcridineTitration with strong acid~25-fold increase[3]
Benzo[h]quinolineTitration with Benzenesulfonic Acid (BSA)~5-fold increase[3]
Quinine SulfatepH 2 vs. pH 7Higher intensity at lower pH[9]
DQPH ProbepH 4.50 to 9.00Ratio (F₅₃₁/F₅₈₈) changes from 0.30 to 1.36[14][15]

Table 2: Effect of Solvent on the Fluorescence of Quinoline Derivatives

DerivativeSolventRelative Emission IntensityReference
Benzimidazo[1,2-a]quinoline (Compound 3)Toluene / DioxaneSignificant increase compared to polar solvents[12]
Benzimidazo[1,2-a]quinoline (Compound 4)AcetonitrileSignificant decrease[12]
General N-HeterocyclesPolar SolventsGenerally stronger fluorescence[4]
General N-HeterocyclesNonpolar SolventsGenerally weaker fluorescence[4]

Experimental Protocols

Protocol 1: General Fluorescence Measurement of Quinine Sulfate

This protocol provides a standard method for measuring the fluorescence of quinine sulfate, often used as a quantum yield standard.

Materials:

  • Quinine sulfate dihydrate

  • 0.05 M or 0.5 M Sulfuric acid (H₂SO₄)[7][8]

  • Volumetric flasks

  • Fluorometer (Spectrofluorometer)

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solution: Accurately weigh a small amount of quinine sulfate (e.g., 10 mg) and dissolve it in a 100 mL volumetric flask with 0.05 M H₂SO₄ to make a stock solution.[8] Further dilutions should be made using the same sulfuric acid solution.

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to stabilize (typically 15-20 minutes).

    • Set the excitation wavelength. A common wavelength is 350 nm (or 360 nm).[8]

    • Set the emission wavelength. The maximum emission for quinine sulfate is around 450 nm (or 475-485 nm).[8] Set the emission scan range (e.g., 375-600 nm) to observe the full spectrum.

  • Blank Measurement: Fill a quartz cuvette with the 0.05 M H₂SO₄ solution (blank) and place it in the fluorometer. Zero the instrument.[8]

  • Sample Measurement:

    • Rinse the cuvette with your diluted quinine sulfate sample, then fill the cuvette with the sample.

    • Place the sample cuvette in the fluorometer and record the fluorescence emission spectrum and/or intensity at the peak maximum.

  • Data Analysis: The measured fluorescence intensity is directly proportional to the concentration of the substance within the linear range.[8]

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_stock Prepare Quinine Sulfate Stock in H₂SO₄ prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions setup Instrument Setup (λex=350, λem=450) blank Measure Blank (H₂SO₄ only) setup->blank measure_sample Measure Sample Fluorescence blank->measure_sample plot Plot Intensity vs. Concentration measure_sample->plot

Protocol 2: Determining the Optimal pH for a Quinoline Probe

This protocol helps determine the pH at which your quinoline probe exhibits the strongest fluorescence.

Materials:

  • Quinoline sulfate probe stock solution (in a minimal amount of organic solvent like DMSO or ethanol)

  • A series of buffers covering a wide pH range (e.g., pH 2 to 10)

  • pH meter

  • Fluorometer

  • 96-well black microplate or quartz cuvettes

Procedure:

  • Sample Preparation: In separate wells of a 96-well plate or in separate cuvettes, add the same final concentration of your quinoline probe to each of the different pH buffers. Ensure the final concentration of the organic solvent from the stock solution is minimal and consistent across all samples.

  • Incubation: Allow the samples to equilibrate for a few minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample using the appropriate excitation and emission wavelengths for your probe.

  • Data Analysis: Plot the fluorescence intensity as a function of pH. The peak of this curve will indicate the optimal pH for your probe. It is common for quinoline probes to show increasing fluorescence as the pH becomes more acidic.[6][16]

References

Technical Support Center: Overcoming Solubility Challenges with Quinoline Sulfate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with quinoline (B57606) sulfate (B86663) in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is quinoline sulfate and why is its aqueous solubility a concern?

Quinoline sulfate refers to the salt form of quinoline, a heterocyclic aromatic compound. In experimental settings, "quinoline sulfate" can encompass various derivatives, with quinine (B1679958) sulfate and 8-hydroxyquinoline (B1678124) sulfate being common examples. The quinoline structure is largely hydrophobic, which can lead to poor solubility in water. This low solubility can hinder drug development by affecting bioavailability and limiting the achievable concentrations in in-vitro and in-vivo studies.[1]

Q2: What are the key factors influencing the aqueous solubility of quinoline sulfate?

Several factors can significantly impact the solubility of quinoline sulfate in aqueous solutions:

  • pH: Quinoline is a weak base. Therefore, the pH of the aqueous solution is a critical determinant of its solubility. In acidic conditions (lower pH), the quinoline nitrogen atom becomes protonated, forming a more soluble cationic species.[2]

  • Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. For quinoline sulfate, heating the solution can help dissolve more solute. However, the stability of the compound at elevated temperatures should be considered.[2][3]

  • Co-solvents: The addition of a water-miscible organic solvent, known as a co-solvent, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent mixture.

  • Presence of Excipients: Other molecules in the solution, such as buffers, salts, and other excipients, can either enhance or decrease the solubility of quinoline sulfate through various interactions.

Q3: My quinoline sulfate is not dissolving in water. What are the initial troubleshooting steps?

If you are facing difficulty dissolving quinoline sulfate, consider the following initial steps:

  • Verify the form of quinoline sulfate: Ensure you are using the correct derivative (e.g., quinine sulfate, 8-hydroxyquinoline sulfate) as their solubilities can differ significantly.

  • Gentle heating and agitation: Try warming the solution gently while stirring or sonicating. This can often help overcome the activation energy barrier for dissolution.

  • pH adjustment: Since quinoline is a weak base, lowering the pH of the solution by adding a small amount of a suitable acid (e.g., hydrochloric acid) can significantly improve solubility.[4]

  • Particle size reduction: If you have the solid compound, grinding it to a finer powder can increase the surface area available for solvation, potentially speeding up dissolution.

Troubleshooting Guide: Common Solubility Issues

This guide provides solutions to specific problems you might encounter during your experiments.

Issue 1: Precipitation occurs when I add my quinoline sulfate stock solution (in an organic solvent) to an aqueous buffer.

  • Problem: This is a common phenomenon known as "salting out" or precipitation upon solvent shifting. The organic solvent in your stock solution is likely miscible with water, but the quinoline sulfate itself is not soluble in the final aqueous environment at that concentration.

  • Solution:

    • Decrease the concentration: Your final concentration in the aqueous buffer may be too high. Try diluting your stock solution further.

    • Use a co-solvent in the final solution: Instead of adding the stock directly to a purely aqueous buffer, try a buffer containing a certain percentage of a water-miscible organic solvent (e.g., ethanol, DMSO).

    • Slow addition with vigorous stirring: Add the stock solution dropwise to the aqueous buffer while stirring vigorously. This can help to disperse the compound and prevent localized high concentrations that lead to precipitation.

Issue 2: The solubility of my quinoline sulfate varies between experiments.

  • Problem: Inconsistent solubility can be due to slight variations in experimental conditions.

  • Solution:

    • Control the pH: Ensure the pH of your aqueous solution is consistent across all experiments. Use a buffered system to maintain the desired pH.

    • Maintain a constant temperature: Perform your dissolution at a controlled temperature, as solubility is temperature-dependent.

    • Standardize your procedure: Use the same source and batch of quinoline sulfate, the same solvent, and the same dissolution method for all experiments.

Quantitative Solubility Data

The aqueous solubility of quinoline sulfate is highly dependent on the specific derivative, pH, and temperature. The following tables provide some reported solubility data for quinine sulfate and 8-hydroxyquinoline sulfate.

Table 1: Aqueous Solubility of Quinine Sulfate

Temperature (°C)pHSolubility (mg/mL)Reference
20Not Specified~1.23[5]
371.0 - 7.50.82 - 1.25[5]
100Not SpecifiedSparingly Soluble[5][6]

Table 2: Aqueous Solubility of 8-Hydroxyquinoline Sulfate

Temperature (°C)pHSolubility (mg/mL)Reference
19Not Specified≥ 100[7][8][9]
2070.633[10]

Note: There is a significant discrepancy in the reported solubility of 8-hydroxyquinoline sulfate. Researchers should experimentally determine the solubility for their specific compound and conditions.

Experimental Protocols

Here are detailed methodologies for determining and enhancing the solubility of quinoline sulfate.

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining the equilibrium solubility of a compound.[5]

Materials:

  • Quinoline sulfate

  • Aqueous solution of interest (e.g., water, buffer of specific pH)

  • Conical flasks with stoppers

  • Shaking incubator or orbital shaker at a controlled temperature

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of quinoline sulfate to a conical flask containing a known volume of the aqueous solution.

  • Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the flask for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Quantify the concentration of the dissolved quinoline sulfate in the filtrate using a validated analytical method.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility in water.[1]

Materials:

  • Quinoline sulfate

  • β-cyclodextrin or a derivative (e.g., Hydroxypropyl-β-cyclodextrin)

  • Aqueous solution

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Mortar and pestle (for kneading method) or rotary evaporator (for solvent evaporation method)

Procedure (Kneading Method):

  • Weigh the desired molar ratio of quinoline sulfate and cyclodextrin.

  • Place the powders in a mortar and mix them.

  • Add a small amount of water or a water-ethanol mixture to form a paste.

  • Knead the paste for 30-60 minutes.

  • Dry the resulting solid in an oven at a controlled temperature (e.g., 40-50 °C).

  • The resulting powder is the quinoline sulfate-cyclodextrin inclusion complex.

Protocol 3: Preparation of Solid Dispersions by Solvent Evaporation

Solid dispersion involves dispersing the drug in a hydrophilic polymer matrix at a molecular level to enhance its dissolution.[11]

Materials:

  • Quinoline sulfate

  • Hydrophilic polymer (e.g., PVP, HPMC)

  • Common volatile organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve both the quinoline sulfate and the hydrophilic polymer in a common organic solvent.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature.

  • Dry the resulting solid film under vacuum to remove any residual solvent.

  • The resulting solid dispersion can then be ground into a powder.

Visualizations

PI3K/Akt/mTOR Signaling Pathway Inhibition by Quinoline Derivatives

Quinoline derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in cell proliferation and survival. The following diagram illustrates the key components of this pathway and the points of inhibition by quinoline-based compounds.[12][13][14][15][16]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Derivatives Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1 Solubility_Enhancement_Workflow start Poor Aqueous Solubility of Quinoline Sulfate initial Initial Assessment: pH & Temperature Dependence start->initial ph_sufficient Is pH/Temp Adjustment Sufficient? initial->ph_sufficient co_solvent Try Co-solvent Approach ph_sufficient->co_solvent No end Optimized Solubility ph_sufficient->end Yes co_solvent_ok Is Co-solvent Method Suitable? co_solvent->co_solvent_ok complexation Consider Cyclodextrin Complexation co_solvent_ok->complexation No co_solvent_ok->end Yes solid_dispersion Explore Solid Dispersion complexation->solid_dispersion If complexation is not effective or desired complexation->end solid_dispersion->end fail Re-evaluate Formulation Strategy solid_dispersion->fail If still problematic

References

Reducing background noise in quinoline sulfate fluorescence spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline (B57606) sulfate (B86663) fluorescence spectroscopy. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize background noise and obtain high-quality data in your experiments.

Troubleshooting Guides

High background noise can obscure your signal of interest and compromise the accuracy of your results. This section provides a step-by-step guide to identifying and mitigating common sources of noise.

Problem: High Background Fluorescence
Initial Assessment

First, determine if the source of the background is from the sample or the instrument itself.[1]

Experimental Protocol: Differentiating System vs. Sample Background

  • Acquire Sample Spectrum:

    • Prepare your quinoline sulfate sample in the desired solvent and place it in the spectrofluorometer.

    • Optimize instrument settings (e.g., excitation and emission wavelengths, slit widths, gain) to obtain a clear spectrum of your sample.

    • Record the fluorescence spectrum.

  • Acquire Blank Spectrum:

    • Remove the sample cuvette.

    • Without changing any instrument settings, acquire a spectrum of the empty sample holder or a cuvette containing only the solvent (blank).

  • Analysis:

    • Compare the intensity of the background in the sample spectrum to the blank spectrum.

    • High background in both: The noise is likely from the instrument.

    • High background only in the sample spectrum: The noise is likely originating from the sample itself (e.g., autofluorescence, contaminants).[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting background noise.

TroubleshootingWorkflow cluster_Start cluster_IdentifySource Step 1: Identify Source cluster_SystemNoise Step 2a: Address System Noise cluster_SampleNoise Step 2b: Address Sample Noise cluster_Solutions Step 3: Implement Solutions & Re-evaluate cluster_End Start Start: High Background Noise Identify Differentiate System vs. Sample Noise Start->Identify SystemNoise System Noise Sources Identify->SystemNoise System SampleNoise Sample Noise Sources Identify->SampleNoise Sample CheckStrayLight Check for Stray Light SystemNoise->CheckStrayLight OptimizeSettings Optimize Instrument Settings SystemNoise->OptimizeSettings CheckDetector Check Detector Noise SystemNoise->CheckDetector SolutionSystem Use Filters, Dark Room, Calibrate CheckStrayLight->SolutionSystem SolutionSettings Adjust Slits & Gain OptimizeSettings->SolutionSettings SolutionDetector Cool Detector, Increase Integration Time CheckDetector->SolutionDetector SolventIssues Solvent & Contaminants SampleNoise->SolventIssues ConcentrationIssues Optimize Concentration SampleNoise->ConcentrationIssues QuenchingIssues Check for Quenchers SampleNoise->QuenchingIssues SolutionSolvent Use High-Purity Solvent, Filter Sample SolventIssues->SolutionSolvent SolutionConcentration Perform Dilution Series ConcentrationIssues->SolutionConcentration SolutionQuenching Avoid Halide Ions QuenchingIssues->SolutionQuenching Reevaluate Re-measure and Assess SolutionSystem->Reevaluate SolutionSettings->Reevaluate SolutionDetector->Reevaluate SolutionSolvent->Reevaluate SolutionConcentration->Reevaluate SolutionQuenching->Reevaluate Reevaluate->Identify Unsuccessful End End: Noise Reduced Reevaluate->End Successful

Caption: Troubleshooting workflow for high background noise.

Instrument-Related Noise

If the background noise is present even without a sample, consider the following instrumental factors:

Source Description Solution
Stray Light Light from outside the instrument or scattered light from the excitation source reaching the detector.Operate in a dark room, ensure the sample compartment is light-tight, and use appropriate optical filters to block stray light.[2]
Detector Noise Electronic noise from the photomultiplier tube (PMT) or other detector, often temperature-dependent.If possible, cool the detector. Increase the integration time or use signal averaging to improve the signal-to-noise ratio.[3]
Filter Crosstalk Imperfect filtering of the excitation light, allowing it to "bleed" into the emission channel.Use high-quality filters with narrow bandwidths and ensure they are correctly matched to the excitation and emission wavelengths of quinoline sulfate.[1]
Incorrect Slit Width Slit widths that are too wide can increase background signal.Narrow the excitation and emission slit widths. Note that this may also reduce the signal, so optimization is key.

Experimental Protocol: Optimizing Instrument Settings

  • Slit Width Adjustment:

    • Begin with wider slit widths (e.g., 5-10 nm) to easily locate the fluorescence peak.

    • Gradually decrease the slit widths for both the excitation and emission monochromators.

    • Monitor the signal-to-noise ratio at each step. The optimal setting will provide the best balance between signal intensity and background reduction.

  • Gain and Integration Time:

    • Set the gain to a level that provides a strong signal without saturating the detector.[4]

    • Increase the integration time to allow for the collection of more photons, which can average out random noise.[3]

Sample-Related Noise

If the background is primarily associated with your quinoline sulfate sample, consider these factors:

Source Description Solution
Solvent Fluorescence The solvent itself may be fluorescent.Use high-purity, spectroscopy-grade solvents. Test the fluorescence of the solvent alone to ensure it is not contributing to the background.[5]
Contaminants Impurities in the quinoline sulfate or solvent can fluoresce.Use high-purity quinoline sulfate. Filter your solutions to remove particulate matter.[2]
Autofluorescence In biological samples, endogenous molecules like NADH and flavins can fluoresce.If working with biological matrices, prepare a sample blank containing the matrix without quinoline sulfate to measure and subtract the autofluorescence.
Concentration Quenching At high concentrations, fluorescence intensity can decrease, and the background may become more prominent.Prepare a dilution series of your quinoline sulfate solution to find the optimal concentration range where fluorescence is linearly proportional to concentration.[2]
Presence of Quenchers Certain ions, particularly halide ions (Cl-, Br-, I-), can quench the fluorescence of quinoline sulfate.[6][7]Avoid using solvents or reagents containing high concentrations of halide ions. For example, use sulfuric acid instead of hydrochloric acid to adjust the pH.[7]
Cuvette Issues Dirty or scratched cuvettes can scatter light and contribute to background. Plastic cuvettes can also be fluorescent.Use clean, scratch-free quartz cuvettes. Clean cuvettes thoroughly between measurements.[8]

Experimental Protocol: Preparing a Dilution Series

  • Prepare a concentrated stock solution of quinoline sulfate in your chosen solvent.

  • Perform a series of dilutions to create samples with a range of concentrations (e.g., from 10⁻⁴ M to 10⁻⁸ M).

  • Measure the fluorescence intensity of each dilution under identical instrument settings.

  • Plot fluorescence intensity versus concentration. The optimal working range is the linear portion of this curve.

Data Processing Techniques

After data acquisition, computational methods can further reduce background noise.

Technique Description
Background Subtraction Subtracting the spectrum of a blank sample (containing everything except quinoline sulfate) from the sample spectrum.[9]
Smoothing Algorithms Applying algorithms like moving averages or Savitzky-Golay filters to reduce random noise.
Wavelet-Based Denoising Advanced techniques that can separate the signal from the noise based on their frequency characteristics.[10][11]
Multiplicative Scatter Correction (MSC) A method to correct for light scattering effects.[12]

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for quinoline sulfate?

The optimal excitation wavelength for quinoline sulfate is typically around 350 nm, with the maximum fluorescence emission observed at approximately 450 nm.[13][14] However, these values can be slightly influenced by the solvent.[15][16] It is always recommended to perform excitation and emission scans to determine the optimal wavelengths for your specific experimental conditions.

Q2: Why is my quinoline sulfate fluorescence signal weak?

A weak signal can be due to several factors:

  • Low Concentration: The concentration of your quinoline sulfate solution may be too low.

  • Instrument Settings: The instrument's gain may be too low, or the slit widths may be too narrow.[4]

  • Quenching: As mentioned, halide ions and other substances can quench the fluorescence.[6][7]

  • Photobleaching: Prolonged exposure to the excitation light can lead to the degradation of the fluorophore.

Q3: Can the choice of solvent affect the background noise?

Yes, the solvent can have a significant impact. Some solvents may be inherently fluorescent or contain fluorescent impurities.[5] Additionally, the polarity of the solvent can affect the fluorescence quantum yield of quinoline sulfate.[15][17] Always use high-purity, spectroscopy-grade solvents and run a solvent blank.

Q4: How can I reduce noise when measuring very low concentrations of quinoline sulfate?

For low-concentration samples, maximizing the signal-to-noise ratio is crucial.

  • Use a high-intensity excitation source if available.

  • Optimize the detector gain and use longer integration times.[3]

  • Employ signal averaging by taking multiple measurements and averaging the spectra.

  • Ensure your sample is free from any quenching agents.

Q5: What is the purpose of a water Raman scan and how does it relate to sensitivity?

A water Raman scan is a standard method to determine the sensitivity of a spectrofluorometer.[18] It involves measuring the Raman scattering peak of pure water (typically exciting at 350 nm and observing the peak at ~397 nm). The signal-to-noise ratio of this peak provides a standardized measure of the instrument's sensitivity, which is its ability to detect weak signals above the background noise.[18][19]

Experimental Protocol: Performing a Water Raman Scan

  • Fill a clean quartz cuvette with high-purity, distilled, or deionized water.

  • Set the excitation wavelength to 350 nm.

  • Scan the emission from 365 nm to 460 nm.

  • Set the excitation and emission slit widths to 5 nm.

  • The signal is the intensity at the peak of the Raman band (~397 nm).

  • The noise is typically measured as the root-mean-square (RMS) deviation of the baseline in a region with no signal (e.g., 420-460 nm).[19]

  • The signal-to-noise ratio (S/N) is calculated as Signal / Noise.

References

Technical Support Center: Quinoline Sulfate Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference from quinoline (B57606) sulfate (B86663) in various biochemical and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is quinoline sulfate and why might it interfere with my assay?

Quinoline sulfate is the salt of quinoline, a heterocyclic aromatic organic compound. Its structure, which includes a nitrogen-containing heterocyclic ring system, gives it properties that can interfere with common assay technologies. Like other quinoline derivatives, it can be considered a "pan-assay interference compound" (PAINS), meaning it may appear as a hit in multiple high-throughput screens through non-specific activity or direct interference with the assay technology.[1]

Q2: What are the most common types of assay interference observed with quinoline and its derivatives?

Quinoline and its derivatives are known to cause interference through several mechanisms:

  • Fluorescence Interference: The quinoline scaffold is inherently fluorescent.[2] This can lead to false-positive signals in fluorescence-based assays by directly contributing to the measured signal. Conversely, it can also cause fluorescence quenching, where it absorbs the light emitted by a fluorophore in the assay, leading to a false-negative result.

  • Compound Aggregation: At certain concentrations, small molecules like quinoline derivatives can self-associate to form aggregates. These aggregates can nonspecifically sequester and inhibit enzymes or other proteins in the assay, leading to reproducible but artifactual inhibition.

  • Chemical Reactivity: The quinoline structure may confer a degree of chemical reactivity, potentially leading to covalent modification of assay components, such as enzymes or proteins, resulting in their inactivation and a false-positive signal.[2][3]

  • Luciferase Inhibition: Many small molecules are known to directly inhibit luciferase enzymes, a common reporter in cell-based and biochemical assays. Given that other quinoline derivatives have been shown to be biologically active, direct inhibition of luciferase is a potential source of interference.[4]

Q3: I am observing unexpected results in my fluorescence assay when using quinoline sulfate. What should I do?

The most likely cause is the intrinsic fluorescence of the quinoline moiety or fluorescence quenching. You should perform a series of control experiments to determine the nature of the interference. See the troubleshooting guide below for a step-by-step protocol.

Q4: Can quinoline sulfate interfere with absorbance-based assays?

Yes, colored compounds can interfere with absorbance-based assays. If a solution of quinoline sulfate has a noticeable color, it will absorb light at certain wavelengths, which can lead to a false-positive or false-negative signal depending on the assay format. It is crucial to measure the absorbance spectrum of quinoline sulfate in your assay buffer to identify any potential overlap with the detection wavelength of your assay.[5]

Q5: How can I differentiate between true biological activity and non-specific interference from quinoline sulfate?

The key is to use a combination of control experiments and orthogonal assays.[4] An orthogonal assay measures the same biological endpoint but uses a different technology or detection method. If quinoline sulfate shows activity in the primary assay but not in the orthogonal assay, it is likely an interference compound.

Troubleshooting Guides

Problem 1: Unexpected signal in a fluorescence-based assay.

This could be due to the intrinsic fluorescence of quinoline sulfate (false positive) or fluorescence quenching (false negative).

start Start: Unexpected Fluorescence Signal check_autofluorescence Run Autofluorescence Control: Measure fluorescence of quinoline sulfate in assay buffer without other reagents. start->check_autofluorescence autofluorescence_present Is autofluorescence significant? check_autofluorescence->autofluorescence_present subtract_background Subtract background fluorescence from all measurements. autofluorescence_present->subtract_background Yes check_quenching Run Quenching Control: Measure fluorescence of the complete assay system with and without quinoline sulfate. autofluorescence_present->check_quenching No change_fluorophore Consider a fluorophore with different excitation/emission wavelengths. subtract_background->change_fluorophore change_fluorophore->check_quenching quenching_present Is fluorescence significantly reduced? check_quenching->quenching_present orthogonal_assay Use an orthogonal assay with a non-fluorescent readout (e.g., absorbance, luminescence, or mass spectrometry). quenching_present->orthogonal_assay Yes problem_solved Problem Identified/Mitigated quenching_present->problem_solved No orthogonal_assay->problem_solved start Start: Suspected Non-Specific Enzyme Inhibition detergent_test Perform Detergent Test: Run the assay with and without a non-ionic detergent (e.g., 0.01% Triton X-100). start->detergent_test activity_restored Is inhibitory activity significantly reduced? detergent_test->activity_restored aggregation_likely Inhibition is likely due to aggregation. Increase detergent concentration or use alternative solubilizing agents. activity_restored->aggregation_likely Yes reactivity_test Perform Thiol Reactivity Test: Run the assay with and without a thiol-containing reducing agent (e.g., DTT). activity_restored->reactivity_test No true_inhibition Inhibition is likely not due to aggregation or thiol reactivity. Proceed with further validation. aggregation_likely->true_inhibition ic50_shift Is the IC50 value significantly increased? reactivity_test->ic50_shift reactivity_likely Inhibition may be due to covalent reaction with cysteine residues. Consider an orthogonal assay. ic50_shift->reactivity_likely Yes ic50_shift->true_inhibition No quinoline Quinoline Sulfate in Assay fluorescence Fluorescence-Based Assay quinoline->fluorescence absorbance Absorbance-Based Assay quinoline->absorbance enzyme Enzyme-Based Assay quinoline->enzyme autofluorescence Intrinsic Fluorescence fluorescence->autofluorescence quenching Fluorescence Quenching fluorescence->quenching light_absorption Light Absorption at Detection Wavelength absorbance->light_absorption aggregation Compound Aggregation enzyme->aggregation reactivity Chemical Reactivity enzyme->reactivity false_positive False Positive autofluorescence->false_positive false_negative False Negative quenching->false_negative light_absorption->false_positive aggregation->false_positive inhibition reactivity->false_positive inhibition

References

Technical Support Center: Purification of Quinoline Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of quinoline (B57606) sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of quinoline sulfate?

A1: Impurities in quinoline synthesis, which are subsequently carried over into the sulfate salt, primarily depend on the synthetic route used (e.g., Skraup synthesis). Common impurities include:

  • Unreacted Starting Materials: Aniline and nitrobenzene (B124822) are often present in the crude product.[1][2]

  • Tarry Polymers: The Skraup synthesis is notoriously exothermic and prone to producing high-molecular-weight tarry byproducts from the acid-catalyzed polymerization of acrolein (formed from glycerol).[3][4] These are sometimes referred to as quinoline insolubles (QI).[4]

  • Oxidation Byproducts: Hydroquinone, if used or formed, can be sensitive to oxidation, leading to colored quinone-like byproducts.[5]

  • Inorganic Salts: Salts like potassium sulfate (K₂SO₄) can precipitate during workup and neutralization steps.[5]

  • Positional Isomers: In syntheses of substituted quinolines, different regioisomers can form. For instance, in the sulfonation of quinoline to produce 8-hydroxyquinoline (B1678124), 5-hydroxyquinoline (B119867) is a common impurity.[6]

Q2: What is the general strategy for purifying crude quinoline before converting it to its sulfate salt?

A2: A crucial first step is purifying the crude quinoline base, which is often an oily, dark liquid mixed with tar. Steam distillation is a highly effective and common method. The volatile quinoline and unreacted nitrobenzene co-distill with steam, leaving the non-volatile tar and inorganic compounds behind.[2][4] The quinoline is then liberated from the acidic distillate by neutralization with a base (e.g., sodium hydroxide) and separated.[7]

Q3: Which purification technique is most suitable for the final quinoline sulfate product?

A3: Recrystallization is the most common and effective method for purifying the final quinoline sulfate salt. The high water solubility of the sulfate salt can make isolation challenging, but careful selection of a solvent or solvent system in which the salt's solubility is significantly lower at cold temperatures is key.[5][8] Ethanol or mixed solvent systems like ethanol/water or acetone (B3395972)/water are often good starting points.[8][9]

Q4: How can I assess the purity of my final quinoline sulfate product?

A4: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of quinoline sulfate. A reverse-phase (RP) C18 column is typically used with a mobile phase containing acetonitrile, water, and an acid modifier like phosphoric or formic acid.[10] Purity can also be determined using quantitative Nuclear Magnetic Resonance (qNMR) by integrating the product's peaks against a known internal standard.[3]

Troubleshooting Guide

Issue 1: The crude product from my Skraup synthesis is a thick, black, intractable tar.

  • Question: My Skraup reaction resulted in a large amount of black tar, making product isolation nearly impossible. What went wrong and how can I fix it?

  • Answer: This is a very common issue caused by the highly exothermic nature of the reaction, leading to the polymerization of acrolein.[4]

    • Cause: Uncontrolled reaction temperature is the primary cause. Localized overheating promotes side reactions and polymerization.[3]

    • Solution:

      • Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture. It acts as an oxygen carrier, moderating the reaction rate and making it less violent.[2][8]

      • Control Reagent Addition: Add the sulfuric acid or glycerol (B35011) dropwise with efficient cooling and vigorous stirring to dissipate heat and prevent localized temperature spikes.[3]

      • Purification: For existing tar, steam distillation is the most effective way to separate the volatile quinoline from the non-volatile polymer.[4]

Issue 2: During recrystallization, my quinoline sulfate "oils out" instead of forming crystals.

  • Question: I'm trying to recrystallize my quinoline sulfate, but it's precipitating as an oil. How can I induce proper crystallization?

  • Answer: "Oiling out" occurs when the compound precipitates from the solution above its melting point, often because the solution is too saturated or cools too quickly.[8]

    • Cause: The chosen solvent may be too good, or impurities are present that lower the mixture's melting point.

    • Solution:

      • Re-heat and Dilute: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation.[8]

      • Slow Cooling: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath.[11] Insulating the flask can help.

      • Change Solvent System: The solvent may not be ideal. Try a different solvent or a mixed-solvent system (e.g., dissolve in a good solvent like hot water or ethanol, then slowly add a poor solvent like acetone or ether until turbidity appears).[8]

Issue 3: No crystals are forming upon cooling the recrystallization solution.

  • Question: My recrystallization solution is clear and has cooled to room temperature, but no crystals have appeared. What should I do?

  • Answer: This indicates that the solution is not sufficiently supersaturated or that nucleation is slow.

    • Cause: Too much solvent was used, or there are no nucleation sites for crystal growth to begin.

    • Solution:

      • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites.[8]

      • Add a Seed Crystal: If you have a small crystal of pure product, add it to the solution to initiate crystallization.[8]

      • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, increasing the concentration. Then, allow it to cool slowly again.

      • Cool Further: If crystals still haven't formed at room temperature, place the flask in an ice bath or refrigerator to further decrease the product's solubility.[8]

Issue 4: My quinoline derivative is decomposing during silica (B1680970) gel column chromatography.

  • Question: I'm trying to purify my quinoline product on a silica gel column, but I'm seeing significant decomposition. How can I prevent this?

  • Answer: Quinoline and its derivatives are basic compounds. The acidic nature of standard silica gel can catalyze decomposition.[12]

    • Cause: Interaction with acidic silanol (B1196071) groups on the silica surface.

    • Solution:

      • Deactivate the Silica: Use silica gel that has been deactivated by pre-treating it with a base. You can slurry the silica gel in your eluent containing a small amount of triethylamine (B128534) (~1%) before packing the column.[13]

      • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina (B75360) or Florisil.[13]

      • Use Reverse-Phase Chromatography: If the compound is stable under neutral or slightly acidic conditions, reverse-phase (C18) chromatography can be an effective alternative.[13]

Quantitative Data Summary

Table 1: Purification Yields for Quinoline Derivatives

Compound Purification Method Solvent(s) Yield Purity Reference
8-Hydroxyquinoline Recrystallization Dichloromethane (B109758) 96.5% 99.5% [6]

| 8-Hydroxyquinoline | Recrystallization | Chloralkane | 95% - 98% | 99.0% - 99.9% |[6] |

Table 2: Example HPLC Parameters for Purity Analysis of Quinine Sulfate

Parameter Condition 1 Condition 2
Column C18, 4.6 x 250 mm C18, 4.6 x 250 mm
Mobile Phase 0.1 M Ammonium Acetate (pH 7.0), Acetonitrile, Methanol (40:25:35 v/v) Methanol, Water (30:70 v/v)
Flow Rate 1.0 mL/min 1.0 mL/min
Detection Wavelength 330 nm 233 nm
Reference [14] [15]

Note: While these parameters are for the related compound Quinine Sulfate, they provide a strong starting point for developing a method for Quinoline Sulfate.

Key Experimental Protocols

Protocol 1: Steam Distillation of Crude Quinoline

This protocol is adapted from procedures used for purifying quinoline after a Skraup synthesis.[2][4][7]

  • Setup: Assemble a steam distillation apparatus. The reaction flask containing the crude quinoline mixture should be large enough to accommodate the mixture and condensed steam.

  • Removal of Volatile Impurities: If unreacted nitrobenzene is present, pass steam through the acidic reaction mixture. Nitrobenzene is steam-volatile while quinoline remains as the non-volatile sulfate salt. Collect and discard this initial distillate.[2][7]

  • Liberation of Quinoline: After cooling the flask, carefully add a concentrated solution of sodium hydroxide (B78521) (e.g., 40% NaOH) to make the mixture strongly basic. This converts quinoline sulfate back to the free quinoline base.[7]

  • Product Distillation: Pass steam through the now basic mixture as rapidly as possible. The free quinoline base will co-distill with the water. Collect the milky distillate in a receiving flask. Continue until the distillate runs clear.

  • Isolation: Separate the quinoline layer from the aqueous layer in the distillate using a separatory funnel. The aqueous layer can be extracted with a solvent like ether or dichloromethane to recover any dissolved product.

Protocol 2: Recrystallization of Quinoline Sulfate

This is a general protocol for single-solvent recrystallization.[11][16]

  • Solvent Selection: Choose a suitable solvent in which quinoline sulfate is highly soluble when hot but poorly soluble when cold (e.g., ethanol, ethanol/water mixtures).

  • Dissolution: Place the crude quinoline sulfate in an Erlenmeyer flask. Add a minimal amount of the hot solvent, swirling and heating, until the solid just dissolves.[16]

  • Decolorization (Optional): If the solution is colored by minor impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them, collecting the hot filtrate in a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[16]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[11]

  • Drying: Allow the crystals to air dry on the filter or place them in a desiccator to remove the last traces of solvent.

Visualized Workflows and Logic

G cluster_0 Synthesis & Crude Workup cluster_1 Purification of Quinoline Sulfate synthesis Skraup Synthesis (Aniline, Glycerol, H₂SO₄) crude Crude Product (Quinoline, Tar, Impurities) synthesis->crude steam Steam Distillation (Separates volatile quinoline from non-volatile tar) crude->steam Purge distillate Acidic Distillate (Quinoline Sulfate in solution) steam->distillate neutralize Neutralization with Base (e.g., NaOH) distillate->neutralize Transfer extract Isolate Quinoline Base neutralize->extract form_salt Form Sulfate Salt (Add H₂SO₄) extract->form_salt recrystallize Recrystallization form_salt->recrystallize pure_product Pure Quinoline Sulfate Crystals recrystallize->pure_product Isolate & Dry

Caption: Experimental workflow for the synthesis and purification of quinoline sulfate.

G cluster_0 Problem Identification cluster_1 Solutions start Low Purity of Final Product is_colored Is the product colored or tarry? start->is_colored oiling_out Did product 'oil out' during recrystallization? start->oiling_out no_xtals Did crystals fail to form? start->no_xtals sol_tar Improve synthesis temperature control. Use steam distillation on crude. is_colored->sol_tar YES sol_oil Re-heat and add more solvent. Ensure slow cooling. Try a different solvent system. oiling_out->sol_oil YES sol_no_xtals Scratch flask inner wall. Add a seed crystal. Reduce solvent volume. no_xtals->sol_no_xtals YES

Caption: Troubleshooting logic for common quinoline sulfate purification issues.

References

Quinoline Sulfate Toxicity Management: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinoline (B57606) sulfate (B86663) in cell culture experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Higher-than-Expected Cytotoxicity or Poor Cell Viability

Question: My cells are showing excessive death even at low concentrations of quinoline sulfate. What could be the cause and how can I fix it?

Answer: Unexpectedly high cytotoxicity can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Confirm Quinoline Sulfate Concentration and Purity:

    • Solution: Always prepare fresh stock solutions of quinoline sulfate in an appropriate solvent (e.g., DMSO) and dilute to the final concentration in your culture medium immediately before use. Quinoline derivatives can be unstable in solution.[1] Verify the purity of your quinoline sulfate compound, as impurities can contribute to toxicity.

  • Cell Line Sensitivity:

    • Solution: Different cell lines exhibit varying sensitivities to quinoline sulfate. It is crucial to perform a dose-response experiment (e.g., using an MTT assay) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will help you select an appropriate concentration range for your experiments.

  • Solvent Toxicity:

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level, typically below 0.5%. Include a vehicle control (cells treated with the solvent alone) in your experimental setup to account for any solvent-induced effects.

  • Cell Culture Conditions:

    • Solution: Maintain optimal cell culture conditions, including CO2 levels, temperature, and humidity. Stressed cells are often more susceptible to chemical toxicity. Regularly check for contamination (e.g., mycoplasma), which can compromise cell health and affect experimental outcomes.[2]

Issue 2: Inconsistent or Irreproducible Results

Question: I am observing high variability between replicate wells and experiments. What are the likely causes?

Answer: Inconsistent results are often due to a lack of uniformity in experimental procedures. Consider the following:

  • Uneven Cell Seeding:

    • Solution: Ensure a single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution in the wells. Use a calibrated pipette and mix the cell suspension gently before dispensing into each well.

  • Compound Precipitation:

    • Solution: Quinoline derivatives can sometimes precipitate in aqueous culture media.[1] Visually inspect your wells for any signs of precipitation after adding the quinoline sulfate. If precipitation is observed, consider preparing fresh solutions, using a lower concentration, or exploring different solvent options.

  • Edge Effects in Multi-Well Plates:

    • Solution: The outer wells of a multi-well plate are more prone to evaporation, leading to changes in media concentration. To minimize this "edge effect," avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or culture medium.

  • Inconsistent Incubation Times:

    • Solution: Adhere strictly to the planned incubation times for both quinoline sulfate treatment and subsequent assays. Variations in timing can significantly impact results, especially for time-dependent toxic effects.

Issue 3: Suspected Oxidative Stress-Mediated Toxicity

Question: I hypothesize that quinoline sulfate is inducing oxidative stress in my cells. How can I confirm this and mitigate the effect?

Answer: Quinoline derivatives are known to induce the production of reactive oxygen species (ROS), leading to oxidative stress.[3][4]

  • Confirmation of Oxidative Stress:

    • Solution: You can measure intracellular ROS levels using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[5][6][7][8][9] An increase in fluorescence upon treatment with quinoline sulfate indicates elevated ROS levels.

  • Mitigation of Oxidative Stress:

    • Solution: Co-treatment with antioxidants can help alleviate oxidative stress-induced toxicity. Common antioxidants used in cell culture include:

      • N-acetylcysteine (NAC): A precursor to glutathione, NAC is a potent antioxidant.[4][10][11][12][13] A typical starting concentration range for NAC in cell culture is 1-10 mM.[12]

      • Vitamin E (α-tocopherol): A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[14][15][16][17] It can be used at concentrations typically ranging from 50 to 200 µM.

Include appropriate controls, such as cells treated with the antioxidant alone, to ensure it does not interfere with your primary experimental readouts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of quinoline sulfate-induced cell death?

A1: Quinoline derivatives can induce cell death through multiple mechanisms, with apoptosis being a prominent one. This often involves the activation of both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. Key events include the activation of caspases (such as caspase-3, -8, and -9), changes in the expression of Bcl-2 family proteins, and the release of cytochrome c from the mitochondria.[18] Additionally, quinoline compounds can cause DNA damage and induce oxidative stress, which can also contribute to apoptosis.[19][20][21][22][23]

Q2: How do I choose the right control groups for my quinoline sulfate experiments?

A2: Proper controls are essential for interpreting your data accurately. At a minimum, you should include:

  • Untreated Control: Cells cultured in medium without any treatment. This serves as your baseline for cell viability and other measurements.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the quinoline sulfate. This control is crucial to ensure that the observed effects are due to the compound and not the solvent.

  • Positive Control (for specific assays): For assays like apoptosis, a known inducer of apoptosis (e.g., staurosporine) can be used as a positive control to validate the assay's performance.

Q3: Can quinoline sulfate interfere with common cell-based assays?

A3: Yes, some quinoline compounds are known to be fluorescent, which can interfere with fluorescence-based assays. It is advisable to test for auto-fluorescence of your specific quinoline sulfate compound at the excitation and emission wavelengths of your assay. If significant interference is detected, consider using a non-fluorescent assay format (e.g., colorimetric or luminescent).

Q4: What are the key differences between apoptosis and necrosis, and how can I distinguish them in my experiments?

A4: Apoptosis is a programmed and organized form of cell death, characterized by cell shrinkage, membrane blebbing, and DNA fragmentation, while keeping the plasma membrane intact in the early stages. Necrosis is an uncontrolled form of cell death, often triggered by injury, which results in cell swelling and rupture of the plasma membrane, leading to the release of cellular contents and inflammation.

The Annexin V/Propidium Iodide (PI) assay is a common method to differentiate between these two processes.

  • Early Apoptotic Cells: Annexin V positive, PI negative.

  • Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.

  • Viable Cells: Annexin V negative, PI negative.[18][24][25][26]

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various quinoline derivatives in different cancer cell lines. Note that IC50 values can vary depending on the specific derivative, cell line, and experimental conditions (e.g., incubation time).

Table 1: IC50 Values of Quinoline Derivatives in Various Cancer Cell Lines

Quinoline DerivativeCell LineCell TypeIC50 (µM)Reference
Compound 6kHeLaCervical Cancer12.17 ± 0.9[27]
Compound 6kHCT-116Colon Cancer9.46 ± 0.7[27]
Compound 6kMCF-7Breast Cancer6.93 ± 0.4[27]
Quinoline-8-Sulfonamide (Compound 9a)C32Amelanotic Melanoma520[28]
Quinoline-8-Sulfonamide (Compound 9a)COLO829Melanotic Melanoma376[28]
Quinoline-8-Sulfonamide (Compound 9a)MDA-MB-231Triple-Negative Breast Cancer609[28]
Quinoline-8-Sulfonamide (Compound 9a)U87-MGGlioblastoma756[28]
Quinoline-8-Sulfonamide (Compound 9a)A549Lung Cancer496[28]
Various 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamidesHCT-116Colon Cancer4 - 43[28]
Various 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamidesMCF-7Breast Cancer4 - 43[28]

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[29][30][31][32]

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of quinoline sulfate and appropriate controls for the desired duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[32][33]

2. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[18][24][25][26]

  • Procedure:

    • Induce apoptosis by treating cells with quinoline sulfate. Include untreated and positive controls.

    • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

3. Caspase-3 Colorimetric Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Principle: The assay utilizes a specific peptide substrate for caspase-3 (DEVD) conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA). When caspase-3 is active, it cleaves the substrate, releasing pNA, which can be quantified by measuring its absorbance at 405 nm.[2][34][35][36][37]

  • Procedure:

    • Treat cells with quinoline sulfate to induce apoptosis.

    • Lyse the cells to release their cytoplasmic contents.

    • Add the cell lysate to a reaction buffer containing the DEVD-pNA substrate.

    • Incubate at 37°C to allow for the enzymatic reaction.

    • Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.

Visualizations

Quinoline_Sulfate_Toxicity_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Quinoline Sulfate Quinoline Sulfate Death Receptors Death Receptors Quinoline Sulfate->Death Receptors Mitochondrion Mitochondrion Quinoline Sulfate->Mitochondrion Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Quinoline sulfate-induced apoptosis signaling pathways.

Troubleshooting_Workflow Start Experiment with Quinoline Sulfate Problem Unexpected Results? (e.g., High Toxicity, No Effect, High Variability) Start->Problem Check_Concentration Verify Quinoline Sulfate Concentration and Purity Problem->Check_Concentration Yes Check_Controls Review Control Groups (Vehicle, Untreated) Problem->Check_Controls Yes Check_Cells Assess Cell Health and Culture Conditions Problem->Check_Cells Yes Check_Assay Evaluate Assay Performance and Potential Interference Problem->Check_Assay Yes Solution Implement Corrective Actions: - Prepare fresh solutions - Optimize concentration - Standardize procedures Check_Concentration->Solution Check_Controls->Solution Check_Cells->Solution Check_Assay->Solution End Reproducible Results Solution->End

Caption: A logical workflow for troubleshooting common experimental issues.

Oxidative_Stress_Management Quinoline Sulfate Quinoline Sulfate ROS Production ROS Production Quinoline Sulfate->ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress ROS Scavenging ROS Neutralization ROS Production->ROS Scavenging inhibition Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Antioxidants Antioxidants (e.g., NAC, Vitamin E) Antioxidants->ROS Scavenging Reduced Damage Reduced Cellular Damage ROS Scavenging->Reduced Damage

Caption: Mitigation of oxidative stress by antioxidants.

References

Technical Support Center: Optimizing Quinoline Sulfate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline (B57606) sulfate (B86663) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization and troubleshooting of the sulfonation of quinoline, a key process where quinoline sulfate is a primary intermediate.

Frequently Asked Questions (FAQs)

Q1: What is "quinoline sulfate" in the context of synthesis?

A1: Quinoline is a basic compound and readily reacts with sulfuric acid to form a salt, quinoline sulfate. In synthetic procedures, particularly electrophilic sulfonation, this salt is the initial product formed when quinoline is mixed with sulfuric acid or oleum (B3057394).[1][2] The term "quinoline sulfate synthesis" generally refers to the sulfonation reaction to produce quinoline sulfonic acids, where the quinoline sulfate intermediate is then converted to the final product at elevated temperatures.[1]

Q2: What are the typical products of quinoline sulfonation?

A2: The sulfonation of quinoline with fuming sulfuric acid typically yields a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid.[3] The reaction of quinoline with oleum can produce a complex mixture that includes quinoline-8-sulfonic acid as the main product, along with quinoline sulfate and some polysulfonated quinoline.[1]

Q3: What are the key parameters to control during quinoline sulfonation?

A3: The most critical parameters are reaction temperature, reaction time, and the concentration of sulfur trioxide in the oleum. The temperature influences the rate of reaction and the formation of byproducts; temperatures that are too high can lead to charring and increased polysulfonation.[1] The concentration of oleum and the ratio of oleum to quinoline are crucial for ensuring the reaction goes to completion and for keeping the quinoline sulfate intermediate dissolved.[1]

Q4: How can I influence the isomeric ratio of the sulfonic acid products?

A4: The position of sulfonation is temperature-dependent. At lower temperatures (around 220°C), the formation of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid is favored.[3] Interestingly, heating the product mixture to higher temperatures (e.g., 300°C) can cause the isomerization of quinoline-8-sulfonic acid to the more thermodynamically stable quinoline-6-sulfonic acid.

Q5: What are the primary safety concerns with this reaction?

A5: The reaction of quinoline with oleum is highly exothermic and can be violent if not controlled.[1] It is essential to use appropriate cooling and to add reagents slowly and in a controlled manner. Both quinoline and oleum (fuming sulfuric acid) are corrosive and toxic materials that should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s) Citation
Low Yield of Sulfonated Product Incomplete reaction due to precipitation of quinoline sulfate.Use a sufficient excess of sulfuric acid or oleum to keep the quinoline sulfate intermediate soluble. A weight ratio of oleum to quinoline of at least 2:1 is recommended.[1]
Reaction temperature is too low.Maintain the reaction temperature between 120°C and 180°C for efficient sulfonation.[1]
Insufficient reaction time.Ensure an average residence time of 1 to 6 hours for the reaction to go to completion.[1]
Formation of Tarry Byproducts or Charring Reaction temperature is too high.Carefully control the temperature and avoid exceeding 180°C. Localized overheating can be prevented with efficient stirring.[1]
Product is a Complex Mixture of Isomers and Polysulfonated Species Suboptimal reaction conditions.Control the reaction temperature and time carefully to favor the desired isomer. Polysulfonation can result from using overly harsh conditions (high temperature or high SO₃ concentration).[1]
Difficulty in Isolating Quinoline-8-Sulfonic Acid Co-crystallization with impurities or other isomers.Pour the reaction mass into 4 to 5 volumes of cold water to selectively crystallize the sparingly soluble quinoline-8-sulfonic acid. Yields of 40-60% of the theoretical can be achieved this way.[4]
Sulfate impurities are occluded within the product crystals.To achieve higher purity, the crystallized quinoline-8-sulfonic acid can be washed. However, attempting to recover more than 70% of the product in a single crystallization step may increase impurity levels.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the sulfonation of quinoline.

Table 1: Reaction Conditions for Quinoline Sulfonation

ParameterValueNotesCitation
Reactants Quinoline, Fuming Sulfuric Acid (Oleum)Oleum with 50-65% free SO₃ is preferred for efficiency.[1]
Oleum to Quinoline Ratio (w/w) 2:1 to 3:1A ratio below 2:1 can lead to the precipitation of quinoline sulfate.[1]
Reaction Temperature 120 - 180 °CTemperatures above 180°C can lead to charring and side reactions.[1]
Residence Time 1 - 6 hoursA residence time of approximately 3 hours is often optimal.[1]

Table 2: Product Yield and Purity

ProductTypical YieldPurification MethodFinal PurityCitation
Quinoline-8-Sulfonic Acid 40 - 60%Crystallization from water>98% (HPLC)[4][5]
8-Hydroxyquinoline (from sulfonic acid) 85.2%Recrystallization from ethanol95%[6]

Experimental Protocols

Protocol 1: Synthesis of Quinoline-8-Sulfonic Acid

This protocol is based on an industrial process for the continuous sulfonation of quinoline.

Materials:

  • Quinoline

  • Fuming Sulfuric Acid (Oleum, 65% free SO₃)

  • Ice water

Procedure:

  • Continuously supply a feed of quinoline and 65% oleum to a reaction vessel. The weight ratio of oleum to quinoline should be maintained at approximately 2.5:1.

  • Maintain the reaction temperature within the vessel between 120°C and 180°C with vigorous stirring.[1]

  • Continuously withdraw the sulfonated mixture from the reactor at a rate that allows for an average residence time of 3 hours.[1]

  • Slowly pour the hot sulfonated mixture into 4-5 volumes of ice-cold water with stirring.

  • Allow the mixture to cool completely to facilitate the crystallization of quinoline-8-sulfonic acid.[4]

  • Collect the crystalline product by filtration and wash with a small amount of cold water.

  • Dry the product under vacuum. The expected yield is between 40% and 60%.[4]

Protocol 2: Purification of Crude Quinoline-8-Sulfonic Acid

This protocol describes the separation of quinoline-8-sulfonic acid from other isomers and unreacted starting materials.

Materials:

  • Crude sulfonation product mixture

  • Methyl isobutyl ketone (or another suitable oxygenated organic solvent)[4]

  • Water

Procedure:

  • Take the crude reaction mass from the sulfonation reaction.

  • Add 3 to 5 volumes of methyl isobutyl ketone to the reaction mass with stirring. This will cause the sulfonic acids and any unreacted quinoline (as its sulfate salt) to precipitate in crystalline form.[4]

  • Filter the crystalline precipitate and wash with a small amount of the solvent.

  • To separate the isomers, dissolve the mixed crystalline product in approximately three times its weight of hot water.[4]

  • Allow the solution to cool slowly. The quinoline-8-sulfonic acid, being less soluble, will crystallize out first.

  • Filter the solution to isolate the purified quinoline-8-sulfonic acid. The mother liquor will contain the more soluble 5- and 6-sulfonic acid isomers.[4]

Mandatory Visualizations

experimental_workflow cluster_reaction Sulfonation Reaction cluster_workup Work-up & Isolation cluster_purification Purification quinoline Quinoline reactor Reactor (120-180°C, 1-6h) quinoline->reactor Feed oleum Oleum (65% SO3) oleum->reactor Feed (2.5:1 w/w) sulfonated_mix Sulfonated Mix reactor->sulfonated_mix Withdraw quench Quench in Ice Water (4-5 volumes) sulfonated_mix->quench crystallization Crystallization quench->crystallization filtration Filtration crystallization->filtration crude_product Crude Quinoline-8-Sulfonic Acid filtration->crude_product dissolve Dissolve in Hot Water crude_product->dissolve recrystallize Recrystallization dissolve->recrystallize final_product Pure Quinoline-8-Sulfonic Acid recrystallize->final_product

Caption: Experimental workflow for quinoline sulfate synthesis and purification.

troubleshooting_workflow decision decision issue issue start Start Optimization low_yield Issue: Low Yield start->low_yield check_ratio Oleum:Quinoline ratio >= 2:1? low_yield->check_ratio increase_ratio Increase Oleum Ratio check_ratio->increase_ratio No check_temp Temp between 120-180°C? check_ratio->check_temp Yes increase_ratio->check_ratio adjust_temp Adjust Temperature check_temp->adjust_temp No check_time Time between 1-6 hours? check_temp->check_time Yes adjust_temp->check_temp adjust_time Adjust Reaction Time check_time->adjust_time No success Yield Optimized check_time->success Yes adjust_time->check_time

Caption: Troubleshooting workflow for low yield in quinoline sulfonation.

reaction_mechanism cluster_activation Step 1: Formation of Quinolinium Ion cluster_sulfonation Step 2: Electrophilic Attack cluster_rearomatization Step 3: Rearomatization Quinoline Quinoline Quinolinium Ion Quinolinium Ion Quinoline->Quinolinium Ion + H2SO4 Sigma Complex Sigma Complex Quinolinium Ion->Sigma Complex + SO3 Quinoline-8-Sulfonic Acid Quinoline-8-Sulfonic Acid Sigma Complex->Quinoline-8-Sulfonic Acid - H+

Caption: Simplified mechanism of electrophilic sulfonation of quinoline.

References

Validation & Comparative

A Comparative Guide to the Fluorescence of Quinoline Sulfate and Fluorescein for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting a fluorescent probe, understanding the fundamental photophysical properties is paramount. This guide provides a detailed comparison of the fluorescence characteristics of quinoline (B57606) sulfate (B86663) and the widely-used reference dye, fluorescein (B123965). The data presented herein is supported by established experimental protocols to aid in the critical evaluation and selection of the appropriate fluorophore for specific research applications.

This comparison reveals that while both molecules possess fluorescence capabilities, their performance profiles are markedly different. Fluorescein is a highly efficient and pH-sensitive fluorophore, making it a benchmark in many biological applications. In contrast, quinoline sulfate, represented here by 8-hydroxyquinoline-5-sulfonic acid (8-HQS), exhibits significantly weaker intrinsic fluorescence in aqueous solutions, a property that is dramatically enhanced upon chelation with metal ions.

Quantitative Comparison of Fluorescence Properties

The following table summarizes the key photophysical parameters of quinoline sulfate (as 8-HQS) and fluorescein. This side-by-side comparison is designed to facilitate a quick yet comprehensive assessment of their respective fluorescence behaviors.

PropertyQuinoline Sulfate (8-Hydroxyquinoline-5-sulfonic acid)Fluorescein
Typical Excitation Max (λex) ~362 nm (for metal complexes)~494 nm[1]
Typical Emission Max (λem) ~470 nm (for metal complexes)~521 nm[1]
Stokes Shift ~108 nm (for metal complexes)~27 nm
Fluorescence Quantum Yield (ΦF) Very low in aqueous solution (uncomplexed)0.95 (in 0.1 M NaOH)
pH Sensitivity Fluorescence is pH-dependent, with optimal fluorescence of its metal chelates typically between pH 5 and 8.Highly pH-sensitive; fluorescence decreases significantly in acidic conditions.
pKa pKa1 ~5 (deprotonation of NH+), pKa2 ~9.9 (deprotonation of OH)~6.4
Photostability Generally considered to have good photostability.Prone to photobleaching under prolonged or high-intensity illumination.

Experimental Protocols

To ensure the reproducibility and accuracy of fluorescence measurements, detailed and standardized experimental protocols are essential. The following sections outline the methodologies for determining key fluorescence parameters discussed in this guide.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method, comparing the fluorescence of an unknown sample to a well-characterized standard, is a widely accepted technique for determining fluorescence quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Standard fluorophore with known quantum yield (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • Sample of unknown quantum yield (quinoline sulfate or fluorescein)

  • High-purity solvents (e.g., deionized water, ethanol)

  • 1 cm path length quartz cuvettes

Procedure:

  • Preparation of Solutions: Prepare a series of dilutions for both the standard and the sample in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectrum for each solution. The emission and excitation slit widths should be kept constant for all measurements.

    • Record the emission spectrum of a solvent blank and subtract it from the sample and standard spectra.

  • Data Analysis:

    • Correct the emission spectra for the wavelength-dependent sensitivity of the detector.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • Determine the gradient of the linear fit for both plots.

    • Calculate the quantum yield of the sample (Φx) using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:

      • Φst is the quantum yield of the standard.

      • Gradx and Gradst are the gradients for the sample and standard, respectively.

      • ηx and ηst are the refractive indices of the sample and standard solutions (if different solvents are used).

Assessment of pH Sensitivity

This protocol details the procedure for evaluating the effect of pH on the fluorescence intensity of a fluorophore.

Materials:

  • Spectrofluorometer

  • pH meter

  • A series of buffers covering a wide pH range (e.g., citrate, phosphate, borate (B1201080) buffers)

  • Stock solution of the fluorophore (quinoline sulfate or fluorescein)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

Procedure:

  • Sample Preparation: Prepare a set of solutions of the fluorophore at a constant concentration in the different pH buffers.

  • pH Measurement: Accurately measure and record the pH of each solution using a calibrated pH meter.

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths on the spectrofluorometer to the optimal values for the fluorophore.

    • Measure the fluorescence intensity of each solution.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of pH.

    • If a clear transition is observed, the pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at which the fluorescence is half-maximal.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for comparing the fluorescence properties of quinoline sulfate and fluorescein.

G cluster_prep Sample Preparation cluster_qy Quantum Yield Determination cluster_ph pH Sensitivity Analysis cluster_comp Comparative Analysis A Prepare Stock Solutions (Quinoline Sulfate & Fluorescein) B Prepare Serial Dilutions (for Quantum Yield) A->B C Prepare Solutions in Various pH Buffers A->C D Measure Absorbance (UV-Vis) B->D E Measure Fluorescence Emission (Spectrofluorometer) B->E I Measure pH of each solution C->I J Measure Fluorescence Intensity C->J G Plot Intensity vs. Absorbance D->G F Calculate Integrated Intensity E->F F->G H Calculate Quantum Yield G->H M Tabulate and Compare Fluorescence Properties H->M K Plot Intensity vs. pH I->K J->K L Determine pKa K->L L->M

Experimental workflow for comparing fluorophores.

References

Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for Quinoline Sulfate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of quinoline (B57606) sulfate (B86663) is paramount for ensuring product quality, stability, and safety. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose. This guide provides a comprehensive comparison of validated HPLC methods applicable to the analysis of quinoline sulfate and its derivatives, offering insights into alternative analytical techniques and detailed experimental protocols to inform your method selection and validation processes.

The validation of an analytical method is a critical process that ensures the reliability and reproducibility of results. For quinoline sulfate, a compound of interest in various pharmaceutical and chemical contexts, establishing a robust analytical method is non-negotiable. This guide delves into the specifics of HPLC method validation for quinoline sulfate, presenting a comparative analysis of different approaches and alternative methodologies.

Comparative Analysis of Analytical Methods

While HPLC is a dominant technique for the analysis of quinoline compounds, other methods can also be employed, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix complexity.[1]

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase.High resolution, sensitivity, and specificity. Applicable to a wide range of compounds.Can be time-consuming and requires specialized equipment.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on their mass-to-charge ratio.Excellent sensitivity and specificity, providing structural information.Requires the analyte to be volatile or amenable to derivatization. Not suitable for non-volatile salts like quinoline sulfate.
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet or visible radiation by the analyte.Simple, rapid, and cost-effective.Lacks specificity, as other compounds in the sample may absorb at the same wavelength.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High separation efficiency, small sample volume, and rapid analysis times.Can have lower sensitivity compared to HPLC and is sensitive to matrix effects.

In-Depth Look at HPLC Method Validation for Quinine (B1679958) Sulfate

Due to the limited availability of specific validated HPLC methods for quinoline sulfate in publicly accessible literature, this guide presents a detailed analysis of methods validated for the closely related compound, quinine sulfate. These methods, with appropriate modifications and re-validation, can serve as a strong foundation for developing a method for quinoline sulfate.

The following tables summarize key parameters from various validated RP-HPLC methods for quinine sulfate analysis.

Table 1: Chromatographic Conditions of Validated HPLC Methods for Quinine Sulfate

ParameterMethod 1[2]Method 2[3]Method 3[4]
Column Varian C18 (4.6 x 250 mm)C18Cogent Phenyl Hydride™ (4.6 x 75mm, 4µm)
Mobile Phase Methanol (B129727): Water (30:70 v/v)0.1 M ammonium (B1175870) acetate (B1210297) pH 7.0, acetonitrile (B52724) and methanol (40:25:35 v/v)A: DI Water / 0.1% TFA; B: Acetonitrile / 0.1% TFA (Gradient)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 233 nm330 nm235 nm
Injection Volume Not Specified50 µL10 µL
Temperature AmbientNot Specified40˚C

Table 2: Validation Parameters of HPLC Methods for Quinine Sulfate

ParameterMethod 1[2]Method 2[3]
Linearity Range 10-50 µg/mL0.08-600.00 µg/mL
Correlation Coefficient (r²) > 0.9980.9999
Accuracy (% Recovery) 99.352%99.83 ± 0.92%
Precision (% RSD) < 2%< 1.09%
LOD 0.3092 µg/mL4.32 µg/mL
LOQ 0.9371 µg/mL13.09 µg/mL

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the key experiments involved in the validation of an HPLC method for quinoline sulfate analysis, based on established practices for related compounds.

Standard and Sample Solution Preparation
  • Standard Stock Solution: Accurately weigh about 10 mg of quinoline sulfate reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of the mobile phase) in a 10 mL volumetric flask to obtain a concentration of 1000 µg/mL.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range.

  • Sample Preparation: The preparation of sample solutions will depend on the matrix. For pharmaceutical formulations, it may involve dissolving a known amount of the product in a suitable solvent, followed by filtration through a 0.45 µm membrane filter.[3]

Chromatographic System and Conditions
  • HPLC System: A liquid chromatograph equipped with a UV detector and a data acquisition system.

  • Column: A C18 reversed-phase column is commonly used.[2][3]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte.

  • Isocratic or Gradient Elution: Depending on the complexity of the sample, either an isocratic (constant mobile phase composition) or gradient (varying mobile phase composition) elution can be employed.

  • Detection: A UV detector set at the wavelength of maximum absorbance for quinoline sulfate.

Method Validation Parameters

The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of quinoline sulfate in a placebo or blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations across the desired range.

  • Accuracy: The closeness of the test results to the true value. It is often determined by the standard addition method, where known amounts of the analyte are added to a sample, and the recovery is calculated.[3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizing the Workflow: HPLC Method Validation

To better understand the logical flow of the HPLC method validation process, the following diagram illustrates the key stages and their interconnections.

Caption: Workflow for the development and validation of an HPLC method.

Signaling the Path to Reliable Analysis

The successful validation of an HPLC method is a multi-faceted process that follows a clear logical progression. The following diagram illustrates the decision-making pathway and the relationship between different validation parameters.

Validation_Signaling_Pathway cluster_validation Validation Parameters start Method Developed specificity Is the method specific? start->specificity linearity Is the response linear? specificity->linearity Yes redevelop Re-optimize Method specificity->redevelop No accuracy Is the method accurate? linearity->accuracy Yes linearity->redevelop No precision Is the method precise? accuracy->precision Yes accuracy->redevelop No sensitivity Are LOD & LOQ adequate? precision->sensitivity Yes precision->redevelop No robustness Is the method robust? sensitivity->robustness Yes sensitivity->redevelop No validated Method Validated robustness->validated Yes robustness->redevelop No

Caption: Decision pathway for HPLC method validation.

References

A Researcher's Guide to Cellular Staining: Quinoline-Based Dyes vs. Traditional Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that significantly impacts the quality and reliability of cellular imaging data. While classic dyes like DAPI and Hoechst are staples for nuclear staining, the emergence of highly modular quinoline-based fluorescent probes offers new possibilities for targeted and environmentally sensitive applications.[1][2] This guide provides an objective comparison of quinoline-based dyes against established alternatives, supported by photophysical data and detailed experimental protocols.

The term "Quinoline Sulfate" does not typically refer to a single, specific dye but rather to the foundational quinoline (B57606) scaffold, a heterocyclic aromatic compound known for its interesting fluorescence properties.[2][3] Unlike monolithic dyes, the quinoline structure is a versatile platform that can be chemically modified to create a diverse array of probes with tunable optical properties.[1][4] These probes can be designed to detect specific metal ions like Zn(II), sense changes in intracellular pH, or visualize organelles such as lipid droplets and the endoplasmic reticulum.[1][3][5][6] This guide will, therefore, compare the general class of quinoline-based probes to the well-defined and widely used nuclear stains, DAPI and Hoechst.

Comparative Analysis of Photophysical and Functional Properties

The choice of a fluorescent dye hinges on key performance metrics such as its excitation and emission spectra, brightness (a product of its molar extinction coefficient and quantum yield), photostability, and its effect on cell health (cytotoxicity).[7][8] The following tables summarize these properties for quinoline-based probes, DAPI, and Hoechst dyes.

Table 1: Photophysical Properties of Selected Fluorescent Dyes

PropertyQuinoline-Based Probes (Representative)DAPI (4′,6-diamidino-2-phenylindole)Hoechst 33342
Excitation Max (nm) Highly Tunable (e.g., 358 - 456)[5][6]~358[9][10]~350[11][12]
Emission Max (nm) Highly Tunable (e.g., 447 - 590)[5][6]~461[9][10]~461[11][12]
Target Diverse (Ions, pH, Organelles, DNA)[1][13]DNA (A-T rich minor groove)[14][15]DNA (A-T rich minor groove)[14][15]
Quantum Yield (Φ) Variable; can be high (e.g., up to 0.78)[16]Low in solution (~0.04), high on DNA (~0.8)[16]Low in solution, high on DNA (~0.4)[12]
Photostability Generally moderate to good[5]More photostable than Hoechst[17][18][19]Prone to photobleaching[17][18]
Brightness Scaffold-dependentBright upon DNA bindingVery bright upon DNA binding[17]

Note: Properties for quinoline-based probes are illustrative, as they are highly dependent on the specific chemical modifications of the quinoline scaffold.

Table 2: Application and Cytotoxicity Profile

FeatureQuinoline-Based ProbesDAPIHoechst 33342
Cell Permeability Can be engineered for live or fixed cells[1][4]Semi-permeant; best for fixed/permeabilized cells[14][15][17]Highly cell-permeant; ideal for live cells[14][15][17]
Primary Use Targeted sensing, organelle staining, bio-imaging[2][3]Nuclear counterstain in fixed cells, tissue sections[14][15]Nuclear counterstain in live and fixed cells, cell cycle analysis[11][12]
Cytotoxicity Generally low, but derivative-specific[13][20]More cytotoxic than Hoechst, especially at higher concentrations[21]Lower cytotoxicity than DAPI, preferred for live imaging[11][12]
Phototoxicity Dependent on structure and illumination wavelengthUV excitation can induce DNA damage[22]UV excitation can induce DNA damage and apoptosis[22][23]

Logical and Experimental Workflows

Visualizing the decision-making process and the experimental steps is crucial for successful cellular staining. The following diagrams illustrate a logical workflow for selecting a dye and a generalized experimental protocol.

G cluster_input Experimental Goal cluster_process Decision Pathway cluster_output Dye Selection start Define Staining Goal cell_status Live or Fixed Cells? start->cell_status target What is the Target? cell_status->target Live dapi Use DAPI cell_status->dapi Fixed nuclear General Nuclear Counterstain? target->nuclear Nucleus quinoline Use Specific Quinoline Probe target->quinoline Specific Ion, Organelle, or pH hoechst Use Hoechst 33342 nuclear->hoechst Yes nuclear->quinoline No, Specific Nuclear Feature G prep 1. Cell Preparation (Culture on coverslips) fix 2. Fixation (Optional) (e.g., 4% Paraformaldehyde) prep->fix perm 3. Permeabilization (Optional) (e.g., 0.1% Triton X-100) fix->perm stain 4. Staining (Incubate with dye solution) perm->stain wash 5. Washing (Remove unbound dye with PBS) stain->wash mount 6. Mounting (Use antifade mounting medium) wash->mount image 7. Imaging (Fluorescence Microscope) mount->image

References

Comparative Efficacy of Quinoline Sulfate and Other Antimalarial Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of quinoline (B57606) sulfate (B86663) against other prominent antimalarial drugs, supported by experimental data from clinical and preclinical studies. It is intended for researchers, scientists, and professionals in drug development, offering objective data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Comparative Efficacy Data

The therapeutic landscape of malaria has evolved significantly, with newer agents often demonstrating superior efficacy and safety profiles compared to older drugs like quinoline sulfate. The following tables summarize key quantitative data from comparative studies.

Table 1: Clinical Efficacy of Quinine (B1679958) vs. Artemisinin-Based Therapies
Comparison Indication Key Efficacy Parameter Quinine Sulfate Comparator Drug Key Finding Reference(s)
Quinine vs. Artesunate Severe Falciparum Malaria (African Children)In-Hospital Mortality10.9%8.5%Artesunate reduced mortality by 22.5% compared to quinine.[1][2]AQUAMAT Trial[3][4][5]
Quinine vs. Artemether-Lumefantrine Uncomplicated Falciparum Malaria (Ugandan Children)28-Day Cure Rate (PCR-unadjusted)64%96%Patients were 10.7 times more likely to experience treatment failure with quinine.[6][7]Sserwanga A, et al. (2009)[8]
Quinine vs. Artemether-Lumefantrine Uncomplicated Falciparum Malaria (Pregnancy, 2nd/3rd Trimester)42-Day Cure Rate (PCR-corrected)97.6%99.3%Artemether-lumefantrine was non-inferior to quinine and associated with significantly fewer adverse events.[9]Piola P, et al. (2010)[9]
Quinine vs. Mefloquine (B1676156) + Artemether Complicated Falciparum MalariaMortality & Clearance Times2 deaths; Slower PCT & FCT0 deaths; Significantly shorter Parasite Clearance Time (PCT) & Fever Clearance Time (FCT).[10]Karbwang J, et al. (1988)[10]
Table 2: In Vitro Efficacy (IC₅₀ Values) of Selected Quinolines against P. falciparum

The half-maximal inhibitory concentration (IC₅₀) is a measure of a drug's potency. Lower values indicate higher potency. Efficacy varies significantly based on the parasite strain's resistance profile.

Drug P. falciparum Strain Resistance Profile Representative IC₅₀ (nM) Reference(s)
Quinine 3D7 / D10Chloroquine-Sensitive (CQS)20 - 80[11]
K1 / W2 / Dd2Chloroquine-Resistant (CQR)100 - 500+[11][12]
Chloroquine (B1663885) 3D7 / D10Chloroquine-Sensitive (CQS)5 - 30[12][13]
K1 / W2 / Dd2Chloroquine-Resistant (CQR)100 - 400+[11][14]
Mefloquine 3D7 / D10Chloroquine-Sensitive (CQS)10 - 50[13]
K1 / W2 / Dd2Chloroquine-Resistant (CQR)20 - 70[13]

Note: IC₅₀ values are approximate ranges compiled from multiple sources and can vary based on specific assay conditions.

Mechanisms of Action

Quinolines and artemisinins target different processes in the malaria parasite. Quinine's primary mechanism involves the disruption of heme detoxification. The parasite digests hemoglobin within its acidic food vacuole, releasing toxic free heme. It neutralizes this heme by polymerizing it into an inert crystal called hemozoin. Quinine is thought to inhibit this polymerization process, leading to a buildup of toxic heme that kills the parasite.[6] It may also interfere with the parasite's DNA replication and protein synthesis.[6]

cluster_vacuole Parasite Food Vacuole (Acidic) cluster_drug Drug Action Hemoglobin Hemoglobin (from Host RBC) Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization Toxicity Parasite Death (via Oxidative Stress) Heme->Toxicity Accumulation Leads to QS Quinoline Sulfate QS->Heme QS->Hemozoin Inhibits Polymerization

Mechanism of Action of Quinoline Sulfate.

Experimental Protocols

Standardized in vitro and in vivo assays are crucial for evaluating and comparing the efficacy of antimalarial compounds.

In Vitro Antiplasmodial Assay (SYBR Green I Method)

This assay measures the inhibition of parasite DNA replication to quantify drug activity against erythrocytic stages of P. falciparum.

1. Materials:

  • Parasite Culture: A synchronized culture of P. falciparum (e.g., 3D7 or Dd2 strain) at the ring stage.

  • Red Blood Cells (RBCs): Type O+ human erythrocytes.

  • Culture Medium: Complete RPMI-1640 medium supplemented with Albumax II or human serum.

  • Test Plates: 96-well black microplates, clear bottom.

  • Test Compounds: Serial dilutions of quinoline sulfate and comparator drugs in DMSO or water.

  • Lysis Buffer: A solution containing Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I dye.[15][16]

2. Procedure:

  • Drug Plate Preparation: Add 100 µL of culture medium to all wells. Prepare 2-fold serial dilutions of the test compounds across the plate. Include a positive control (e.g., Chloroquine) and a negative control (solvent vehicle).[15]

  • Parasite Seeding: Prepare a parasite suspension at 1% parasitemia and 2% hematocrit. Add 100 µL of this suspension to each well, achieving a final concentration of 0.5% parasitemia and 1% hematocrit.[15]

  • Incubation: Incubate the plates for 72 hours at 37°C in a low-oxygen, high-CO₂ environment (5% O₂, 5% CO₂, 90% N₂).[16]

  • Lysis and Staining: Remove 100 µL of the supernatant. Add 100 µL of the SYBR Green I lysis buffer to each well and incubate in the dark for 1-2 hours at room temperature.[15]

  • Fluorescence Reading: Measure fluorescence using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[16]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo 4-Day Suppressive Test (Peter's Test)

This is the standard preliminary in vivo model to assess the suppressive activity of a compound against an early malaria infection in rodents.[17][18]

1. Materials:

  • Animal Model: Swiss albino mice (e.g., 6-8 weeks old).

  • Parasite: A chloroquine-sensitive strain of Plasmodium berghei.

  • Inoculum: 0.2 mL of infected blood containing approximately 1x10⁷ parasitized erythrocytes.[17]

  • Test Compounds: The drug extract or compound suspended in a suitable vehicle (e.g., DMSO and 1% carboxymethylcellulose).

  • Control Drugs: A negative control (vehicle only) and a positive control (e.g., Chloroquine at 10 mg/kg).

2. Procedure:

  • Infection (Day 0): Infect mice intraperitoneally with the P. berghei inoculum.[19]

  • Treatment (Day 0 to Day 3): Two to three hours post-infection, administer the first oral dose of the test compound or control. Continue treatment once daily for four consecutive days.[20]

  • Parasitemia Determination (Day 4): Prepare thin blood smears from the tail of each mouse. Stain with Giemsa and determine the percentage of parasitized RBCs by microscopy.[21]

  • Monitoring: Record body weight, rectal temperature, and packed cell volume (PCV) before infection and at the end of the test. Monitor the mice daily and record the mean survival time for each group.[20]

  • Data Analysis: Calculate the average percentage of parasitemia suppression for each group relative to the negative control group.

cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation (4-Day Suppressive Test) s1 Prepare Drug Dilutions in 96-well Plate s2 Add P. falciparum Culture (Synchronized Rings) s1->s2 s3 Incubate for 72h s2->s3 s4 Add SYBR Green Lysis Buffer s3->s4 s5 Read Fluorescence s4->s5 s6 Calculate IC50 Value s5->s6 s7 Infect Mice with P. berghei (Day 0) s6->s7 Promising Compounds s8 Administer Drug Orally (Days 0, 1, 2, 3) s7->s8 s9 Measure Parasitemia (Day 4 Blood Smear) s8->s9 s10 Calculate % Suppression & Mean Survival Time s9->s10 s11 Lead for Further Development s10->s11 Effective & Safe Compounds

Standard Workflow for Antimalarial Drug Screening.

References

Cross-Validation of Quinoline Sulfate Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of quinoline (B57606) sulfate (B86663): High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Fluorescence Spectroscopy. The objective is to offer a comparative overview of their experimental protocols and performance characteristics to aid in method selection for research and quality control purposes.

Quantitative Performance Data

The following table summarizes the key quantitative performance parameters for each method based on available experimental data. This allows for a direct comparison of their sensitivity, accuracy, and precision.

ParameterHPLC-UV MethodLC-MS/MS MethodFluorescence Spectroscopy Method
Linearity Range 1-100 µg/mL[1], 10-50 µg/mL[2]10–1500 ng/mL[3][4]10-30 µg/ml[5]
Accuracy (% Recovery) 99.0%[1], 99.352%[2]Results within acceptable range[3][4]Satisfactory[5]
Precision (%RSD) <10%[1], <2%[2]Results within acceptable range[3][4]Not explicitly stated
Limit of Detection (LOD) 0.3 ng/mL[1], 0.3092 µg/ml[2]Not explicitly stated for quinoline sulfateNot explicitly stated
Limit of Quantification (LOQ) 0.5 ng/mL[1], 0.9371 µg/ml[2]Not explicitly stated for quinoline sulfateNot explicitly stated

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods and offer a foundation for laboratory implementation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the determination of quinoline sulfate in pharmaceutical formulations.

Sample Preparation:

  • Prepare a standard stock solution of quinoline sulfate (e.g., 100 mg/mL) in a suitable solvent such as methanol (B129727).[1]

  • For analysis of pharmaceutical preparations, a sample containing the drug is transferred to a volumetric flask and dissolved in the solvent.[1]

  • The solution is sonicated for approximately 10 minutes to ensure complete dissolution.[1]

  • The solution is then diluted with the solvent to the final desired concentration.[1]

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase: A mixture of acetonitrile, water, triethylamine, and acetic acid (e.g., 9:90:0.25:0.75 v/v/v/v) or methanol and water (e.g., 30:70 v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV detection at a wavelength of 254 nm or 330 nm.[1]

  • Injection Volume: 10 µL.[6]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of quinoline sulfate in complex biological matrices.

Sample Preparation (Solid-Phase Extraction for Urine):

  • Thaw frozen urine samples and centrifuge to remove debris.

  • Dilute the supernatant with 0.1% formic acid in water.

  • Condition a C18 SPE cartridge with methanol followed by 0.1% formic acid in water.

  • Load the diluted sample onto the SPE cartridge.

  • Wash the cartridge with 5% methanol in water.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[7]

LC-MS/MS Conditions:

  • Chromatography: Reversed-phase liquid chromatography is typically used.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is preferred for sulfated compounds.[7]

  • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[7]

Fluorescence Spectroscopy

This method provides a rapid and simple approach for the determination of quinoline sulfate based on its fluorescent properties.

Sample Preparation:

  • Weigh accurately 10 mg of quinine (B1679958) sulfate and dissolve it in 1000 ml of 0.05 M sulfuric acid to prepare a stock solution.[5]

  • Prepare a series of standard solutions of known concentrations by diluting the stock solution with 0.05 N sulfuric acid.[5]

  • Prepare the unknown sample solution in the same solvent.

Instrumentation and Measurement:

  • Instrument: A single beam or filter fluorimeter.

  • Excitation Wavelength: 360 nm.[5]

  • Emission Wavelength: 475 nm.[5]

  • Procedure:

    • Measure the fluorescence intensity of the standard solutions.

    • Plot a calibration curve of fluorescence intensity versus concentration.

    • Measure the fluorescence intensity of the unknown sample.

    • Determine the concentration of the unknown sample from the calibration curve.[8]

Visualized Workflows and Comparisons

The following diagrams illustrate the experimental workflow of a typical analytical method and a comparison of the key characteristics of the three quantification methods.

Experimental_Workflow_HPLC_UV cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Solvent A->B C Sonication B->C D Dilution to Final Concentration C->D E Injection into HPLC D->E F Chromatographic Separation (C18 Column) E->F G UV Detection F->G H Peak Integration G->H I Quantification via Calibration Curve H->I Method_Comparison HPLC-UV HPLC-UV LC-MS/MS LC-MS/MS HPLC-UV->LC-MS/MS Higher Sensitivity Fluorescence Fluorescence HPLC-UV->Fluorescence More Specific LC-MS/MS->Fluorescence Higher Throughput Key Key Sensitivity Sensitivity Specificity Specificity Throughput Throughput

References

A Comparative Performance Analysis of Quinoline-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of analytes is paramount. Fluorescent probes offer a highly sensitive and non-invasive method for this purpose. Among the vast array of available fluorophores, quinoline (B57606) and its derivatives have emerged as a versatile scaffold for designing chemosensors, particularly for essential metal ions like zinc (Zn²⁺). This guide provides a comparative overview of the performance of representative quinoline-based sensors against other common probes.

While specific quinoline derivatives are engineered for selective analyte detection, Quinoline Sulfate (B86663) (more commonly, quinine (B1679958) sulfate) serves a different but critical role in this field. It is not typically used as a selective sensor for a specific ion but is widely recognized and recommended as a primary fluorescence quantum yield standard.[1][2] The quantum yield (ΦF) is a measure of the efficiency of fluorescence, a key performance indicator for any fluorescent sensor. Therefore, this guide will compare several quinoline-based Zn²⁺ sensors to other probes, using the principles of performance evaluation for which quinoline (quinine) sulfate is the benchmark standard.

Performance Comparison of Fluorescent Zn²⁺ Probes

The efficacy of a fluorescent sensor is determined by several key parameters, including its detection limit, selectivity, and the change in its photophysical properties upon binding to the target analyte. Quinoline-based sensors often operate on mechanisms like Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), or Excited-State Intramolecular Proton Transfer (ESIPT), leading to a significant "turn-on" fluorescence response in the presence of Zn²⁺.[3][4]

Below is a summary of performance data for several quinoline-based Zn²⁺ sensors compared with a probe from a different structural class.

Probe NameProbe ClassAnalyteLimit of Detection (LOD)Quantum Yield (ΦF)Excitation / Emission (λex/λem, nm)Reference
QLAS Quinoline-SalicylaldehydeZn²⁺21 nMNot Specified (Significant fluorescence enhancement)~429 / ~520 (in complex)[5][6]
QP2 Quinoline-PyridineZn²⁺17.7 nMNot Specified ("Turn-on" fluorescence)Not Specified[4]
QDTD Quinoline-ThiadiazoleZn²⁺270 nMNot Specified ("Turn-on" fluorescence)Not Specified[7]
Sensor 7 Quinoline-HydrazoneZn²⁺38 nMNot Specified (Instant fluorescence increase)Not Specified[3]
Probe T2 Coumarin-QuinolineZn²⁺48.1 nMΦF = 0.63 (in complex with Zn²⁺)Not Specified[5]

Experimental Protocols

Accurate comparison of sensor performance requires standardized experimental procedures. The following are detailed methodologies for key experiments.

General Protocol for Determining Sensor Selectivity and Sensitivity

This protocol outlines the steps to evaluate a sensor's response to the target analyte and its selectivity against other competing species.

a. Materials and Instrumentation:

  • Fluorescent sensor stock solution (e.g., 1 mM in DMSO or appropriate solvent).

  • Analyte stock solution (e.g., 10 mM ZnCl₂ in deionized water).

  • Stock solutions of various competing metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, etc.).

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).

  • Fluorometer/fluorescence spectrophotometer.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

b. Method for Sensitivity (Titration):

  • Prepare a solution of the sensor in the buffer at a fixed concentration (e.g., 10 µM).

  • Record the fluorescence emission spectrum of the sensor solution by exciting at its absorption maximum (λex).

  • Incrementally add small aliquots of the Zn²⁺ stock solution to the cuvette.

  • After each addition, mix thoroughly and allow the system to equilibrate (typically 1-5 minutes).

  • Record the fluorescence emission spectrum.

  • Plot the fluorescence intensity at the emission maximum (λem) against the concentration of Zn²⁺.

  • The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.

c. Method for Selectivity:

  • Prepare a series of solutions, each containing the sensor (e.g., 10 µM) in buffer.

  • To each solution, add a specific competing metal ion at a concentration significantly higher than that of the sensor (e.g., 100 µM or 10 equivalents).

  • Prepare one sample containing the sensor and the target analyte (Zn²⁺) at the same concentration as the competing ions.

  • Record the fluorescence emission spectrum for each sample.

  • Compare the fluorescence intensity of the sensor in the presence of competing ions to its intensity with Zn²⁺ to assess selectivity.

Protocol for Relative Fluorescence Quantum Yield (ΦF) Determination

This protocol uses a well-characterized standard, such as quinoline (quinine) sulfate, to determine the quantum yield of a sample probe.

a. Materials:

  • Sample fluorescent probe of unknown quantum yield.

  • Quantum yield standard with a known ΦF (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).[1]

  • Appropriate solvent for both the sample and the standard.

  • Fluorometer and UV-Vis spectrophotometer.

b. Method:

  • Prepare a series of dilute solutions of both the standard and the sample probe in the same solvent.

  • Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength. The absorbance should be kept below 0.1 to minimize inner filter effects.

  • For each solution, record the fluorescence emission spectrum, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Integrate the area under the emission curve for each spectrum to obtain the total fluorescence intensity (I).

  • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. This should yield a straight line for each.

  • The fluorescence quantum yield of the sample (ΦS) is calculated using the following equation:

    ΦS = ΦR × (GradS / GradR) × (nS² / nR²)

    Where:

    • Φ is the quantum yield.

    • Grad is the gradient (slope) of the plot of integrated fluorescence intensity vs. absorbance.

    • n is the refractive index of the solvent.

    • Subscripts S and R refer to the sample and the reference standard, respectively.

Visualizations: Signaling Pathways and Workflows

Signaling Mechanism: Chelation-Enhanced Fluorescence (CHEF)

Many quinoline-based sensors operate via the CHEF mechanism. In the free state, the sensor exhibits weak fluorescence. Upon binding a metal ion like Zn²⁺, a rigid complex is formed. This rigidity reduces non-radiative decay pathways (like vibrational relaxation), leading to a significant increase in fluorescence intensity.

CHEF_Mechanism FreeSensor Free Quinoline Sensor (Flexible, Low Fluorescence) Complex Rigid Sensor-Zn²⁺ Complex (High Fluorescence) FreeSensor->Complex Chelates ZnIon Zn²⁺ Ion ZnIon->Complex Binds Complex->FreeSensor Dissociates

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for a quinoline-based Zn²⁺ sensor.

Experimental Workflow: Sensor Performance Evaluation

The process of characterizing a new fluorescent sensor involves a logical flow of experiments to determine its key performance metrics.

Sensor_Evaluation_Workflow start Start: Synthesize Sensor photophys Characterize Photophysics (Absorbance, Emission) start->photophys titration Perform Analyte Titration (e.g., with Zn²⁺) photophys->titration selectivity_exp Test with Competing Ions photophys->selectivity_exp sensitivity Determine Sensitivity (LOD, Linear Range) titration->sensitivity data_analysis Analyze & Compare Data sensitivity->data_analysis selectivity_res Assess Selectivity selectivity_exp->selectivity_res selectivity_res->data_analysis conclusion Conclude Performance data_analysis->conclusion Quantum_Yield_Workflow prep_std Prepare Standard Solutions (e.g., Quinoline Sulfate) measure_abs Measure Absorbance (A) (A < 0.1) prep_std->measure_abs prep_smp Prepare Sample Solutions (Unknown Probe) prep_smp->measure_abs measure_fluor Measure Fluorescence Spectra (Integrated Intensity, I) measure_abs->measure_fluor plot Plot I vs. A for Both measure_fluor->plot calc Calculate Gradients (Slopes) plot->calc final_calc Calculate Sample Quantum Yield using Comparative Formula calc->final_calc result Result: Φ_Sample final_calc->result

References

Comparative Analysis of Quinoline Sulfate's Chelating Properties for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the metal ion chelation capabilities of quinoline (B57606) sulfate (B86663), offering a comparative perspective against 8-hydroxyquinoline (B1678124) and the widely-used synthetic chelator, Ethylenediaminetetraacetic acid (EDTA). This guide provides a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying chemical principles.

The ability of a molecule to bind to metal ions, a process known as chelation, is a fundamental phenomenon with wide-ranging applications in medicine, environmental science, and industry. Quinoline derivatives, particularly 8-hydroxyquinoline and its salts like quinoline sulfate, have long been recognized for their potent metal-chelating properties.[1][2] These compounds play a crucial role in various biological processes and are investigated for their therapeutic potential in neurodegenerative diseases and as antimicrobial agents.[2][3] This guide presents a comparative study of the chelating properties of quinoline sulfate, alongside its parent compound 8-hydroxyquinoline and the benchmark chelator EDTA, supported by experimental data and detailed methodologies.

Quantitative Comparison of Chelating Performance

The stability of a metal-ligand complex is a critical measure of a chelating agent's efficacy. This is quantitatively expressed by the stability constant (log K). A higher log K value indicates a stronger and more stable complex. The following tables summarize the stability constants for 8-hydroxyquinoline and EDTA with various divalent and trivalent metal ions. While specific log K values for 8-hydroxyquinoline sulfate are less commonly reported, its behavior is expected to be very similar to that of 8-hydroxyquinoline, as the sulfate salt primarily enhances water solubility without altering the fundamental chelating moiety. A study on the chelation of uranyl ions by 8-hydroxyquinolinium sulfate reported log K1 and log K2 values of 8.25 and 4.15, respectively, demonstrating its strong chelating ability.

Metal Ion8-Hydroxyquinoline (log K1)8-Hydroxyquinoline (log K2)
Cu(II)12.2511.25
Fe(III)12.311.2
Zn(II)8.657.95
Ca(II)<1-
Mg(II)<1-

Note: Data for 8-hydroxyquinoline is sourced from various IUPAC publications and related studies.[4] The stability constants can vary with experimental conditions such as ionic strength and temperature.

Metal IonEDTA (log K)
Cu(II)18.8
Fe(III)25.1
Zn(II)16.5
Ca(II)10.7
Mg(II)8.7

Note: Data for EDTA is compiled from established chemical databases and literature.[4]

From the data, it is evident that EDTA generally forms more stable complexes with the tested metal ions compared to 8-hydroxyquinoline, as indicated by the higher log K values. This is attributed to EDTA's hexadentate nature, meaning it can form six bonds with a single metal ion, leading to a very stable chelate structure. 8-hydroxyquinoline, being a bidentate ligand (forming two bonds), still demonstrates strong chelation, particularly with transition metals like copper and iron. The lower affinity for alkaline earth metals like calcium and magnesium is a notable characteristic of 8-hydroxyquinoline.

Experimental Protocols for Determining Chelating Properties

The determination of stability constants is crucial for quantifying the chelating power of a compound. Two common methods employed for this purpose are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration (Irving-Rossotti Method)

This classical method involves the titration of a solution containing the ligand and a metal ion with a standard base. The change in pH is monitored using a pH meter, and the data is used to calculate the stability constants.

Materials:

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Thermostated reaction vessel

  • Standardized solutions of a strong acid (e.g., HClO4), a strong base (e.g., NaOH, carbonate-free), the chelating agent (e.g., quinoline sulfate), and the metal salt of interest (e.g., CuSO4).

  • An inert salt solution to maintain constant ionic strength (e.g., NaClO4).

Procedure:

  • Solution Preparation: Prepare the following solutions in a suitable solvent (often a water-ethanol mixture to ensure solubility) with a constant ionic strength:

    • (A) Strong acid.

    • (B) Strong acid + chelating agent.

    • (C) Strong acid + chelating agent + metal salt.

  • Titration: Titrate each solution against the standardized strong base. Record the pH reading after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of base added for all three titrations.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄A) at different pH values.

    • Calculate the average number of ligands complexed with the metal ion (n̄) and the free ligand concentration (pL) at each pH value.

    • Plot n̄ versus pL to generate the formation curve.

    • From the formation curve, the stepwise stability constants (K1, K2, etc.) can be determined. For example, the value of pL at n̄ = 0.5 corresponds to log K1.

UV-Vis Spectrophotometry (Mole Ratio Method)

This method is based on the principle that the formation of a metal-ligand complex often results in a change in the solution's absorbance spectrum.

Materials:

  • UV-Vis spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

  • Stock solutions of the chelating agent and the metal salt.

Procedure:

  • Wavelength of Maximum Absorbance (λmax): Prepare a solution of the metal-ligand complex and scan its absorbance across a range of wavelengths to determine the λmax where the complex absorbs most strongly.

  • Mole Ratio Series: Prepare a series of solutions where the concentration of the metal ion is kept constant while the concentration of the chelating agent is varied (or vice versa).

  • Absorbance Measurement: Measure the absorbance of each solution at the predetermined λmax.

  • Data Analysis:

    • Plot the absorbance versus the molar ratio of the ligand to the metal ion.

    • The plot will typically show two linear portions. The intersection of these lines indicates the stoichiometry of the complex.

    • The stability constant can be calculated from the absorbance data, particularly from the curvature of the plot near the equivalence point.

Visualization of Experimental Workflow and Signaling Pathways

To further elucidate the experimental processes and the biological implications of quinoline sulfate's chelation, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep_acid Prepare Acid Solution (A) titrate_A Titrate (A) with Base prep_acid->titrate_A prep_ligand Prepare Acid + Ligand (B) titrate_B Titrate (B) with Base prep_ligand->titrate_B prep_metal Prepare Acid + Ligand + Metal (C) titrate_C Titrate (C) with Base prep_metal->titrate_C plot_curves Plot pH vs. Volume titrate_A->plot_curves titrate_B->plot_curves titrate_C->plot_curves calc_n Calculate n̄ and pL plot_curves->calc_n formation_curve Generate Formation Curve calc_n->formation_curve calc_logK Determine log K formation_curve->calc_logK

Caption: Workflow for potentiometric titration to determine stability constants.

Amyloid_Pathway APP Amyloid Precursor Protein (APP) Abeta_monomer Aβ Monomer APP->Abeta_monomer Cleavage by beta_secretase β-secretase beta_secretase->Abeta_monomer gamma_secretase γ-secretase gamma_secretase->Abeta_monomer Abeta_oligomer Toxic Aβ Oligomers Abeta_monomer->Abeta_oligomer Aggregation Metal_ions Metal Ions (Cu²⁺, Zn²⁺, Fe³⁺) Metal_ions->Abeta_oligomer Promotes Abeta_fibril Aβ Fibrils (Plaques) Abeta_oligomer->Abeta_fibril Further Aggregation Neuron Neuronal Damage Abeta_oligomer->Neuron Quinoline Quinoline Sulfate Quinoline->Metal_ions Chelates Quinoline->Abeta_oligomer Inhibits Aggregation

Caption: Quinoline sulfate's role in inhibiting metal-induced Aβ aggregation.

Impact on Cellular Signaling Pathways

The chelation of metal ions by compounds like quinoline sulfate can have profound effects on cellular signaling pathways where these metals act as crucial cofactors or signaling molecules. One of the most studied areas in this context is the role of metal ions in the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[3]

Metal ions, particularly copper, zinc, and iron, are known to bind to Aβ peptides and promote their aggregation into neurotoxic oligomers and fibrils.[5] Quinoline derivatives, including 8-hydroxyquinoline, have been shown to intervene in this process. By chelating these metal ions, they can prevent the metal-induced aggregation of Aβ.[3] This action is believed to be a key mechanism behind the neuroprotective effects observed with some quinoline-based compounds in preclinical studies.

The diagram above illustrates this proposed mechanism. Amyloid Precursor Protein (APP) is cleaved to produce Aβ monomers. These monomers, in the presence of metal ions, aggregate to form toxic oligomers and subsequently amyloid plaques, leading to neuronal damage. Quinoline sulfate can chelate the metal ions, thereby inhibiting this aggregation cascade and potentially protecting neurons from damage. This highlights the therapeutic potential of chelating agents in neurodegenerative diseases.

Conclusion

Quinoline sulfate is a potent metal chelating agent, demonstrating strong binding affinity for various metal ions, comparable to its parent compound, 8-hydroxyquinoline. While EDTA generally exhibits higher stability constants due to its multidentate nature, quinoline derivatives offer a different profile of metal selectivity and possess important biological activities. The ability of quinoline sulfate to modulate metal-dependent biological pathways, such as amyloid-beta aggregation, underscores its potential in the development of therapeutic agents for neurodegenerative and other diseases. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of the chelating properties of quinoline sulfate and other compounds, enabling further research and development in this promising area.

References

In-Vitro vs. In-Vivo Performance of Quinine Sulfate and Mitapivat Sulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vitro and in-vivo performance of two prominent quinoline (B57606) sulfate-based drugs: the long-standing antimalarial agent, quinine (B1679958) sulfate (B86663), and the first-in-class pyruvate (B1213749) kinase activator, mitapivat (B609056) sulfate. This document outlines their distinct mechanisms of action, presents quantitative performance data from preclinical and clinical studies, details key experimental methodologies, and visualizes relevant biological pathways and workflows.

Overview of Quinine Sulfate and Mitapivat Sulfate

The quinoline scaffold is a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents. This guide focuses on two sulfate-salt formulations of quinoline derivatives, each with a unique therapeutic application.

  • Quinine Sulfate: An alkaloid derived from the bark of the cinchona tree, quinine has been a frontline treatment for malaria for centuries.[1] Its primary role is to combat infections by the Plasmodium parasite, the causative agent of malaria.[2]

  • Mitapivat Sulfate: A novel, synthetic quinoline derivative, mitapivat is a first-in-class oral activator of the pyruvate kinase (PK) enzyme.[3] It is approved for the treatment of hemolytic anemia in adults with pyruvate kinase deficiency, a rare genetic disorder.[4][5]

Comparative Performance Data

The following tables summarize the quantitative data on the in-vitro and in-vivo performance of quinine sulfate and mitapivat sulfate, facilitating a direct comparison of their efficacy and pharmacological properties.

Quinine Sulfate Performance

Table 1: In-Vitro Activity of Quinine Sulfate against Plasmodium falciparum

Parasite StrainIC50 (nM)Reference
3D7 (Sensitive)108[6]
HB3 (Sensitive)319[6]
7G8 (Resistant)619[6]
W2 (Resistant)720[6]
Dd2 (Resistant)602[6]
Clinical Isolates (Ghana)Geometric Mean: 55.1[7]
Clinical Isolates (India)Higher than reference strains[8]

Table 2: In-Vivo Efficacy of Quinine Sulfate in Malaria Treatment

Study PopulationDosageKey Efficacy EndpointResultReference
Malawian Children10 mg/kg (salt) every 8 hoursParasite Density Reduction (24h)84% decrease[9]
Mean Parasite Clearance Time67 hours[9]
Patients in Cameroon14-day WHO protocolAdequate Clinical and Parasitological Response (ACPR)94.2% success rate[10][11]

Table 3: Pharmacokinetic Properties of Quinine Sulfate

ParameterValuePopulationReference
Oral Bioavailability76% - 88%Healthy Adults[12]
64.5%Healthy Male Africans[13]
Time to Peak Plasma Concentration (Tmax)~1-3 hoursHealthy Patients[14]
Plasma Protein Binding~70%Healthy Patients[14]
≥90%Malaria Patients[14]
Mitapivat Sulfate Performance

Table 4: In-Vitro Activity of Mitapivat Sulfate

AssayCell/Enzyme TypeKey FindingResultReference
Pyruvate Kinase (PK) ActivityRecombinant wild-type and mutant PKRAugmentation of enzyme activity~2- to 6-fold increase[3]
Red Blood Cells (RBCs) from PK-deficient patientsIncrease in enzymatic activity (24h)Mean 1.8-fold increase[15]
ATP LevelsRBCs from PK-deficient patientsIncrease in ATP levels (24h)Mean 1.5-fold increase[15]
RBCs from Sickle Cell Disease (SCD) patientsDose- and time-dependent increase in ATPSignificant increase[16]

Table 5: In-Vivo Efficacy of Mitapivat Sulfate in Clinical Trials

Clinical TrialPatient PopulationKey Efficacy EndpointResultReference
Phase 2 Study (NCT02476916)PK Deficiency (non-transfused)Hemoglobin increase >1.0 g/dLAchieved in 50% of patients[3]
Phase 3 ACTIVATE (NCT03548220)PK Deficiency (non-transfused)Hemoglobin response40% in mitapivat group vs. 0% in placebo[3]
Phase 3 ENERGIZE-T (NCT04770753)Transfusion-dependent thalassemia≥50% reduction in transfused RBC units13.5% in mitapivat group vs. 2.3% in placebo[17]

Table 6: Pharmacokinetic Properties of Mitapivat Sulfate

ParameterValuePopulationReference
Absolute Oral Bioavailability72.7%Healthy Males[18]
Time to Peak Plasma Concentration (Tmax)~2.3 hours (fasted)Healthy Adults[19]
Plasma Protein Binding97.7%In plasma[19]
Mean Effective Half-life (t1/2)3 to 5 hoursPatients with PK deficiency[19]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings.

In-Vitro Antimalarial Susceptibility Assay (SYBR Green I-Based)

This assay is widely used to determine the 50% inhibitory concentration (IC50) of antimalarial drugs against P. falciparum.

Principle: The SYBR Green I dye intercalates with double-stranded DNA. In this assay, the fluorescence intensity is proportional to the amount of parasitic DNA, thus indicating parasite growth.[20][21]

Protocol:

  • Parasite Culture: P. falciparum strains are cultured in human red blood cells in a complete medium. The parasitemia is adjusted to a starting level (e.g., 1%) at a specific hematocrit (e.g., 2%).[22]

  • Drug Dilution: The test compound (quinine sulfate) is serially diluted in a 96-well microtiter plate.

  • Incubation: The parasite culture is added to the wells containing the drug dilutions and incubated for 72 hours under controlled atmospheric conditions (5% CO2, 5% O2, 90% N2) at 37°C.[22][23]

  • Lysis and Staining: After incubation, a lysis buffer containing SYBR Green I dye is added to each well. The plate is then incubated in the dark.[22][23]

  • Fluorescence Reading: The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm, respectively).[20]

  • Data Analysis: The relative fluorescence units (RFU) are plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression analysis.[22]

In-Vitro Pyruvate Kinase (PK) Activation Assay

This assay measures the ability of a compound to activate the PK enzyme.

Principle: The activity of pyruvate kinase is determined using a coupled enzyme assay with lactate (B86563) dehydrogenase (LDH). Pyruvate, the product of the PK-catalyzed reaction, is used by LDH to oxidize NADH to NAD+. The rate of decrease in NADH absorbance at 340 nm is directly proportional to the PK activity.[24][25]

Protocol:

  • Enzyme/Lysate Preparation: Purified recombinant PKR enzyme or red blood cell lysate containing PKR is used.[25]

  • Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing buffer, phosphoenolpyruvate (B93156) (PEP), adenosine (B11128) diphosphate (B83284) (ADP), NADH, and LDH.[24]

  • Compound Addition: Mitapivat sulfate at various concentrations is added to the wells. A vehicle control (e.g., DMSO) is also included.[25]

  • Reaction Initiation and Measurement: The reaction is initiated by adding the enzyme or lysate. The decrease in absorbance at 340 nm is monitored over time using a microplate reader.[24]

  • Data Analysis: The rate of NADH consumption is calculated from the linear portion of the absorbance curve. The fold activation of PKR by mitapivat is determined by comparing the activity in the presence of the compound to the vehicle control.[25]

In-Vivo Efficacy Model for Anticancer Quinoline Derivatives (Xenograft Model)

This model is used to evaluate the antitumor activity of a compound in a living organism.

Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The effect of the test compound on tumor growth is then monitored.

Protocol:

  • Cell Culture and Implantation: Human cancer cell lines are cultured in-vitro. A specific number of cells (e.g., 1 x 10^6) are then suspended in a suitable medium and injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment: Mice are randomly assigned to a control group (receiving vehicle) and treatment groups (receiving the test compound at different doses). The compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) according to a defined schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a certain size or after a predetermined treatment period. Tumors are excised and weighed. The efficacy of the compound is expressed as tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and mechanisms of action for quinine sulfate and mitapivat sulfate.

Quinine Sulfate: Inhibition of Heme Detoxification in Plasmodium falciparum

Quinine's primary antimalarial action involves the disruption of the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion.

G cluster_rbc Infected Red Blood Cell Hemoglobin Hemoglobin Parasite Plasmodium parasite Hemoglobin->Parasite Digestion Heme Toxic Heme Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Biocrystallization Quinine Quinine Sulfate Quinine->Heme Inhibits Biocrystallization Parasite->Heme releases G cluster_glycolysis Glycolytic Pathway in RBC Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP Upstream Upstream Glycolytic Intermediates F16BP->Upstream PEP Phosphoenolpyruvate (PEP) Upstream->PEP Pyruvate Pyruvate PEP->Pyruvate PKR ATP_gen ATP Generation Pyruvate->ATP_gen leads to PKR Pyruvate Kinase (PKR) Mitapivat Mitapivat Sulfate Mitapivat->PKR Allosteric Activation G cluster_workflow Experimental Workflow invitro In-Vitro Assays (e.g., IC50, enzyme activity) doseselection Dose Range Selection invitro->doseselection invivo In-Vivo Animal Models (e.g., Xenograft, infection model) doseselection->invivo pkpd Pharmacokinetics/ Pharmacodynamics (PK/PD) invivo->pkpd efficacy Efficacy & Toxicity Evaluation invivo->efficacy correlation In-Vitro/In-Vivo Correlation Analysis pkpd->correlation efficacy->correlation clinical Clinical Trials correlation->clinical

References

A Comparative Guide to Quinoline Sulfate Synthesis: Benchmarking Protocols for Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of quinoline (B57606) and its derivatives is a cornerstone of medicinal chemistry. Quinoline sulfate (B86663), in its various forms, serves as a critical intermediate in the production of pharmaceuticals and other fine chemicals. This guide provides an objective comparison of key synthesis protocols for producing the quinoline scaffold and its subsequent sulfonation to yield quinoline sulfonic acid, often referred to as quinoline sulfate. The performance of these methods is benchmarked based on reported yields and purity, with detailed experimental data to support the findings.

Synthesis of the Quinoline Precursor: A Comparative Overview

The initial and crucial step in producing quinoline sulfate is the synthesis of the quinoline ring system itself. Several classic named reactions have been developed for this purpose, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern on the quinoline ring and the availability of starting materials.

Synthesis Method Key Reagents Typical Product Typical Yield (%) Advantages Disadvantages
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene)Unsubstituted or substituted quinolines84-91%[1]One-pot reaction from simple starting materials.[2]Harsh and often violent reaction conditions, limited scope for substitution on the pyridine (B92270) ring.[2][3][4]
Doebner-von Miller Reaction Aniline, α,β-unsaturated aldehyde/ketone, acid catalyst2- and/or 4-substituted quinolines37-46% (for specific derivatives)[5]Allows for the synthesis of 2- and 4-substituted quinolines.[6]Can result in low yields due to polymerization of the carbonyl substrate.[4]
Combes Synthesis Aniline, β-diketone, acid catalyst2,4-disubstituted quinolinesModerate to GoodEffective for preparing 2,4-substituted quinolines.[7]Use of unsymmetrical diketones can lead to mixtures of regioisomers, complicating separation.[8][9]
Friedländer Synthesis 2-Aminoaryl aldehyde or ketone, compound with an α-methylene groupPolysubstituted quinolinesUp to 97%[10]Milder conditions and greater versatility in introducing substituents.[2]Requires pre-synthesis of often less accessible 2-aminoaryl aldehydes or ketones.[2]

Experimental Protocols for Quinoline Synthesis

Skraup Synthesis of Quinoline

This protocol is adapted from Organic Syntheses and incorporates ferrous sulfate to moderate the highly exothermic reaction.[1]

Materials:

  • Aniline (218 g, 2.3 moles)

  • Glycerol (865 g, 9.4 moles)

  • Nitrobenzene (B124822) (170 g, 1.4 moles)

  • Concentrated sulfuric acid (400 cc)

  • Powdered crystalline ferrous sulfate (80 g)

Procedure:

  • In a 5-L round-bottomed flask fitted with an efficient reflux condenser, combine the ferrous sulfate, glycerol, aniline, and nitrobenzene in the specified order.

  • Thoroughly mix the contents and gently heat the mixture over a free flame.

  • Once the liquid begins to boil, remove the flame. The exothermic nature of the reaction will sustain boiling for 30 to 60 minutes. If the reaction becomes too vigorous, assist the condenser by placing a wet towel over the upper part of the flask.

  • After the initial vigorous reaction subsides, apply heat again and maintain a steady boil for five hours.

  • Allow the mixture to cool to approximately 100°C and then transfer it to a 12-L flask.

  • Steam distill the mixture to remove any unreacted nitrobenzene.

  • Make the residue strongly alkaline with a concentrated sodium hydroxide (B78521) solution and then steam distill again to isolate the crude quinoline.

  • The crude product is purified by distillation under reduced pressure, collecting the fraction boiling at 110–114°C/14 mm. The total yield is typically 255–275 g (84–91% based on the aniline).[1]

Friedländer Synthesis of 2-Methylquinoline

This protocol is a straightforward and efficient method for the synthesis of substituted quinolines.[10]

Materials:

Procedure:

  • In a suitable reaction vessel, combine 2-aminobenzaldehyde with acetone in water.

  • Heat the mixture at 70°C.

  • Monitor the reaction for completion (typically 3 hours).

  • Upon completion, the product can be isolated. This method has been reported to achieve a yield of up to 97%.[10]

Benchmarking Quinoline Sulfonation Protocols

The sulfonation of quinoline is a key step in producing quinoline sulfonic acids. The position of sulfonation is highly dependent on the reaction conditions, particularly the temperature and the sulfonating agent used. The most common product is quinoline-8-sulfonic acid.

Protocol Sulfonating Agent Reaction Temperature Reaction Time Reported Yield of 8-Quinolinesulfonic Acid Key Purity Considerations
Oleum (B3057394) Sulfonation Fuming sulfuric acid (oleum) with 20% SO₃150°C4 hours40-60%The reaction produces a mixture of quinoline-8-sulfonic acid, quinoline-5-sulfonic acid, and quinoline-6-sulfonic acid. Quinoline-8-sulfonic acid is sparingly soluble and can be isolated by crystallization.[11]
Continuous Oleum Sulfonation Oleum with 50-65% SO₃120-180°C1-6 hours (residence time)50-70% (of precipitated product)This method allows for better control of the exothermic reaction and can yield a relatively pure product upon controlled crystallization.[12]
Chlorosulfonic Acid Chlorosulfonic acid100-160°CNot specifiedHigh purity (data on yield not specified)The reaction initially produces a mixture of a sulfonated material and a chlorosulfonated material, which is then treated with thionyl chloride to obtain high-purity quinoline-8-sulfonyl chloride.[13]

Experimental Protocols for Quinoline Sulfonation

Sulfonation with Fuming Sulfuric Acid (Oleum)

This protocol describes a typical batch sulfonation process to produce quinoline-8-sulfonic acid.[11]

Materials:

  • Quinoline (129 g, 1 mole)

  • 20% Oleum (516 g)

Procedure:

  • React quinoline with 20% oleum at 150°C for 4 hours.

  • Allow the sulfonation mass to cool to room temperature.

  • Pour the reaction mass into 4 to 5 volumes of water and allow it to cool.

  • The sparingly soluble quinoline-8-sulfonic acid crystallizes out.

  • Recover the product by filtration or centrifuging. Yields of this product typically range from 40 to 60% of the starting quinoline.[11]

Sulfonation with Chlorosulfonic Acid

This method is used for producing high-purity quinoline-8-sulfonyl chloride, a precursor to other derivatives.[13]

Materials:

  • Quinoline

  • Chlorosulfonic acid

  • Thionyl chloride

Procedure:

  • React quinoline with chlorosulfonic acid at a temperature between 100 to 160°C until the quinoline is substantially consumed. This results in a mixture of a quinoline sulfonate and a quinoline chlorosulfonate.

  • React this mixture with thionyl chloride at a temperature of 50°C or higher.

  • This two-step process is reported to yield high-purity quinoline-8-sulfonyl chloride.[13]

Purity Analysis: High-Performance Liquid Chromatography (HPLC)

The purity of quinoline sulfate and its precursors is crucial and is often determined using HPLC. A typical method for the analysis of sulfonated quinolines is as follows:

HPLC System and Conditions:

  • Column: A suitable reversed-phase column, such as a C18.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength where the quinoline derivatives show strong absorbance (e.g., 254 nm).[14]

  • Quantification: The purity and quantity of different sulfonated isomers can be determined by comparing the peak areas to those of known standards.[15]

Experimental and Logical Workflow Diagram

The overall process of synthesizing quinoline sulfate can be visualized as a multi-step workflow, from the initial ring formation to the final sulfonated product.

Quinoline_Sulfate_Synthesis cluster_quinoline_synthesis Quinoline Precursor Synthesis cluster_sulfonation Sulfonation cluster_analysis Quality Control start_materials Starting Materials (e.g., Aniline, Glycerol) ring_formation Ring Formation Reaction (Skraup, Friedländer, etc.) start_materials->ring_formation crude_quinoline Crude Quinoline ring_formation->crude_quinoline purification1 Purification (Distillation) crude_quinoline->purification1 pure_quinoline Pure Quinoline purification1->pure_quinoline sulfonation_reaction Sulfonation Reaction pure_quinoline->sulfonation_reaction sulfonating_agent Sulfonating Agent (Oleum or Chlorosulfonic Acid) sulfonating_agent->sulfonation_reaction crude_sulfonated Crude Quinoline Sulfonic Acid purification2 Purification (Crystallization) crude_sulfonated->purification2 final_product Quinoline-8-Sulfonic Acid purification2->final_product hplc_analysis Purity Analysis (HPLC) final_product->hplc_analysis

Caption: A generalized workflow for the synthesis of quinoline sulfate.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Quinoline Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment and adhering to regulatory compliance are paramount. The proper disposal of chemical waste, such as quinoline (B57606) sulfate (B86663), is a critical component of this responsibility. Quinoline sulfate, a white to grayish-white crystalline powder sensitive to light, should be handled as a hazardous substance due to the inherent risks associated with its quinoline component.[1] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of quinoline sulfate to minimize health risks and environmental impact.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a designated, well-ventilated area.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory. Always inspect gloves for any signs of degradation before use.

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.

  • Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact. For spills, Tyvek-type disposable sleeves taped to gloves are recommended.[1]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used. Work should ideally be conducted in a chemical fume hood.

Hazard Classification and Data

While specific hazard data for quinoline sulfate is limited, the hazardous properties of its parent compound, quinoline, necessitate careful handling. Quinoline is recognized as harmful if swallowed, a skin and eye irritant, and is suspected of causing cancer and genetic defects.[2][3] It is also toxic to aquatic life with long-lasting effects.[2][3] Therefore, quinoline sulfate waste must be treated as hazardous.

Hazard ClassificationDescriptionPotential Health Effects
Acute Toxicity (Oral) Harmful if swallowed.[2][4]Ingestion may lead to significant health issues.
Skin Corrosion/Irritation Causes skin irritation.[2][3]Direct contact can result in redness, itching, and inflammation.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]Contact with eyes may cause pain, watering, and redness.
Carcinogenicity May cause cancer (based on quinoline data).[2][3]Long-term or repeated exposure may increase cancer risk.
Mutagenicity Suspected of causing genetic defects (based on quinoline data).[2][3]May cause heritable genetic damage.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects (based on quinoline data).[2][3][5]Release into the environment can harm aquatic ecosystems.

Step-by-Step Disposal Procedure

The proper disposal of quinoline sulfate involves its classification and packaging as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][6]

  • Waste Identification and Segregation:

    • Quinoline sulfate waste must be segregated from other waste streams.

    • It behaves as an acid and is incompatible with strong oxidizing agents and bases.[1] Do not mix with such materials.

  • Waste Collection and Containerization:

    • Collect waste quinoline sulfate in a designated, leak-proof, and chemically compatible container. A glass bottle with a secure screw cap is recommended.[2]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Quinoline Sulfate".[2]

    • Keep the container closed at all times except when adding waste.[6]

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA).[6]

    • The storage area should be away from drains and incompatible materials.[6]

    • Protect the material from exposure to light and store it in a refrigerator.[1]

  • Final Disposal:

    • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][6]

    • Follow all instructions provided by the EHS office or waste disposal service regarding packaging and labeling for transport.[6]

Spill Management

In the event of a small spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure proper ventilation.

  • Contain: Dampen the solid spill material with water to prevent it from becoming airborne.[1][6]

  • Collect: Use absorbent paper dampened with water to pick up the material.[1] Carefully sweep or wipe up the spilled substance and place it, along with any contaminated cleaning materials (e.g., paper towels, absorbent pads), into the designated hazardous waste container.[1][6]

  • Clean: Wash all contaminated surfaces with a soap and water solution.[1]

  • Decontaminate: Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for eventual disposal as hazardous waste.[1]

  • Verification: Do not re-enter the contaminated area until a Safety Officer or other responsible person has verified that the area has been properly cleaned.[1]

Disposal Workflow Diagram

The following diagram outlines the logical steps for the safe disposal of quinoline sulfate.

QuinolineSulfateDisposal start Start: Quinoline Sulfate Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste (Keep from Incompatibles) ppe->segregate containerize Collect in Labeled, Compatible, Sealed Hazardous Waste Container segregate->containerize storage Store in Designated, Secure, and Cool Area Away from Light containerize->storage contact_ehs Contact EHS or Licensed Hazardous Waste Contractor storage->contact_ehs pickup Arrange for Professional Pickup and Disposal contact_ehs->pickup end End: Safe and Compliant Disposal pickup->end spill_procedure Follow Spill Management Protocol: 1. Dampen with water 2. Collect with absorbent material 3. Place in hazardous waste container 4. Clean area with soap and water spill->spill_procedure spill_procedure->containerize

Disposal workflow for quinoline sulfate.

References

Personal protective equipment for handling Quinoline;sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Quinoline sulfate (B86663) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Physical and Chemical Properties

Quinoline sulfate is a white to grayish-white or light brown crystalline powder that is sensitive to light.[1] It is slightly soluble in water and behaves as an acid in aqueous solutions.[1]

PropertyValue
Molecular Formula C₉H₉NO₄S
Molecular Weight 227.24 g/mol [2]
Appearance White to grayish-white or light brown crystalline powder.[1]
Solubility in Water Slightly soluble.[1]
pH Solutions have a pH of less than 7.0.[1]

Personal Protective Equipment (PPE)

To ensure the safety of personnel, the following personal protective equipment must be worn when handling Quinoline sulfate:

PPE CategorySpecific Requirements
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Hand Protection Wear appropriate protective gloves to prevent skin exposure.
Skin and Body Wear appropriate protective clothing to prevent skin exposure. If Tyvek-type disposable protective clothing is not worn, wear disposable Tyvek-type sleeves taped to your gloves.[1]
Respiratory A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of Quinoline sulfate and ensuring a safe laboratory environment.

Handling:

  • Wash hands thoroughly after handling.

  • Use with adequate ventilation to keep airborne concentrations low.

  • Minimize dust generation and accumulation.

  • Avoid contact with skin and eyes.

  • Keep the container tightly closed when not in use.

  • Do not ingest or inhale.

  • Wash clothing before reuse.

Storage:

  • Store in a tightly closed container.

  • Protect this material from exposure to light.

  • Store in a refrigerator.[1]

  • Store in a cool, dry area away from incompatible substances.

  • Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.

Emergency Procedures

Immediate and appropriate responses to emergencies can significantly mitigate risks.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.

  • Skin Contact: Get medical aid. Immediately flood affected skin with water while removing and isolating all contaminated clothing.[1] Gently wash all affected skin areas thoroughly with soap and water.[1]

  • Ingestion: Call a poison control center. If swallowed, do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.

  • Inhalation: Get medical aid immediately. Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If breathing has ceased, apply artificial respiration.

Spill Response: In the event of a small spill:

  • Dampen the solid spill material with water.[1]

  • Transfer the dampened material to a suitable container.[1]

  • Use absorbent paper dampened with water to pick up any remaining material.[1]

  • Seal your contaminated clothing and the absorbent paper in a vapor-tight plastic bag for eventual disposal.[1]

  • Wash all contaminated surfaces with a soap and water solution.[1]

  • Do not reenter the contaminated area until the Safety Officer or other responsible person has verified that the area has been properly cleaned.[1]

Disposal Plan

All waste materials containing Quinoline sulfate must be handled as hazardous waste.

Waste Collection:

  • Collect waste in a suitable, closed, and properly labeled container.

  • Store waste containers in a designated and secure area.

Disposal Procedure:

  • Contact a licensed professional waste disposal service to arrange for the disposal of this material.

  • Dispose of empty containers as unused product.

  • Do not dispose of Quinoline sulfate down the drain or in the regular trash.

Workflow for Handling and Disposal of Quinoline Sulfate

G cluster_handling Handling Protocol cluster_emergency Emergency Response cluster_disposal Disposal Protocol start Start Handling Quinoline Sulfate ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 handling Handle in a well-ventilated area. Minimize dust generation. ppe->handling Step 2 storage Store in a cool, dry, light-protected area in a tightly sealed container. handling->storage Step 3 spill Spill Occurs handling->spill Potential Incident exposure Personnel Exposure handling->exposure Potential Incident end_use Completion of Use handling->end_use Normal Workflow spill_response Follow Spill Response Protocol: 1. Dampen with water 2. Collect material 3. Clean area spill->spill_response first_aid Administer First Aid: - Eye: Flush with water - Skin: Wash with soap & water - Inhalation: Move to fresh air - Ingestion: Seek medical aid exposure->first_aid seek_medical Seek Immediate Medical Attention first_aid->seek_medical waste_collection Collect waste in a labeled, sealed hazardous waste container. end_use->waste_collection waste_storage Store waste in a designated area. waste_collection->waste_storage professional_disposal Arrange for professional waste disposal. waste_storage->professional_disposal end_disposal End of Lifecycle professional_disposal->end_disposal

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。